PON-PC
Description
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(36)40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-16-17-20-23-27-35/h27,31H,5-26,28-30H2,1-4H3/t31-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTNNIINSOQWCE-WJOKGBTCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64NO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of PON-PC
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PON-PC) is an oxidized phospholipid that has garnered significant scientific interest due to its immunomodulatory activities. As a component of oxidized low-density lipoprotein (oxLDL) and a product of reactions with ozone in pulmonary surfactant, this compound is implicated in various physiological and pathological processes. This guide provides a comprehensive overview of the structure of this compound, its biological effects with a focus on macrophage function, detailed experimental protocols for its study, and an exploration of the signaling pathways it modulates.
The Chemical Structure of this compound
This compound, also known as 16:0/9:0-PC or PoxnoPC, is a glycerophospholipid with a distinct structural feature: a truncated and oxidized fatty acyl chain at the sn-2 position. This modification is key to its biological activity.
Key Structural Features:
-
sn-1 Position: Occupied by a saturated 16-carbon fatty acid, palmitic acid.
-
sn-2 Position: Contains a 9-carbon fatty acyl chain that is truncated and terminates in an aldehyde group.
-
sn-3 Position: Attached to a phosphocholine (B91661) head group.
Chemical Properties:
| Property | Value |
| Chemical Formula | C33H64NO9P |
| Molecular Weight | 649.85 g/mol |
| IUPAC Name | (R)-2-((9-oxononanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate (B84403) |
| CAS Number | 135726-46-4 |
Biological Activity and Quantitative Effects
This compound has been shown to exert significant immunomodulatory effects, primarily by impairing the innate immune functions of macrophages.
Effects on Macrophage Function
-
Inhibition of Pro-inflammatory Mediators: this compound decreases the production of tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) in primary mouse alveolar macrophages and the RAW 264.7 macrophage cell line.[1] These effects are typically observed at a concentration of 40 µM.[1]
-
Reduced Bactericidal Activity: Treatment with this compound has been demonstrated to reduce the bactericidal activity of RAW 264.7 cells.[1]
In Vivo Relevance: Cigarette Smoke Exposure
-
Elevated Levels in BALF: The levels of this compound in the bronchoalveolar lavage fluid (BALF) of mice are significantly elevated after exposure to cigarette smoke.[1] This suggests that this compound may be a key mediator of the immunosuppressive effects of smoking.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.
In Vitro Macrophage Stimulation
Objective: To assess the effect of this compound on the production of inflammatory mediators by macrophages.
Cell Line: RAW 264.7 murine macrophage-like cell line.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/mL and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with this compound (40 µM) or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100-200 ng/mL) and interferon-gamma (IFN-γ) (e.g., 50 ng/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for a further 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants for subsequent analysis.
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452), a stable product of NO, in the supernatants using the Griess reagent. Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
Macrophage Bactericidal Activity Assay
Objective: To determine the effect of this compound on the ability of macrophages to kill bacteria.
Protocol:
-
Macrophage Preparation: Culture and treat RAW 264.7 cells with this compound as described in the macrophage stimulation protocol.
-
Bacterial Culture: Grow a bacterial strain (e.g., Escherichia coli) to the mid-logarithmic phase in an appropriate broth.
-
Opsonization (Optional): Opsonize the bacteria by incubating them with serum to facilitate phagocytosis.
-
Infection: Add the bacteria to the macrophage culture at a specific multiplicity of infection (MOI).
-
Phagocytosis: Incubate for a set period (e.g., 30-60 minutes) to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells with phosphate-buffered saline (PBS) and add fresh medium containing an antibiotic (e.g., gentamicin) that does not penetrate eukaryotic cells to kill any remaining extracellular bacteria.
-
Macrophage Lysis: At various time points, lyse the macrophages with a detergent (e.g., Triton X-100) or sterile water to release the intracellular bacteria.
-
Bacterial Viability Count: Serially dilute the lysate and plate on agar (B569324) plates. Incubate overnight and count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
Western Blot Analysis of p38 MAPK Phosphorylation
Objective: To investigate the effect of this compound on the activation of the p38 MAPK signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or stimulants as described previously. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.
Signaling Pathways Modulated by this compound
The p38 MAPK Signaling Pathway
The immunosuppressive effects of this compound on macrophages are, at least in part, mediated through the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This compound treatment has been shown to attenuate the phosphorylation of p38 MAPK. This inhibition likely prevents the downstream activation of transcription factors and other substrates that are crucial for the expression of pro-inflammatory genes.
References
In-Depth Technical Guide to 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PON-PC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PON-PC) is an oxidized phospholipid that has garnered significant attention in the scientific community for its immunomodulatory properties. As a component of oxidized low-density lipoprotein (oxLDL) and a product of the reaction between pulmonary surfactant and ozone, this compound is implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, formation, and biological activities of this compound, with a particular focus on its effects on macrophage function. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development efforts targeting inflammatory and immune responses.
Chemical Properties and Structure
This compound is a truncated oxidized phospholipid. It is derived from the oxidation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common phosphatidylcholine found in biological membranes. The oxidation process cleaves the unsaturated oleoyl (B10858665) chain at the sn-2 position, resulting in a 9-carbon fatty acyl chain terminating in an aldehyde group.
| Property | Value | Reference |
| Chemical Formula | C33H64NO9P | [1][2] |
| Molecular Weight | 649.85 g/mol | [1] |
| IUPAC Name | (R)-2-((9-oxononanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate | [1] |
| Synonyms | PONPC, 16:0/9:0-PC, PC(16:0/9:0), 1-Palmitoyl-2-(9-oxo-Nonanoyl)-sn-glycero-3-PC | [1] |
| CAS Number | 135726-46-4 | [1][2] |
Formation of this compound
This compound is primarily formed through the oxidative modification of POPC. This can occur via exposure to reactive oxygen species (ROS) or ozone. The double bond in the oleoyl chain of POPC is susceptible to cleavage, leading to the formation of this compound and other oxidized lipid species.
Biological Activity in Macrophages
This compound has been shown to significantly impair the immune function of macrophages. Specifically, it reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). Furthermore, it diminishes the bactericidal activity of these key immune cells.
| Biological Effect | Observation | Cell Line |
| TNF-α Production | Decreased | Primary mouse alveolar macrophages |
| Nitric Oxide (NO) Production | Decreased | Primary mouse alveolar macrophages |
| NADP+ Production | Decreased | Primary mouse alveolar macrophages |
| Bactericidal Activity | Reduced | RAW 264.7 cells |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound on macrophages. These protocols are based on established methods in the field.
Macrophage Culture and Treatment
-
Cell Line: RAW 264.7, a murine macrophage cell line, is cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Primary Cells: Primary mouse alveolar macrophages can be obtained via bronchoalveolar lavage.
-
Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) and allowed to adhere overnight.
-
Treatment: this compound, dissolved in a suitable solvent (e.g., ethanol), is added to the culture medium at the desired final concentrations (e.g., 40 µM). A vehicle control is run in parallel. Cells are typically incubated with this compound for a specified period (e.g., 24 hours) before stimulation or analysis.
Measurement of TNF-α
-
Stimulation: After pre-treatment with this compound, macrophages are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 4-6 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
Measurement of Nitric Oxide (NO)
-
Stimulation: Similar to the TNF-α assay, this compound pre-treated macrophages are stimulated with LPS.
-
Sample Collection: Culture supernatant is collected after an extended incubation period (e.g., 24 hours) to allow for the accumulation of nitrite (B80452), a stable breakdown product of NO.
-
Griess Assay: The nitrite concentration in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution. The absorbance at 540 nm is then measured, and the nitrite concentration is determined by comparison to a sodium nitrite standard curve.
Bactericidal Activity Assay
-
Bacterial Culture: A bacterial strain (e.g., Escherichia coli) is grown to the mid-logarithmic phase.
-
Opsonization: The bacteria are opsonized with serum (e.g., mouse serum) to facilitate phagocytosis.
-
Phagocytosis: this compound treated RAW 264.7 cells are incubated with the opsonized bacteria at a specific multiplicity of infection (MOI) for a set time (e.g., 1-2 hours) to allow for phagocytosis.
-
Killing of Extracellular Bacteria: Extracellular bacteria are killed by adding an antibiotic (e.g., gentamicin) that does not penetrate the macrophages.
-
Macrophage Lysis: The macrophages are then washed and lysed with a detergent (e.g., Triton X-100) to release the intracellular bacteria.
-
Colony Forming Unit (CFU) Count: The lysate is serially diluted and plated on agar (B569324) plates. The number of viable bacteria is determined by counting the colonies after overnight incubation. A reduction in CFUs in the this compound treated group compared to the control indicates reduced bactericidal activity.
Signaling Pathways
Oxidized phospholipids (B1166683), including this compound, are known to modulate inflammatory signaling in macrophages. While the precise mechanisms of this compound are still under investigation, evidence suggests that oxidized phospholipids can interfere with the signaling cascades initiated by pathogen-associated molecular patterns (PAMPs) like LPS. This interference is thought to occur at the level of Toll-like receptor (TLR) signaling.
One proposed mechanism is that oxidized phospholipids can inhibit the binding of LPS to its receptor complex, which includes TLR4, MD-2, and CD14. Alternatively, the incorporation of these lipids into the cell membrane may disrupt the downstream signaling events that follow TLR activation. This leads to a dampening of the activation of key transcription factors such as NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs), which are crucial for the expression of pro-inflammatory genes like TNF-α and inducible nitric oxide synthase (iNOS).
Conclusion and Future Directions
This compound is a biologically active oxidized phospholipid with significant immunomodulatory effects, particularly on macrophage function. Its ability to suppress the production of key inflammatory mediators suggests its potential relevance in the pathophysiology of chronic inflammatory diseases and conditions associated with oxidative stress. The detailed protocols and signaling pathway information provided in this guide serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this compound or its metabolic pathways. Future research should focus on elucidating the precise molecular targets of this compound and its in vivo effects in various disease models.
References
Synthesis of 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PONPC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PONPC), a prominent oxidized phospholipid (OxPL), is a key biomarker and mediator in a variety of pathophysiological processes, including inflammation, atherosclerosis, and lung injury. Its unique structure, featuring a truncated and oxidized sn-2 acyl chain, imparts significant biological activity, making it a molecule of high interest for research and therapeutic development. This technical guide provides an in-depth overview of the synthesis, purification, and characterization of PONPC. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to facilitate its application in research and drug development.
Introduction
Oxidized phospholipids (B1166683) are generated in vivo through enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids esterified to phospholipids. These molecules are not merely byproducts of oxidative stress but are now recognized as active signaling molecules that modulate a wide range of cellular functions. PONPC, also known as PoxnoPC, is formed from the oxidation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common phospholipid in cell membranes and lipoproteins.[1][2] The presence of a reactive aldehyde group on the truncated sn-2 chain allows PONPC to covalently modify proteins and lipids, thereby influencing cellular signaling and membrane biophysics.[1] Understanding the synthesis and biological activities of PONPC is crucial for elucidating its role in disease and for the development of novel therapeutic strategies.
Synthesis of PONPC via Ozonolysis of POPC
The primary and most direct method for the synthesis of PONPC is the ozonolysis of POPC.[1] This reaction cleaves the carbon-carbon double bond of the oleoyl (B10858665) group at the sn-2 position, yielding PONPC and other co-products.
Physicochemical Data and Characterization
Quantitative data for the precursor (POPC) and the product (PONPC) are summarized in the table below for easy reference.
| Property | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PONPC) |
| Molecular Formula | C₄₂H₈₂NO₈P | C₃₃H₆₄NO₉P |
| Molecular Weight | 760.08 g/mol | 649.84 g/mol |
| Physical State | Waxy solid | Solid |
| Solubility | Soluble in chloroform (B151607), methanol (B129727), ethanol | Soluble in chloroform, methanol |
| Storage Temperature | -20°C | -20°C |
Experimental Protocol: Synthesis of PONPC
This protocol describes a general procedure for the synthesis of PONPC by ozonolysis of POPC. Researchers should optimize the reaction conditions based on their specific experimental setup.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generator
-
Triphenylphosphine (PPh₃) or Dimethyl sulfide (B99878) (DMS)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water)
Procedure:
-
Dissolution of POPC: Dissolve POPC (1 equivalent) in a suitable solvent system, such as a mixture of anhydrous dichloromethane and methanol (e.g., 9:1 v/v), in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The concentration should be kept low to prevent side reactions.
-
Ozonolysis: Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the POPC spot. A pale blue color in the solution indicates an excess of ozone.
-
Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Add a reducing agent to quench the ozonide intermediate. Triphenylphosphine (1.5 equivalents) or dimethyl sulfide (2 equivalents) can be used. Allow the solution to slowly warm to room temperature and stir for several hours or overnight.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography. A typical solvent gradient for elution would be a mixture of chloroform and methanol, with an increasing proportion of methanol. For example, starting with 100% chloroform and gradually increasing to a chloroform:methanol ratio of 1:1. The fractions containing PONPC can be identified by TLC analysis.
-
Characterization: Confirm the identity and purity of the synthesized PONPC using the following techniques:
-
Thin Layer Chromatography (TLC): Use a solvent system like chloroform:methanol:water (65:25:4, v/v/v). PONPC will have a different Rf value compared to POPC.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of PONPC (m/z for [M+H]⁺ ≈ 650.4).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy can confirm the structure of PONPC, including the presence of the aldehyde proton signal (~9.7 ppm) and the characteristic phosphocholine (B91661) headgroup signals.
-
Experimental Workflow
Caption: Workflow for the synthesis and purification of PONPC.
Biological Activity and Signaling Pathways
PONPC is a biologically active molecule that modulates various signaling pathways, primarily impacting inflammation and immune responses.
Impairment of Macrophage Immune Function
Studies have shown that PONPC can impair the innate immune functions of macrophages.[3] Exposure to PONPC has been demonstrated to attenuate the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in response to stimulation by lipopolysaccharide (LPS). This effect is mediated, at least in part, through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3]
Caption: PONPC signaling in macrophages.
Modulation of Endothelial Barrier Function
While direct studies on PONPC's effect on endothelial barrier function are limited, related oxidized phospholipids like oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OxPAPC) have been shown to have potent barrier-protective effects. These effects are mediated by the activation of small GTPases such as Rac1 and Cdc42, as well as Protein Kinase A (PKA) and Protein Kinase C (PKC). It is plausible that PONPC, sharing structural similarities with other OxPLs, could engage similar signaling pathways to modulate endothelial function. Further research is required to fully elucidate the specific role of PONPC in this context.
Conclusion
The synthesis of 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine provides researchers with a critical tool to investigate the multifaceted roles of oxidized phospholipids in health and disease. The ozonolysis of POPC offers a straightforward route to obtain this important molecule. A thorough understanding of its synthesis, purification, and biological activities is essential for advancing research in areas such as cardiovascular disease, inflammation, and lung diseases. This guide provides a foundational framework for the synthesis and application of PONPC in a research setting, empowering scientists to further explore its therapeutic potential.
References
- 1. Purification and Characterization of Phosphonoglycans from Glycomyces sp. Strain NRRL B-16210 and Stackebrandtia nassauensis NRRL B-16338 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase C - Wikipedia [en.wikipedia.org]
- 3. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Bioactive Aldehyde: A Technical Guide to the Formation of PON-PC from POPC Oxidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the formation of 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PON-PC), a truncated oxidized phospholipid, from the oxidation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). The presence of oxidized phospholipids (B1166683) such as this compound in biological systems is of significant interest due to their implications in a variety of physiological and pathological processes, including inflammation and atherosclerosis. This document provides a comprehensive overview of the formation mechanism, detailed experimental protocols for its generation and detection, quantitative data on its effects on membrane properties, and an exploration of its potential role in cellular signaling pathways.
The Chemical Transformation: From POPC to this compound
The formation of this compound is a direct consequence of the oxidative cleavage of the unsaturated oleoyl (B10858665) chain of POPC. This reaction is primarily initiated by reactive oxygen species (ROS) or ozone, which attack the double bond in the sn-2 position of the POPC molecule.
The most common mechanism is ozonolysis, which proceeds through the Criegee mechanism. In the presence of water, the intermediate ozonide hydrolyzes to form two shorter-chain products: an aldehyde and a carboxylic acid. Specifically, the cleavage of the oleoyl chain in POPC yields this compound, which retains the sn-1 palmitoyl (B13399708) chain and has a 9-carbon aldehyde at the sn-2 position, and azelaoyl-PC (PAze-PC), which has a 9-carbon carboxylic acid at the sn-2 position.[1] Nonanal and nonanoic acid are also byproducts of this reaction.[1]
The general reaction can be summarized as follows:
POPC + O3 → this compound + PAze-PC + other byproducts
Quantitative Impact of this compound on Lipid Bilayers
The introduction of truncated, oxidized phospholipids like this compound into a lipid bilayer significantly alters its biophysical properties. These changes can have profound effects on membrane function, including permeability and the activity of membrane-bound proteins.
| Property | Unoxidized POPC Bilayer | POPC Bilayer with this compound | Reference |
| Mean Molecular Area | ~0.71 nm² | ~0.80 nm² | [2] |
| Bilayer Thickness | Decreases with increasing this compound concentration | [3] | |
| Area Per Lipid | Increases with increasing this compound concentration | [3] | |
| Permeability | Increases with increasing this compound concentration | [3] |
Experimental Protocols
Generation of this compound via Ozonolysis of POPC Liposomes
This protocol describes the preparation of POPC liposomes and their subsequent oxidation by ozone to generate this compound.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ozone generator
-
Rotary evaporator
-
Liposome (B1194612) extruder with polycarbonate membranes (100 nm pore size)
-
Round-bottom flask
-
Glass gas dispersion tube
Procedure:
-
Liposome Preparation:
-
Dissolve a known amount of POPC in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen or under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 1 mg/mL by vortexing for 30 minutes.
-
To create unilamellar vesicles, subject the liposome suspension to multiple freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane at least 11 times.[4]
-
-
Ozonolysis:
-
Place the POPC liposome suspension in a glass vessel.
-
Bubble ozone gas from an ozone generator through the suspension using a glass gas dispersion tube at a controlled flow rate. The reaction time will depend on the ozone concentration and flow rate and should be optimized.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing for the presence of this compound using one of the methods described below.
-
Once the desired level of oxidation is achieved, purge the solution with nitrogen gas to remove any remaining ozone.
-
Detection and Quantification of this compound
3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
Procedure:
-
Lipid Extraction: Extract lipids from the oxidized liposome suspension using a modified Bligh-Dyer or Folch method.
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of solvents such as water, methanol, and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[5]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. The precursor ion for this compound is m/z 650.5. A characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.1.[6]
-
For quantification, use an internal standard, such as a deuterated or 13C-labeled this compound standard, added to the sample before extraction.
-
3.2.2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a rapid method for the qualitative and semi-quantitative analysis of oxidized phospholipids.
Instrumentation:
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Mass Analysis:
-
Acquire mass spectra in positive ion mode.
-
The protonated molecule of this compound will appear at an m/z corresponding to its molecular weight plus a proton ([M+H]+ at m/z 650.5).
-
Signaling Pathways and Logical Relationships
The precise signaling pathways directly initiated by this compound are still under active investigation. However, it is well-established that oxidized phospholipids, as a class, are potent signaling molecules that can trigger inflammatory responses. They are recognized by pattern recognition receptors (PRRs) on immune cells, such as macrophages, leading to the activation of downstream signaling cascades.
Experimental Workflow for this compound Generation and Analysis
Caption: Workflow for the generation and analysis of this compound from POPC.
Oxidized Phospholipid-Mediated Inflammatory Signaling
Oxidized phospholipids, including likely this compound, can act as damage-associated molecular patterns (DAMPs) and activate Toll-like receptors (TLRs), particularly TLR2 and TLR4, on macrophages.[2][9] This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.
Caption: TLR-mediated inflammatory signaling by oxidized phospholipids.
Potential Role of Paraoxonase (PON) in Modulating Oxidized Lipid Signaling
The paraoxonase (PON) family of enzymes, particularly PON1 and PON2, are known to hydrolyze oxidized lipids and thus possess anti-inflammatory and antioxidant properties. The expression of PON2 in macrophages can be upregulated by antioxidants, a process that involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and activator protein-1 (AP-1) pathways.[10] While not a direct signaling pathway of this compound, this represents a crucial counter-regulatory mechanism.
Caption: Regulation of PON2 expression and its role in reducing oxidative stress.
References
- 1. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphatidylcholine Liposomes Reprogram Macrophages toward an Inflammatory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified procedure for semi-targeted lipidomic analysis of oxidized phosphatidylcholines induced by UVA irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Lipidomics Coming of Age: Advances in Analysis of Oxidized Phospholipids in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Macrophage paraoxonase 2 (PON2) expression is up-regulated by pomegranate juice phenolic anti-oxidants via PPAR gamma and AP-1 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Palmitoyl-2-Oleoyl-Glycero-3-Phosphocholine (PON-PC) in the Ozonolysis of Pulmonary Surfactant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulmonary surfactant, a complex mixture of lipids and proteins lining the alveolar surface, is critical for respiratory mechanics. Its principal phospholipid components are susceptible to oxidative damage from inhaled pollutants, notably ozone. This technical guide delves into the core of this interaction, focusing on 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (PON-PC), a key unsaturated phospholipid in pulmonary surfactant. We will explore the mechanisms of this compound ozonolysis, the generation of bioactive lipid products, and the subsequent activation of intracellular signaling pathways that contribute to lung inflammation and injury. This guide provides a comprehensive overview of the experimental protocols used to investigate these phenomena and presents key quantitative data to inform further research and therapeutic development.
Introduction: The Significance of this compound in Pulmonary Surfactant
Pulmonary surfactant is a complex lipo-protein substance, essential for reducing surface tension at the air-liquid interface within the alveoli, thereby preventing their collapse during expiration.[1] It is composed of approximately 90% lipids and 10% proteins. The lipid fraction is predominantly phospholipids (B1166683), with phosphatidylcholines (PC) being the most abundant. While dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid, is the most prevalent and is primarily responsible for lowering surface tension, unsaturated phospholipids like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (this compound or POPC) are crucial for the fluidity and dynamic properties of the surfactant film.
The presence of a double bond in the oleoyl (B10858665) (18:1) acyl chain at the sn-2 position makes this compound a primary target for ozonolysis, the reaction of ozone with this carbon-carbon double bond.[1][2] This reaction initiates a cascade of events, leading to the formation of biologically active ozonolysis products that can impair surfactant function and trigger inflammatory responses in the lung epithelium.
The Chemistry of this compound Ozonolysis
The reaction of ozone with the double bond in the oleoyl chain of this compound proceeds via the Criegee mechanism. This process leads to the cleavage of the double bond and the formation of two primary classes of oxidized phospholipids: an aldehyde-terminated product and a carboxylic acid-terminated product.
The primary ozonolysis products of this compound are:
-
1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PoxnoPC): An aldehyde-containing oxidized phospholipid.
-
1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC): A carboxylic acid-containing oxidized phospholipid.[3][4]
These truncated phospholipids have altered physicochemical properties compared to the parent this compound molecule, including increased polarity. This alteration disrupts the highly organized structure of the pulmonary surfactant film, impairing its ability to reduce surface tension.
Quantitative Data on this compound Ozonolysis and its Biological Effects
The following tables summarize key quantitative data from studies on this compound ozonolysis and the biological activity of its products.
Table 1: Reaction Kinetics of this compound Ozonolysis
| Parameter | Value | Conditions | Reference |
| Ozone Uptake Coefficient (γ) | 1.5 (± 0.1) × 10-3 | Oleic acid particles, initial reaction | [5] |
| Reaction Rate Constant (k) | 6.73 × 10-18 cm³·molecule⁻¹·s⁻¹ | Gas-phase ozonolysis of propylene (B89431) (as a model olefin) at 282 K | [6] |
Note: Direct kinetic data for this compound ozonolysis in a physiologically relevant model is limited. The data presented provides an estimation based on similar unsaturated lipid systems.
Table 2: Dose-Dependent Effects of Oxidized Phosphatidylcholines (OxPC) on Lung Epithelial Cells
| Cell Line | Endpoint | Concentration (µg/mL) | Effect | Reference |
| BEAS-2B | Cell Viability (NRU assay) | 10 | Significant reduction | [7][8] |
| Cell Viability (NRU assay) | 40 | Almost complete cell death | [7][8] | |
| Calu-3 | Cell Viability (NRU assay) | 160 | Cytotoxic | [7][8] |
| Barrier Function (TEER) | 80 - 160 | Significant impairment | [7][8] | |
| A549 | Cell Viability (MTT assay) | > 5 | Growth inhibitory effect | [9] |
| Cell Viability (MTT assay) | 20 | Complete growth inhibition | [9] | |
| A549 & HCE-T | Cell Viability | Dose-dependent decrease | PM2.5 exposure (contains ozone and other oxidants) | [10] |
Table 3: Effects of PoxnoPC and PazePC on Lipid Bilayer Properties (Molecular Dynamics Simulations)
| Oxidized Lipid | Concentration (mol%) | Effect on Bilayer Thickness | Effect on Area per Lipid | Reference |
| PazePC | 10 - 30 | Stronger reduction | Decrease | [5] |
| PoxnoPC | 10 - 30 | Weaker reduction | Stronger decrease | [5] |
| PazePC | 10 - 15 | Enhanced permeability | - | [5] |
| PoxnoPC | 20 | Enhanced permeability | - | [5] |
Experimental Protocols
Analysis of this compound Ozonolysis Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general framework for the identification and quantification of ozonolysis products of this compound.
Objective: To separate and identify PoxnoPC, PazePC, and other ozonolysis products from a sample of ozonated this compound.
Materials:
-
This compound (or POPC)
-
Ozone generator
-
Reaction vessel
-
Chloroform, Methanol, Water (HPLC grade)
-
Formic acid
-
Acetonitrile, Isopropanol (LC-MS grade)
-
Phospholipid standards (for quantification)
-
C8 or C18 reverse-phase HPLC column
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Ozonolysis of this compound:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., chloroform/methanol).
-
Expose the solution to a controlled flow of ozone gas for a defined period. The ozone concentration and exposure time should be optimized based on the desired extent of oxidation.
-
-
Sample Preparation:
-
After ozonolysis, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the initial mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatographic Separation:
-
Use a C8 or C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase system such as:
-
Mobile Phase A: Acetonitrile/water with 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile with 0.1% formic acid.
-
-
The gradient should be optimized to achieve good separation of the different phospholipid species.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan mass spectra to identify the molecular ions of the expected products (e.g., [M+H]⁺, [M+Na]⁺).
-
Perform tandem mass spectrometry (MS/MS) on the ions of interest to confirm their identity through fragmentation patterns.
-
-
-
Data Analysis:
Studying this compound Ozonolysis in a Monolayer using a Langmuir-Blodgett Trough
This protocol describes how to study the effect of ozone on a this compound monolayer at an air-water interface, mimicking the alveolar lining.
Objective: To measure the changes in surface pressure and molecular area of a this compound monolayer upon exposure to ozone.
Materials:
-
Langmuir-Blodgett trough equipped with a surface pressure sensor (Wilhelmy plate) and movable barriers.
-
This compound solution in a volatile solvent (e.g., chloroform).
-
High-purity water (subphase).
-
Ozone generator and delivery system to the trough chamber.
Procedure:
-
Trough Preparation:
-
Thoroughly clean the trough and barriers with appropriate solvents (e.g., ethanol, chloroform) and rinse extensively with high-purity water.
-
Fill the trough with high-purity water.
-
Compress the barriers to ensure the water surface is clean (surface pressure should be close to 0 mN/m).
-
-
Monolayer Formation:
-
Carefully deposit a known amount of the this compound solution onto the water surface using a microsyringe.
-
Allow the solvent to evaporate completely (typically 15-20 minutes).
-
-
Isotherm Measurement (Pre-Ozone):
-
Compress the barriers at a constant rate while recording the surface pressure as a function of the area per molecule. This generates the pressure-area isotherm of the this compound monolayer.
-
-
Ozone Exposure:
-
Set the barriers to a specific initial surface pressure.
-
Introduce a controlled concentration of ozone into the chamber above the trough.
-
Monitor the change in surface pressure over time at a constant area, or the change in area at a constant surface pressure.
-
-
Data Analysis:
Signaling Pathways Activated by this compound Ozonolysis Products
The ozonolysis products of this compound, particularly PoxnoPC, are not merely inert byproducts; they are potent signaling molecules that can activate inflammatory pathways in lung epithelial and endothelial cells.
Mitogen-Activated Protein Kinase (MAPK) Pathway
PoxnoPC and other oxidized phospholipids can activate the MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Activation of these pathways leads to the phosphorylation of downstream transcription factors, resulting in the expression of pro-inflammatory genes.
Caption: MAPK signaling pathway activated by PoxnoPC.
NF-κB Signaling Pathway
The role of oxidized phospholipids in directly activating the canonical NF-κB pathway is complex and appears to be cell-type and context-dependent. Some studies suggest that high concentrations of oxidized lipids may even inhibit NF-κB activation. However, the inflammatory response triggered by these lipids often involves NF-κB as a downstream effector, likely through crosstalk with other pathways like the MAPKs.
Caption: NF-κB signaling pathway and its potential activation.
Conclusion and Future Directions
The ozonolysis of this compound represents a critical initial step in the pathogenesis of ozone-induced lung injury. The generation of bioactive oxidized phospholipids, such as PoxnoPC, leads to a disruption of surfactant function and the activation of pro-inflammatory signaling pathways in the pulmonary epithelium. A thorough understanding of these processes at a molecular and cellular level is paramount for the development of targeted therapeutic strategies to mitigate the adverse health effects of ozone and other oxidative air pollutants.
Future research should focus on:
-
Obtaining more precise quantitative data on the kinetics of this compound ozonolysis in models that more closely mimic the alveolar environment.
-
Elucidating the full spectrum of ozonolysis products and their relative contributions to pulmonary toxicity.
-
Further dissecting the complex signaling networks activated by these oxidized lipids to identify novel therapeutic targets for anti-inflammatory interventions.
-
Developing stable analogs of protective oxidized phospholipids as potential therapeutic agents for acute lung injury.
By continuing to unravel the intricate details of this compound ozonolysis, the scientific community can pave the way for innovative approaches to protect respiratory health in the face of ongoing environmental challenges.
References
- 1. Products and mechanism of the reaction of ozone with phospholipids in unilamellar phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Oxidized phosphatidylcholines induce multiple functional defects in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicological responses of A549 and HCE-T cells exposed to fine particulate matter at the air–liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. In situ investigation of the oxidation of a phospholipid monolayer by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Dual Nature of Damage: A Technical Guide to the Biological Functions of Truncated Oxidized Phospholipids
An in-depth whitepaper for researchers, scientists, and drug development professionals on the core biological activities of truncated oxidized phospholipids (B1166683), from signaling and inflammation to apoptosis.
Introduction
Under conditions of oxidative stress, the delicate architecture of cellular membranes and lipoproteins becomes a battleground. Polyunsaturated fatty acids (PUFAs) esterified to phospholipids are particularly vulnerable to attack by reactive oxygen species (ROS), leading to a cascade of chemical modifications. This process generates a heterogeneous class of molecules known as oxidized phospholipids (OxPLs). Among the most biologically potent of these are the truncated oxidized phospholipids (Tr-OxPLs), formed when the oxidized fatty acid chain at the sn-2 position of the glycerol (B35011) backbone is cleaved.[1] Far from being mere byproducts of cellular damage, Tr-OxPLs are now recognized as potent signaling molecules and "danger-associated molecular patterns" (DAMPs) that actively drive a range of physiological and pathological processes, including inflammation, apoptosis, and atherosclerosis.[1] Their elevated levels in various disease states underscore their significance as both biomarkers and potential therapeutic targets.[1][2] This technical guide provides a comprehensive overview of the formation, biological functions, and experimental analysis of Tr-OxPLs.
Formation and Structure of Truncated Oxidized Phospholipids
The generation of Tr-OxPLs is a multi-step process initiated by the oxidation of PUFAs, most commonly arachidonic acid, esterified at the sn-2 position of glycerophospholipids. This can occur through both non-enzymatic, free radical-mediated reactions and enzymatic pathways.[1][3] The process begins with the abstraction of a hydrogen atom from the PUFA chain, forming a lipid peroxyl radical.[1] This radical can then undergo a series of reactions to form unstable phospholipid hydroperoxides.[4][5][6] These intermediates are susceptible to fragmentation, or β-scission, on either side of the newly introduced peroxy group, resulting in the cleavage of the acyl chain and the formation of Tr-OxPLs.[1][4][5][6] This fragmentation yields a variety of structures characterized by a shortened sn-2 acyl chain terminating in a reactive functional group, such as an aldehyde or a carboxylic acid.[1][7]
Some of the most well-studied and biologically active Tr-OxPLs include:
-
POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine): Contains a five-carbon chain with a terminal aldehyde group.[1]
-
PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine): Features a five-carbon dicarboxylic acid chain.[7]
-
PONPC (1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine): Derived from the oxidation of linoleic acid, it has a nine-carbon chain with a terminal aldehyde.[4]
-
PAzPC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine): Also derived from linoleic acid, it possesses a nine-carbon dicarboxylic acid chain.[4]
-
KOdiA-PC (5-keto-6-octendioic acid ester of 2-lyso-phosphocholine): Another example of a truncated oxidized phospholipid with significant biological activity.[8]
The formation of these molecules is a critical event, transforming structural components of membranes into potent signaling effectors.
Figure 1. Simplified workflow for the generation of truncated oxidized phospholipids.
Biological Functions of Truncated Oxidized Phospholipids
Tr-OxPLs exert a wide range of biological effects, often acting as potent signaling mediators that can initiate both pro- and anti-inflammatory responses depending on the specific molecule, concentration, and cellular context.[1][9] However, in many settings, Tr-OxPLs are potent inflammatory agonists and inducers of apoptosis.[1][9]
Pro-inflammatory Signaling
Tr-OxPLs are key players in the initiation and propagation of inflammation, particularly in the context of atherosclerosis and acute lung injury.[1][9] They accumulate in inflamed tissues and atherosclerotic lesions, where they contribute to vascular inflammation.[9]
-
Endothelial Cell Activation: Tr-OxPLs activate vascular endothelial cells, leading to the upregulation of adhesion molecules such as ICAM-1 and VCAM-1, and the secretion of pro-inflammatory cytokines and chemokines like Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1).[1] This promotes the recruitment and adhesion of monocytes to the vessel wall, a critical early event in atherosclerosis.[1][9]
-
Receptor-Mediated Signaling: Many of these pro-inflammatory effects are mediated by pattern recognition receptors. Tr-OxPLs are recognized ligands for the scavenger receptor CD36, which is expressed on macrophages, platelets, and endothelial cells.[1][10] Binding to CD36 can trigger downstream signaling cascades involving Src family kinases and MAP kinases (JNK), leading to the activation of transcription factors like NF-κB and subsequent inflammatory gene expression.[1] Some Tr-OxPLs can also stimulate the Platelet-Activating Factor (PAF) receptor, directly linking oxidative stress to inflammatory responses.[4][5][6] Additionally, certain oxidized phospholipids can modulate Toll-like receptor (TLR) signaling, particularly TLR2 and TLR4, often by interacting with accessory proteins like CD14 and MD2.[11][12][13]
-
Foam Cell Formation: The uptake of OxPL-containing lipoproteins by macrophages via CD36 is a crucial step in the formation of lipid-laden foam cells, a hallmark of atherosclerotic plaques.[1][14]
Figure 2. Pro-inflammatory signaling pathways activated by Tr-OxPLs.
Induction of Apoptosis
At higher concentrations, or within cells responding to pro-apoptotic stimuli like TNFα, Tr-OxPLs can directly trigger programmed cell death.[4][5][6][15] This process is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis.
-
Mitochondrial Pathway: Unlike receptor-mediated signaling at the plasma membrane, the pro-apoptotic effects of Tr-OxPLs often involve their internalization.[4][5][6] Once inside the cell, they can translocate to the mitochondria and interact with proteins of the Bcl-2 family, such as Bid.[4][5][6] This interaction disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[15]
-
Caspase Activation: Cytosolic cytochrome c initiates the formation of the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death.[15] The intracellular generation of Tr-OxPLs has been shown to be a required step connecting cytokine signaling (e.g., from TNFα) to mitochondrial damage and apoptosis.[4][15]
Figure 3. Tr-OxPL-induced intrinsic pathway of apoptosis.
Quantitative Data on Truncated Oxidized Phospholipids
The accumulation of Tr-OxPLs is a feature of various pathological states, including aging. Studies have quantified these changes in animal models, providing insight into their role as biomarkers of oxidative stress.
| Truncated OxPL Species | Young Mice (2–4 mo) | Aging Mice (18–24 mo) | Fold Increase (Approx.) | Reference(s) |
| POVPC (1-palmitoyl-2-(5-oxovaleroyl)-PC) | ✓ | ✓✓✓ | ~3x | [16] |
| PGPC (1-palmitoyl-2-glutaroyl-PC) | ✓ | ✓✓✓ | ~3x | [16] |
| PONPC (1-palmitoyl-2-(9-oxo-nonanoyl)-PC) | ✓ | ✓✓✓ | ~3x | [16] |
| PAzPC (1-palmitoyl-2-azelaoyl-PC) | ✓ | ✓✓✓ | ~3x | [16] |
| Lyso-PC | ✓ | ✓✓ | ~2x | [16] |
| (Relative abundance is denoted by checkmarks for illustrative purposes based on reported elevated levels) | ||||
| Table 1: Basal Levels of Tr-OxPLs in Lungs of Young vs. Aging Mice. Data summarized from mass spectrometry analysis of lung tissue homogenates.[16] |
| Truncated OxPL Species | Concentration Range for In Vitro Endothelial Permeability Assay |
| Various Tr-OxPLs | 2–60 µg/ml |
| Lyso-PC | 2–20 µg/ml |
| Table 2: In Vitro Bioactivity of Tr-OxPLs. Concentrations used to assess the effects on human pulmonary artery endothelial cell (HPAEC) permeability.[16] |
Key Experimental Protocols
The study of Tr-OxPLs requires specialized methods for their detection, quantification, and functional characterization.
Protocol 1: Detection and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold-standard method for identifying and quantifying individual Tr-OxPL species in complex biological samples.[17][18][19][20]
1. Lipid Extraction:
-
Homogenize frozen tissue samples or use plasma/serum.
-
Perform a Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system to separate lipids from other biomolecules.[1]
-
Include an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvents to prevent ex vivo oxidation.[1][17]
-
Dry the organic (lipid-containing) phase under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.[1]
2. HPLC Separation:
-
Inject the lipid extract onto a reverse-phase HPLC column (e.g., C8, C18, or C30).[1][20]
-
Use a gradient elution with solvents such as methanol, water, and acetonitrile, often containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[1] The chromatographic separation is crucial for resolving different Tr-OxPL isomers and separating them from the much more abundant non-oxidized phospholipids.[20]
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Interface the HPLC eluent with an electrospray ionization (ESI) source connected to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TRAP).[1][2]
-
Operate the mass spectrometer in positive ion mode.[1]
-
To specifically detect phosphocholine-containing lipids, use a precursor ion scan for m/z 184.1, which corresponds to the phosphocholine (B91661) headgroup fragment.[1][17] This allows for the selective identification of all PC species, including truncated ones, eluting from the column.
-
For quantification, use Multiple Reaction Monitoring (MRM) by selecting the specific precursor ion (the parent Tr-OxPL mass) and a specific product ion (m/z 184.1).[1]
Figure 4. Experimental workflow for LC-MS/MS analysis of Tr-OxPLs.
Protocol 2: In Vitro Endothelial Cell Permeability Assay
This assay measures the integrity of an endothelial cell monolayer, providing a functional readout of the barrier-disrupting effects of Tr-OxPLs.
1. Cell Culture:
-
Culture human pulmonary artery endothelial cells (HPAECs) on porous Transwell inserts until a confluent monolayer is formed.
2. Treatment:
-
Treat the HPAEC monolayers with various concentrations of purified Tr-OxPLs (e.g., 2-60 µg/ml).[16]
-
Include appropriate vehicle controls.
3. Measurement of Transendothelial Electrical Resistance (TER):
-
Measure the electrical resistance across the cell monolayer at various time points using an epithelial volt-ohm meter.
-
A decrease in TER indicates an increase in endothelial permeability and a disruption of the barrier function.[16]
4. Data Analysis:
-
Normalize the TER values to the baseline resistance before treatment.
-
Compare the TER changes in Tr-OxPL-treated cells to the vehicle-treated controls to determine the effect on barrier integrity.
Conclusion
Truncated oxidized phospholipids are no longer viewed as passive markers of oxidative damage but as active participants in a multitude of biological processes. Their ability to induce potent pro-inflammatory and pro-apoptotic responses positions them as critical mediators in the pathogenesis of numerous chronic and acute diseases. A thorough understanding of their formation, signaling pathways, and biological effects is paramount for the development of novel diagnostic and therapeutic strategies targeting diseases with an underlying inflammatory and oxidative stress component. The methodologies outlined in this guide provide a framework for researchers to further unravel the complex roles of these fascinating lipid mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidised phospholipids as biomarkers in human disease [smw.ch]
- 3. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Oxidatively Truncated Phospholipids in Inflammation and Apoptosis: Formation, Targets, and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive oxidatively truncated phospholipids in inflammation and apoptosis: formation, targets, and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. ahajournals.org [ahajournals.org]
- 8. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aging-Related Accumulation of Truncated Oxidized Phospholipids Augments Infectious Lung Injury and Endothelial Dysfunction via Cluster of Differentiation 36-Dependent Mechanism [mdpi.com]
- 11. Oxidized Phospholipid Inhibition of Toll-like Receptor (TLR) Signaling Is Restricted to TLR2 and TLR4: ROLES FOR CD14, LPS-BINDING PROTEIN, AND MD2 AS TARGETS FOR SPECIFICITY OF INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of oxidized phospholipids in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidatively Truncated Phospholipids Are Required Agents of Tumor Necrosis Factor α (TNFα)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated truncated oxidized phospholipids as a factor exacerbating ALI in the aging lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. A Method for Analysis of Oxidized Phospholipids from Biological Samples Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A method for analysis of oxidized phospholipids from biological samples using mass spectrometry -ORCA [orca.cardiff.ac.uk]
- 20. research.aston.ac.uk [research.aston.ac.uk]
The Immunomodulatory Mechanisms of Paraoxonases: A Deep Dive into Their Action on Immune Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While a specific molecular entity or signaling pathway termed "PON-PC" is not established in the current scientific literature, it is highly probable that this refers to the immunomodulatory mechanism of Paraoxonases (PONs) , particularly in their interaction with oxidized phospholipids (B1166683), which contain phosphorylcholine (B1220837) (PC) head groups. This guide elucidates the core mechanisms by which the Paraoxonase family of enzymes, primarily PON1, PON2, and PON3, regulate immune cell function. These enzymes are crucial players in mitigating oxidative stress and inflammation, making them significant targets for therapeutic development.
Paraoxonases are esterases and lactonases primarily associated with high-density lipoproteins (HDL)[1]. Their principal role in the immune system stems from their potent antioxidant capabilities, particularly the hydrolysis of oxidized lipids, which are known to trigger inflammatory signaling cascades[1][2]. This guide will provide a comprehensive overview of the signaling pathways influenced by PONs in various immune cells, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
The primary mechanism of action for Paraoxonases in immune cells is the reduction of oxidative stress through the enzymatic degradation of oxidized phospholipids and other lipid peroxides. This action prevents the activation of pro-inflammatory signaling pathways. A deficiency in PON1, for example, has been linked to an increase in the production of the chemokine CCL2, which promotes the migration and infiltration of immune cells into tissues, thereby exacerbating inflammation[1]. Furthermore, PONs play a protective role in maintaining mitochondrial function and preventing apoptosis in immune cells[1].
Signaling Pathways Modulated by Paraoxonases
Paraoxonases influence a number of key signaling pathways within immune cells, primarily by controlling the levels of reactive oxygen species (ROS) and oxidized lipids.
-
Inhibition of NF-κB Pathway: Oxidized phospholipids can activate the NF-κB signaling pathway, a central regulator of inflammation. By hydrolyzing these oxidized lipids, PONs can prevent the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Modulation of Inflammasome Activation: ROS are known activators of the NLRP3 inflammasome, a multi-protein complex that triggers the production of potent pro-inflammatory cytokines IL-1β and IL-18[1]. The antioxidant activity of PONs can suppress the activation of the NLRP3 inflammasome by reducing cellular ROS levels.
-
Regulation of Chemokine Signaling: PON1 deficiency is associated with elevated levels of CCL2, a chemokine that attracts monocytes, memory T cells, and dendritic cells to sites of inflammation[1]. This suggests that PON1 negatively regulates the signaling pathways that lead to CCL2 production.
Below is a diagram illustrating the proposed signaling pathway for the anti-inflammatory action of Paraoxonase 1 (PON1).
Caption: Proposed anti-inflammatory signaling pathway of PON1.
Data Presentation: Effects of Paraoxonases on Immune Cell Function
The following tables summarize the observed effects of Paraoxonase activity on various immune cell parameters. The data is compiled from multiple studies and presented to illustrate the immunomodulatory role of PONs.
Table 1: Effect of PON1 on Cytokine Production
| Cytokine | Immune Cell Type | Effect of PON1 | Reference |
| TNF-α | Macrophages | Downregulation | [1] |
| IL-1β | Macrophages | Downregulation | [1] |
| IL-6 | Macrophages | Downregulation | [1] |
| CCL2 | Macrophages | Downregulation | [1] |
| IL-4 | T helper 2 (Th2) cells | Downregulation | [3][4] |
| IL-5 | T helper 2 (Th2) cells | Downregulation | [3][4] |
| IL-13 | T helper 2 (Th2) cells | Downregulation | [3][4] |
| TGF-β | Regulatory T (Treg) cells | Upregulation | [3][4] |
| IFN-γ | T helper 1 (Th1) cells | Upregulation | [4] |
Table 2: Effect of PON1 on Immune Cell Surface Markers
| Surface Marker | Immune Cell Type | Effect of PON1 Treatment | Reference |
| CD40 | Immature Dendritic Cells | Upregulation | [3] |
| CD80 | Immature Dendritic Cells | Upregulation | [3] |
| CD86 | Immature Dendritic Cells | Upregulation | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Paraoxonases in immune cells.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is foundational for the in vitro study of immune cells.
Principle: Density gradient centrifugation is used to separate mononuclear cells (lymphocytes and monocytes) from other blood components.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs with PBS by centrifuging at 100 x g for 10 minutes. Repeat the wash step twice.
-
Resuspend the final PBMC pellet in an appropriate cell culture medium.
Protocol 2: Macrophage Differentiation and Stimulation
Principle: Monocytes isolated from PBMCs can be differentiated into macrophages in vitro using macrophage colony-stimulating factor (M-CSF). These macrophages can then be stimulated to induce an inflammatory response.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Recombinant human M-CSF
-
Lipopolysaccharide (LPS)
-
Recombinant human PON1
Procedure:
-
Plate PBMCs in a culture dish and allow monocytes to adhere for 2 hours.
-
Wash away non-adherent cells with PBS.
-
Culture the adherent monocytes in RPMI-1640 medium containing M-CSF (50 ng/mL) for 7 days to differentiate them into macrophages.
-
After differentiation, treat the macrophages with recombinant PON1 for a specified time (e.g., 2 hours).
-
Stimulate the macrophages with LPS (100 ng/mL) for a desired period (e.g., 24 hours) to induce an inflammatory response.
-
Collect the cell culture supernatant for cytokine analysis (ELISA) and the cells for gene expression analysis (RT-qPCR) or protein analysis (Western blot).
Protocol 3: Measurement of Cytokine Production by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Cell culture supernatant
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
-
Stop solution
-
Plate reader
Procedure:
-
Add standards and samples (cell culture supernatant) to the wells of the ELISA plate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
The workflow for a typical experiment to investigate the effect of PON1 on macrophage inflammation is depicted below.
Caption: Experimental workflow for studying PON1 effects.
Conclusion
The Paraoxonase family of enzymes represents a critical endogenous defense mechanism against oxidative stress and inflammation. Their ability to hydrolyze oxidized phospholipids prevents the activation of key pro-inflammatory signaling pathways in a variety of immune cells, including macrophages and T cells. While the term "this compound" is not standard, the underlying mechanism of Paraoxonase action on oxidized lipid species containing phosphorylcholine is a promising area for the development of novel therapeutics for inflammatory and autoimmune diseases. Further research into the specific substrates and downstream signaling events modulated by PONs will be crucial for fully realizing their therapeutic potential.
References
- 1. On the Role of Paraoxonase-1 and Chemokine Ligand 2 (C-C motif) in Metabolic Alterations Linked to Inflammation and Disease. A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Role of Paraoxonase 1: Implication in Arteriosclerosis Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Paraoxonase-1 Is a Pivotal Regulator Responsible for Suppressing Allergic Airway Inflammation Through Adipose Stem Cell-Derived Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Intracellular Signaling Pathways Associated with PON-PC and Paraoxonase Enzymes
Abstract
This technical guide provides a comprehensive overview of the intracellular signaling pathways associated with 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycero-phosphocholine (this compound), an oxidized phospholipid, and the paraoxonase (PON) family of enzymes that metabolize it. This compound, a damage-associated molecular pattern (DAMP), is generated during oxidative stress and is implicated in various inflammatory diseases. This document details the direct signaling sequelae of this compound interaction with cellular receptors and the indirect signaling roles of PON enzymes, particularly PON1 and PON2, which mitigate the effects of oxidized lipids. We present quantitative data from key studies, detailed experimental protocols for in-vitro analysis, and visual diagrams of the core signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Dual Signaling Axis of this compound and PON Enzymes
Oxidative stress is a fundamental driver of cellular damage and is implicated in a multitude of pathological conditions, including atherosclerosis, neurodegenerative diseases, and chronic inflammation. A key consequence of oxidative stress is the peroxidation of phospholipids (B1166683), major components of cell membranes and lipoproteins. This process generates a diverse array of bioactive molecules, including truncated oxidized phospholipids.
1-palmitoyl-2-(9'-oxo-nonanoyl)-glycero-phosphocholine (this compound) , also referred to as PON-GPC, is a specific oxidized phosphatidylcholine formed from the oxidation of palmitoyl-oleoyl-phosphatidylcholine (POPC).[1] It is characterized by a truncated sn-2 acyl chain ending in a reactive aldehyde group. Rather than being a classical signaling molecule with a dedicated receptor, this compound acts as a Damage-Associated Molecular Pattern (DAMP) . It can initiate cellular responses by interacting with pattern recognition receptors on immune cells, primarily macrophages.[1][2]
The biological impact of this compound is intrinsically linked to the Paraoxonase (PON) family of enzymes (PON1, PON2, and PON3) . These enzymes are lactonases with broad substrate specificity, capable of hydrolyzing and thereby neutralizing oxidized phospholipids like this compound.[3][4] Therefore, the signaling landscape related to this compound must be viewed through a dual lens:
-
Direct Signaling: The pathways directly activated or inhibited by this compound upon its interaction with cellular components.
-
Indirect Signaling Regulation: The pathways modulated by the activity of PON enzymes, which control the levels of this compound and other oxidized lipids, thereby preventing or reversing their downstream effects.
This guide will explore both facets of this signaling axis, providing a detailed framework for understanding the pathophysiology of oxidative stress and for identifying potential therapeutic targets.
Direct Signaling Pathways Activated by this compound and Oxidized Phospholipids
As a DAMP, this compound and other structurally similar oxidized phospholipids (OxPLs) are recognized by the innate immune system, leading to a complex and often context-dependent cellular response. Macrophages are key responders to OxPLs.[1]
Receptor Interaction and Downstream Signaling
OxPLs engage with several scavenger receptors and Toll-like receptors (TLRs), triggering intracellular signaling cascades.
-
Toll-Like Receptor 2 (TLR2): OxPLs can directly activate TLR2, a key receptor in innate immunity. This interaction often requires serum cofactors and leads to the activation of downstream inflammatory pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) cascades.[5]
-
CD36: This scavenger receptor is crucial for the uptake of oxidized low-density lipoprotein (oxLDL), of which this compound is a component, by macrophages.[2] Binding to CD36 can recruit Src family kinases and activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[2]
Modulation of Macrophage Function
The signaling outcomes of this compound exposure can be both pro- and anti-inflammatory.
-
Pro-inflammatory Response: In some contexts, OxPLs, through TLR2, can induce the expression of inflammatory genes.[5] Exposure of macrophages to oxidized 1-palmitoyl-2-arachidonyl-sn-glycero-phosphorylcholine (OxPAPC), a mixture containing this compound, promotes a pro-inflammatory state characterized by the production of IL-1β and TNFα.[2]
-
Anti-inflammatory/Immunomodulatory Response: Conversely, specific studies on this compound have demonstrated an impairment of macrophage immune function. Treatment of macrophages with this compound attenuates the production of TNF-α and nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[6] This effect is mediated, at least in part, by the reduced phosphorylation of p38 MAPK.[6] This suggests that in certain environments, such as the lungs exposed to cigarette smoke, this compound may contribute to immunosuppression.[6]
Quantitative Data on this compound Effects
The following table summarizes key quantitative findings on the effects of this compound on macrophage signaling.
| Parameter Measured | Cell Type | Treatment | Concentration | Result | Reference |
| TNF-α Production | Primary mouse alveolar macrophages | This compound + LPS/IFN-γ | 40 µM | Decrease in production | [1] |
| Nitric Oxide (NO) Production | Primary mouse alveolar macrophages | This compound + LPS/IFN-γ | 40 µM | Decrease in production | [1] |
| p38 MAPK Phosphorylation | RAW264.7 macrophages | This compound + LPS/IFN-γ | 40 µM | Attenuated phosphorylation | [6] |
| Bactericidal Activity | RAW264.7 macrophages | This compound | 40 µM | Reduced activity | [1] |
| Cytotoxicity (Cell Viability) | ARPE-19 cells | PONPC | 30 µM | Decreased viability to ~40% | [7] |
Visualization of Direct this compound Signaling
Caption: Direct signaling effects of this compound on macrophage inflammatory pathways.
Signaling Pathways Regulated by Paraoxonase 1 (PON1)
PON1 is an HDL-associated enzyme synthesized primarily in the liver. Its main role in signaling is indirect, through its enzymatic activity that protects against oxidative damage, a key trigger for many signaling cascades.
Antioxidant and Anti-atherogenic Functions
PON1's primary function is to hydrolyze oxidized lipids within lipoproteins, particularly LDL and HDL.[8][9] By doing so, it prevents the formation of pro-inflammatory molecules like this compound. This action is central to its anti-atherosclerotic properties.[10]
-
Protection of LDL: PON1 prevents the accumulation of lipid peroxides in LDL, a critical initiating step in the formation of atherosclerotic plaques.[9]
-
HDL Function: PON1 is a key determinant of the antioxidant capacity of HDL. Low PON1 activity is associated with dysfunctional HDL and an increased risk of cardiovascular disease.[10]
Regulation of PON1 Expression
The expression of the PON1 gene is regulated by various factors, providing a link to upstream signaling pathways.
-
PPAR-γ: The transcription factor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is known to activate the PON1 gene.[11] Agonists of PPAR-γ can increase the synthesis and release of PON1 from the liver.
-
Other Pathways: The regulation of PON1 also involves signaling pathways such as MAPKs (p44/42), which control cell growth and differentiation.[12]
Visualization of PON1's Protective Role
Caption: Protective role of HDL-associated PON1 against LDL oxidation.
Intracellular Signaling Pathways Regulated by Paraoxonase 2 (PON2)
Unlike the secreted PON1, PON2 is a ubiquitously expressed intracellular protein, primarily located in the endoplasmic reticulum (ER) and mitochondria.[13] It plays a critical role in cellular defense against oxidative stress and apoptosis.
Attenuation of Apoptosis and Oxidative Stress
PON2 is a key regulator of cell survival, acting at the level of mitochondria and the ER.
-
Mitochondrial Protection: PON2 prevents the formation of mitochondrial superoxide (B77818) by interacting with coenzyme Q10.[13][14] This action reduces the peroxidation of cardiolipin, a key mitochondrial membrane phospholipid, thereby preventing the release of cytochrome c and subsequent activation of the intrinsic apoptotic cascade.[14][15]
-
ER Stress Response: During ER stress, an accumulation of unfolded proteins triggers the Unfolded Protein Response (UPR), which can lead to apoptosis. PON2 mitigates ER stress-induced apoptosis by lowering the redox-triggered induction of the pro-apoptotic transcription factor CHOP. This is achieved, in part, by diminishing signaling through the JNK pathway.[14][16]
Regulation of TRPC6 Signaling
Recent evidence suggests a role for PON2 in modulating ion channel activity. PON2 deficiency has been shown to increase the conductance of the TRPC6 (Transient Receptor Potential Canonical 6) channel in podocytes, making cells more susceptible to damage.[17][18] This suggests that PON2, by controlling the local lipid environment of the membrane, can influence calcium signaling pathways.
Quantitative Data on PON2 Effects
| Parameter Measured | Cellular Context | Condition | Result | Reference |
| Mitochondrial O₂⁻ Production | Antimycin-treated mitochondria | PON2 overexpression | Reduced superoxide production | [14] |
| CHOP Induction | ER stress (Tunicamycin) | PON2 overexpression | Diminished induction of CHOP | [14] |
| Caspase-3/7 Activation | ER stress (Tunicamycin) | PON2 overexpression | Reduced caspase activation | [14] |
| TRPC6 Conductance | Cultured podocytes | PON2 deficiency | Largely increased conductance after membrane stretch | [17] |
Visualization of PON2 Anti-Apoptotic Pathways
Caption: Anti-apoptotic signaling roles of intracellular PON2.
Experimental Protocols
Protocol: In-vitro Treatment of Macrophages with this compound
This protocol provides a framework for assessing the impact of this compound on macrophage inflammatory signaling.
Objective: To measure the effect of this compound on cytokine production and MAPK phosphorylation in cultured macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine)
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant mouse Interferon-gamma (IFN-γ)
-
PBS, RIPA buffer, protease/phosphatase inhibitors
-
ELISA kit for TNF-α
-
Griess Reagent for Nitric Oxide assay
-
Antibodies for Western Blot: anti-phospho-p38, anti-total-p38, anti-β-actin, HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Plate RAW264.7 cells in 24-well plates (for ELISA/NO assay) or 6-well plates (for Western Blot) at a density of 5x10⁵ cells/mL and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) and dilute to the final desired concentration (e.g., 40 µM) in cell culture medium immediately before use. Include a vehicle control.
-
Treatment:
-
Pre-treat cells with this compound or vehicle control for 1-2 hours.
-
Add stimulants (e.g., LPS at 100 ng/mL and IFN-γ at 10 ng/mL) to the wells.
-
-
Incubation: Incubate cells for a specified period.
-
For cytokine/NO measurement: 18-24 hours.
-
For p38 phosphorylation: 15-30 minutes.
-
-
Sample Collection & Analysis:
-
Cytokine/NO: Collect the culture supernatant. Measure TNF-α concentration using an ELISA kit according to the manufacturer's instructions. Measure nitrite (B80452) (a stable product of NO) using the Griess Reagent assay.
-
Western Blot: Aspirate medium and wash cells with cold PBS. Lyse cells in RIPA buffer with inhibitors. Quantify protein concentration using a BCA assay. Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-p38 and total p38. Visualize bands using chemiluminescence. Normalize phospho-p38 signal to total p38.
-
Protocol: Assay for PON1 Arylesterase Activity
This spectrophotometric assay measures PON1 concentration/activity by its ability to hydrolyze phenyl acetate (B1210297).[19]
Objective: To determine PON1 arylesterase activity in serum or plasma samples.
Materials:
-
Human serum or plasma samples
-
Tris-HCl buffer (100 mM, pH 8.0) containing 2 mM CaCl₂
-
Phenyl acetate (substrate)
-
Spectrophotometer capable of reading at 270 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer: 100 mM Tris-HCl, 2 mM CaCl₂, pH 8.0.
-
Prepare a stock solution of phenyl acetate in methanol (B129727) and dilute it in the assay buffer to a final concentration of 1 mM.
-
-
Assay Execution:
-
Pre-warm the assay buffer/substrate solution to 25°C or 37°C.
-
Dilute the serum/plasma sample (e.g., 1:10) in the assay buffer.
-
In a cuvette, add 1 mL of the phenyl acetate solution.
-
Add a small volume of the diluted serum (e.g., 5 µL) to the cuvette and mix immediately.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 270 nm for 2-3 minutes. The hydrolysis of phenyl acetate to phenol (B47542) results in an increase in absorbance.
-
Ensure the rate of absorbance increase is linear during the measurement period.
-
-
Calculation:
-
Calculate the rate of hydrolysis (ΔAbs/min).
-
Use the molar extinction coefficient of phenol (ε = 1310 M⁻¹cm⁻¹) to convert the rate into enzymatic activity (U/mL). One unit (U) is defined as 1 µmol of phenol formed per minute.
-
Conclusion
The biological activities related to this compound are complex, involving a balance between its direct pro- and anti-inflammatory signaling as a DAMP and its detoxification by the paraoxonase family of enzymes. This compound can directly engage innate immune receptors on macrophages, modulating MAPK and NF-κB signaling pathways to alter cytokine production. Concurrently, the hydrolytic actions of PON1 in circulation and PON2 within cells serve as a crucial protective mechanism, reducing the load of oxidized lipids and thereby preventing the initiation of these deleterious signaling events. PON2, in particular, emerges as a critical intracellular guardian, directly intervening in pathways of oxidative stress and apoptosis within the mitochondria and ER. A comprehensive understanding of this interplay is essential for developing therapeutic strategies aimed at mitigating the pathological consequences of oxidative stress in a wide range of human diseases.
References
- 1. The effect of oxidized phospholipids on phenotypic polarization and function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Paraoxonase 1 (PON1) Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 4. HUMAN PARAOXONASE-1 (PON1): GENE STRUCTURE AND EXPRESSION, PROMISCUOUS ACTIVITIES AND MULTIPLE PHYSIOLOGICAL ROLES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidized phospholipid, 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-GPC), produced in the lung due to cigarette smoking, impairs immune function in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Paraoxonase-1 (PON-1) Arylesterase Activity Levels in Patients with Coronary Artery Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of PON1 and PON2 in cardiovascular disease and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paraoxonase (PON)-1: a brief overview on genetics, structure, polymorphisms and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PON1 - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Beyond reduction of atherosclerosis: PON2 provides apoptosis resistance and stabilizes tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into the role of paraoxonase 2 in human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Paraoxonase 2 (PON2) Deficiency Reproduces Lipid Alterations of Diabetic and Inflammatory Glomerular Disease and Affects TRPC6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Paraoxonase 2 (PON2) Deficiency Reproduces Lipid Alterations of Diabetic and Inflammatory Glomerular Disease and Affects TRPC6 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of PON1 enzyme activity assays for longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
PON1 as a Biomarker for Oxidative Stress: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants, is a key pathological driver in a multitude of human diseases.[1] This imbalance leads to cellular damage, inflammation, and the progression of conditions such as cardiovascular disease, neurodegenerative disorders, and cancer.[2][3] Consequently, the identification of reliable biomarkers to assess oxidative stress is paramount for diagnostics, prognostics, and the development of targeted therapeutics.
Paraoxonase 1 (PON1) has emerged as a critical biomarker in this context. A member of the paraoxonase enzyme family, which also includes PON2 and PON3, PON1 is a calcium-dependent esterase/lactonase synthesized primarily in the liver and transported in the bloodstream bound to high-density lipoprotein (HDL).[4][5][6] Its primary role is to protect against lipid peroxidation, and its activity levels are inversely correlated with the intensity of oxidative stress, making it a valuable indicator of systemic oxidative health.[3][7][8] Low PON1 activity is consistently associated with an increased risk for diseases rooted in oxidative damage.[9][10] This guide provides a comprehensive technical overview of PON1's mechanism, its clinical significance as a biomarker, and detailed protocols for its measurement.
Core Mechanism: How PON1 Mitigates Oxidative Stress
The protective effects of PON1 are multifaceted, stemming from its ability to hydrolyze a wide range of substrates, most notably oxidized lipids.[6][9][11] This enzymatic action is central to its role in preventing the downstream pathological events triggered by oxidative stress.
Key Functions of PON1 in Oxidative Stress Mitigation:
| Function | Mechanism | Reference |
| Inhibition of LDL Oxidation | PON1 hydrolyzes lipid peroxides and oxidized phospholipids (B1166683) within low-density lipoprotein (LDL) and HDL particles. This prevents the formation of highly atherogenic oxidized LDL (oxLDL). | [5][6][11][12] |
| Detoxification of Oxidized Lipids | The enzyme's native lactonase activity is believed to be the primary mechanism for neutralizing oxidized lipids, breaking down harmful molecules that would otherwise propagate cellular damage. | [2][4][13] |
| Reduction of Macrophage Foam Cell Formation | By preventing LDL oxidation, PON1 reduces the uptake of oxLDL by macrophages, a critical step in the formation of foam cells and the development of atherosclerotic plaques. | [2][6][12] |
| Anti-inflammatory Effects | PON1 downregulates the expression of inflammatory molecules like monocyte chemoattractant protein-1 (MCP-1), thereby reducing the inflammatory response associated with oxidative stress. | [11][14] |
| Detoxification of Homocysteine-thiolactone | PON1 hydrolyzes homocysteine-thiolactone, a reactive metabolite that can cause protein damage through N-homocysteinylation, thus preventing a form of protein-related stress. | [3][9][15] |
The central role of PON1 in preventing atherosclerosis is a well-documented example of its protective mechanism. Oxidative stress triggers the oxidation of LDL, which is then taken up by macrophages, leading to the formation of lipid-laden foam cells. These cells accumulate in the arterial wall, forming atherosclerotic plaques. PON1 interrupts this cascade by hydrolyzing the oxidized lipids in LDL, effectively neutralizing their atherogenic potential.[6][11][12]
It is important to note that PON1 itself is vulnerable to high levels of oxidative stress, which can lead to its inactivation through the S-glutathionylation of a critical cysteine residue (Cys-284), creating a negative feedback loop in conditions of severe or chronic oxidative stress.[11][13]
Clinical Significance: PON1 in Human Disease
Reduced PON1 activity is a common finding across a spectrum of chronic and acute diseases, underscoring its role as a systemic marker of oxidative stress and inflammation.[1][7] This association has been documented in large-scale clinical studies, positioning PON1 as a potential tool for risk stratification and disease monitoring.
Association of Decreased PON1 Activity with Major Diseases:
| Disease Category | Specific Conditions | Key Findings | References |
| Cardiovascular Diseases | Coronary Artery Disease (CAD), Atherosclerosis, Myocardial Infarction | Low PON1 activity is an independent risk factor for major adverse cardiovascular events. | [9][10] |
| Metabolic Disorders | Type 1 & 2 Diabetes Mellitus | PON1 activity is significantly reduced in diabetic patients, particularly those with poor glycemic control and complications. | [16][9] |
| Neurological Disorders | Ischemic Stroke, Alzheimer's Disease, Parkinson's Disease | Reduced PON1 activity is linked to an increased risk of stroke and is observed in patients with neurodegenerative diseases. | [3][15][17] |
| Hepatic & Renal Diseases | Chronic Liver Disease, Chronic Kidney Disease (CKD) | Serum PON1 levels decrease with the severity of liver and kidney impairment, reflecting systemic inflammation and oxidative stress. | [1][13] |
| Inflammatory Conditions | Psoriasis, Pulmonary Tuberculosis | Lower PON1 activity is found in patients, correlating with disease severity and higher levels of oxidative stress markers. | [8][18] |
The Impact of Genetic Polymorphisms
The clinical interpretation of PON1 activity is complicated by common genetic polymorphisms that significantly influence enzyme levels and catalytic efficiency. A comprehensive assessment of "PON1 status" requires consideration of both enzymatic activity and genotype.[17][19]
Key PON1 Polymorphisms:
| Polymorphism | Location | Alleles | Functional Impact | Clinical Relevance | References |
| Q192R | Coding Region | Q (Glutamine), R (Arginine) | Substrate-dependent. The R allele hydrolyzes certain organophosphates (like paraoxon) faster, but the Q allele is more efficient at hydrolyzing oxidized lipids and is considered more atheroprotective. | The Q192R polymorphism is a major determinant of susceptibility to cardiovascular disease, with the Q allele offering greater protection against LDL oxidation. | [16][9][17] |
| L55M | Coding Region | L (Leucine), M (Methionine) | The M allele is associated with lower PON1 plasma concentrations and activity. | The L55M polymorphism modulates overall PON1 levels and has been linked to risk for cardiovascular and neurological diseases. | [16][17] |
| C-108T | Promoter Region | C, T | Affects the transcription rate of the PON1 gene. The C allele has greater promoter activity, leading to higher serum PON1 concentrations. | This polymorphism contributes to the wide interindividual variation in PON1 levels. | [16] |
Experimental Protocols for Measuring PON1 Status
Accurate and reproducible measurement of PON1 activity is crucial for its use as a biomarker. Spectrophotometric kinetic assays are the most common methods due to their accessibility and low cost.[20] The choice of substrate determines which of PON1's enzymatic activities (paraoxonase, arylesterase, or lactonase) is measured.
Protocol 1: Measurement of PON1 Arylesterase Activity
This assay is frequently used to estimate PON1 concentration, as its activity is less influenced by the Q192R polymorphism.[17]
-
Principle: Measures the hydrolysis of phenylacetate (B1230308) to phenol (B47542). The rate of phenol formation is monitored by the increase in absorbance at 270 nm.[21]
-
Reagents:
-
Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0).
-
Calcium Chloride (CaCl₂): 2 mM final concentration. PON1 is a calcium-dependent enzyme.[20]
-
Substrate: Phenylacetate, 1 mM final concentration.
-
-
Procedure:
-
Prepare the assay buffer containing 2 mM CaCl₂.
-
Add a small volume of serum or plasma (e.g., 5-10 µL) to a UV-transparent 96-well plate.
-
Initiate the reaction by adding the substrate (dissolved in assay buffer) for a final concentration of 1 mM.
-
Immediately place the plate in a spectrophotometer pre-warmed to 25°C or 37°C.[20]
-
Measure the increase in absorbance at 270 nm kinetically for 2-5 minutes.
-
-
Calculation:
-
Activity (U/L) = (ΔAbs/min * Total Volume) / (ε * Sample Volume * Path Length)
-
Where 1 Unit (U) is 1 µmol of phenol produced per minute.
-
The molar extinction coefficient (ε) for phenol at 270 nm (pH 8.0) is 1310 M⁻¹cm⁻¹.
-
Protocol 2: Measurement of PON1 Paraoxonase Activity
This assay is specific for PON1 but is influenced by the Q192R polymorphism and requires handling of a toxic substrate.
-
Principle: Measures the hydrolysis of paraoxon (B1678428) to p-nitrophenol, which is monitored by the increase in absorbance at 405-412 nm or 504 nm depending on the buffer.[20][22]
-
Safety Precaution: Paraoxon is extremely toxic. All stock solutions must be handled in a fume hood with appropriate personal protective equipment.[13]
-
Reagents:
-
Assay Buffer: Glycine/NaOH buffer (50 mM, pH 10.5) or Tris-HCl (100 mM, pH 8.0).
-
Calcium Chloride (CaCl₂): 1-2 mM final concentration.
-
Substrate: Paraoxon-ethyl, 1 mM final concentration.
-
-
Procedure:
-
Prepare the assay buffer containing CaCl₂.
-
Add serum or plasma to a 96-well plate.
-
Initiate the reaction by adding the paraoxon substrate.
-
Incubate at 37°C and measure the kinetic increase in absorbance at the appropriate wavelength.
-
-
Calculation:
-
Activity (U/L) = (ΔAbs/min * 10⁶) / ε
-
The molar extinction coefficient (ε) for p-nitrophenol is 18,050 M⁻¹cm⁻¹ at pH 10.5.[22]
-
Summary of Key Assay Parameters:
| Parameter | Arylesterase Assay | Paraoxonase Assay | Lactonase Assay |
| Substrate | Phenylacetate, p-Nitrophenyl acetate | Paraoxon, Diazoxon | Dihydrocoumarin, 5-Thiobutyl butyrolactone (TBBL) |
| Typical Conc. | 1 mM | 1 mM | 1 mM |
| pH | 8.0 | 8.0 - 10.5 | 7.4 - 8.0 |
| Temperature | 25 - 37°C | 37°C | 37°C |
| Wavelength | 270 nm (Phenylacetate) | 405-412 nm (Paraoxon) | 270 nm (Dihydrocoumarin) |
| Key Advantage | Good estimate of PON1 concentration | Highly specific for PON1 | Considered native physiological activity |
| Key Disadvantage | Less specific than paraoxonase assay | Toxic substrate, polymorphism-dependent | Substrates can be less stable |
| References | [20][21][23] | [13][20][22] | [20] |
Conclusion: An Integrated Approach to Assessing Oxidative Stress
Paraoxonase 1 stands as a uniquely informative biomarker, offering a window into the systemic balance between pro-oxidant and antioxidant forces. Its activity is not merely a passive indicator but reflects a functional, protective capacity against the molecular damage central to many pathological processes. Low PON1 activity is a robust indicator of heightened oxidative stress and is clinically associated with an increased risk for a wide array of diseases.
For researchers and drug development professionals, a comprehensive evaluation of PON1 status —encompassing both enzymatic activity and genetic polymorphisms—provides a powerful tool. It can be used for patient stratification, as a pharmacodynamic marker for therapies aimed at reducing oxidative stress, and for fundamental research into the mechanisms linking oxidative damage to disease. The standardized protocols provided herein offer a foundation for the reliable and reproducible measurement of this critical biomarker. As our understanding of its role continues to grow, PON1 is poised to become an increasingly integral part of clinical and research assessments of oxidative health.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The Molecular Bases of Anti-Oxidative and Anti-Inflammatory Properties of Paraoxonase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Paraoxonase-1 as a Regulator of Glucose and Lipid Homeostasis: Impact on the Onset and Progression of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serum Paraoxonase 1 Activity and Oxidative Stress in Pediatric Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paraoxonase (PON)-1: a brief overview on genetics, structure, polymorphisms and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship of Paraoxonase 1 (PON1) Gene Polymorphisms and Functional Activity With Systemic Oxidative Stress and Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARs in Regulation of Paraoxonases: Control of Oxidative Stress and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of serum paraoxonase-1 activity in the evaluation of liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Paraoxonase 1 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HUMAN PARAOXONASE-1 (PON1): GENE STRUCTURE AND EXPRESSION, PROMISCUOUS ACTIVITIES AND MULTIPLE PHYSIOLOGICAL ROLES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human PON1, a biomarker of risk of disease and exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paraoxonase and arylesterase activity of serum PON-1 enzyme in psoriatic patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A High Throughput Serum Paraoxonase Assay for Discovery of Small Molecule Modulators of PON1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arpi.unipi.it [arpi.unipi.it]
- 23. Paraoxonase-1 Enzyme Activity Assay for Clinical Samples: Validation and Correlation Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Pro-Inflammatory Lipid: A Technical Guide to the Discovery and History of Oxidized Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The recognition of oxidized phospholipids (B1166683) (OxPLs) as critical mediators of inflammation and key players in the pathogenesis of numerous chronic diseases, most notably atherosclerosis, represents a paradigm shift in our understanding of lipid biology. This technical guide provides an in-depth exploration of the discovery and history of OxPLs, detailing the key scientific milestones, experimental methodologies, and the elucidation of their complex signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of this important class of bioactive lipids.
Historical Perspective: From Oxidized Lipoproteins to Bioactive Phospholipids
The journey to understanding the significance of oxidized phospholipids began with early observations linking lipid peroxidation to disease. The "oxidation hypothesis" of atherosclerosis, which posits that the oxidative modification of low-density lipoprotein (LDL) is a crucial early event in the development of atherosclerotic plaques, has been a central theme in cardiovascular research for decades.
The Dawn of the Oxidation Hypothesis
The concept that radical-mediated oxidation could be a fundamental driver of age-related diseases, including atherosclerosis, was first proposed in the 1950s. However, it was the pioneering work of Dr. Daniel Steinberg and his colleagues in the 1980s that brought the "oxidation hypothesis" to the forefront of cardiovascular research. Their studies demonstrated that LDL, when oxidized, was readily taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic lesions. This modified form of LDL, termed oxidized LDL (OxLDL), was shown to be highly atherogenic.
Pinpointing the Culprit: The Emergence of Oxidized Phospholipids
Subsequent research in the 1990s focused on identifying the specific components within OxLDL responsible for its pro-inflammatory and atherogenic properties. It was discovered that minimally modified LDL (MM-LDL), a less oxidized form of LDL, was a potent inducer of monocytic inflammation.[1] The major bioactive components of MM-LDL were identified as oxidized phospholipids.[1] This pivotal discovery shifted the focus from the general oxidation of lipoproteins to the specific chemical structures and biological activities of the resulting OxPLs.
A significant breakthrough in the field was the characterization of the complex mixture of OxPLs generated from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), a common phospholipid in LDL. This research revealed a diverse array of truncated and full-length oxidized species, each with distinct biological activities.
Identification and Characterization of Bioactive Oxidized Phospholipids
The identification of specific OxPL species has been a challenging endeavor due to their structural complexity and low abundance. Two primary approaches have been instrumental in advancing our knowledge in this area:
-
Classical Bioactivity-Guided Isolation: This approach involves the fractionation of complex mixtures of OxPLs and the testing of individual fractions for biological activity. Active fractions are then subjected to further purification and structural elucidation, often using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The identified structure is then confirmed by chemical synthesis.
-
Hypothesis-Driven Synthesis and Detection: This strategy involves hypothesizing the likely products of lipid oxidation, chemically synthesizing these compounds, and then developing analytical methods to detect and quantify them in biological samples. The availability of synthetic standards is crucial for the validation of these methods.
Key Bioactive Oxidized Phospholipid Species
Through these approaches, several key bioactive OxPL species have been identified, including:
-
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC): A truncated OxPL that is a potent agonist for various cellular responses, including inflammation and apoptosis.[2]
-
1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC): Another truncated OxPL that shares some biological activities with POVPC but also exhibits distinct effects.[2]
-
Full-length oxidized phospholipids: These molecules retain the full-length sn-2 acyl chain but contain modifications such as hydroperoxides, hydroxides, or ketones. Some of these species have been shown to have anti-inflammatory and barrier-protective effects.
The structural hallmark of many pro-inflammatory OxPLs that bind to scavenger receptors like CD36 is the presence of a terminal γ-hydroxy (or oxo)-α,β-unsaturated carbonyl on the truncated sn-2 acyl group.
Experimental Protocols for the Study of Oxidized Phospholipids
The study of OxPLs requires a specialized set of experimental techniques for their extraction, detection, quantification, and functional characterization.
Extraction and Analysis of Oxidized Phospholipids by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of specific OxPL species.
Protocol for Extraction of Oxidized Phospholipids from Biological Tissues:
-
Homogenization: Homogenize the tissue sample in a methanol-based solvent containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent further oxidation during sample preparation.
-
Lipid Extraction: Perform a liquid-liquid extraction using a modified Folch or Bligh-Dyer method with chloroform (B151607) and methanol.
-
Solid-Phase Extraction (optional): For complex samples, a solid-phase extraction (SPE) step can be used to enrich for phospholipids and remove interfering substances.
-
Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography: Separate the lipid extract using reversed-phase or hydrophilic interaction liquid chromatography (HILIC).
-
Mass Spectrometry: Utilize a triple quadrupole or high-resolution mass spectrometer.
-
Precursor Ion Scanning: To identify all phosphatidylcholine (PC)-containing lipids, scan for the characteristic m/z 184 fragment ion in positive ion mode.
-
Neutral Loss Scanning: To detect specific modifications, such as hydroperoxides, scan for the neutral loss of a characteristic mass.
-
Multiple Reaction Monitoring (MRM): For targeted quantification of known OxPLs, monitor specific precursor-to-product ion transitions.
-
Immunoassays for Oxidized Phospholipids
Enzyme-linked immunosorbent assays (ELISAs) provide a high-throughput method for measuring the overall burden of OxPLs in biological fluids.
Protocol for OxPL/apoB ELISA using the E06 Antibody:
The monoclonal antibody E06 specifically recognizes the phosphocholine (B91661) headgroup of oxidized, but not native, phospholipids.
-
Plate Coating: Coat a 96-well plate with a capture antibody against apolipoprotein B-100 (apoB), such as MB47 (5 µg/mL), overnight at 4°C.[3] This step normalizes the amount of LDL captured in each well.
-
Blocking: Block the plate with a solution of 2% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for 45 minutes at room temperature.[3]
-
Sample Incubation: Add diluted plasma samples (e.g., 1:50 dilution) to the wells and incubate for 75 minutes.[4]
-
Detection Antibody: Add biotinylated E06 antibody (1 µg/mL) and incubate for 1 hour.[4]
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.
-
Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader. The results are typically expressed as relative light units (RLU) per apoB.[4]
Macrophage Foam Cell Formation Assay
This assay is used to assess the ability of OxPLs or OxLDL to induce lipid accumulation in macrophages.
Protocol for Foam Cell Formation Assay:
-
Cell Culture: Differentiate human monocytic THP-1 cells into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Lipid Loading: Incubate the macrophages with OxLDL (e.g., 50-100 µg/mL) or specific OxPLs for 24-48 hours.[5][6]
-
Staining:
-
Oil Red O Staining: Fix the cells and stain with Oil Red O solution to visualize neutral lipid droplets.[5][6]
-
Fluorescently Labeled OxLDL: Use OxLDL labeled with a fluorescent dye such as DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) to quantify uptake by fluorescence microscopy or flow cytometry.[5]
-
-
Quantification: Quantify lipid accumulation by measuring the stained area or fluorescence intensity.
Platelet Aggregation Assay
This assay measures the ability of OxPLs to induce platelet activation and aggregation.
Protocol for Platelet Aggregation Assay:
-
Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from fresh human blood by centrifugation.
-
Aggregometry: Perform light transmission aggregometry using a platelet aggregometer.
-
Agonist Addition: Add specific OxPLs to the PRP and monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
Data Analysis: Calculate the percentage of maximal aggregation.
Signaling Pathways of Oxidized Phospholipids
OxPLs exert their diverse biological effects by interacting with a variety of cell surface receptors and modulating intracellular signaling cascades.
Scavenger Receptor-Mediated Signaling
Scavenger receptors are a class of pattern recognition receptors that play a crucial role in the recognition and clearance of modified self-molecules, including OxPLs.
CD36 is a major scavenger receptor for OxPLs and OxLDL on macrophages and platelets. The binding of OxPLs to CD36 is mediated by a specific binding site that includes lysine (B10760008) residues at positions 164 and 166.[7]
The interaction of OxPLs with CD36 on macrophages triggers a signaling cascade that leads to foam cell formation and pro-inflammatory responses. In platelets, OxPL-CD36 signaling promotes a hyperactive state and contributes to thrombosis.[8]
Caption: CD36 signaling in macrophages and platelets.
Other scavenger receptors, such as SR-A, LOX-1, and SR-BI, have also been implicated in the recognition of OxLDL and OxPLs, contributing to the complexity of the cellular response to these modified lipids.
Toll-Like Receptor-Mediated Signaling
Toll-like receptors (TLRs) are a family of pattern recognition receptors that are central to the innate immune response. Certain OxPLs can modulate TLR signaling, often in a complex and context-dependent manner.
TLR4, the receptor for bacterial lipopolysaccharide (LPS), can also be activated by some OxPLs, leading to pro-inflammatory signaling. However, other OxPL species, particularly oxidized PAPC (OxPAPC), have been shown to inhibit LPS-induced TLR4 signaling, thereby exerting anti-inflammatory effects. TLR4 signaling proceeds through two main adaptor proteins: MyD88 and TRIF.[9][10][11][12][13] The differential activation of these pathways by various OxPLs may explain their dual pro- and anti-inflammatory roles.
Caption: TLR4 signaling pathway and its modulation by OxPLs.
Similar to TLR4, TLR2 can also be modulated by OxPLs, with some species acting as agonists and others as antagonists.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction and effects of oxidized phospholipids.
Table 1: Binding Affinities of Oxidized Lipids to Scavenger Receptors
| Ligand | Receptor | Cell Type/System | Binding Affinity (Kd) | Reference |
| OxLDL | CD36 | COS-7 cells | 4.1 µg/mL | [14] |
| OxLDL | CD36 | Recombinant CD36 | 27.9 ± 2.1 µg/mL | [15] |
Table 2: Dose-Dependent Effects of POVPC
| Cell Type | Treatment | Concentration | Effect | Reference |
| Human Vascular Smooth Muscle Cells | POVPC | 1, 3, 5 µg/mL | Increased mineralization (calcification) | [16][17] |
| Vascular Smooth Muscle Cells | POVPC | Not specified | Inhibition of cell proliferation, induction of apoptosis | [2] |
Conclusion and Future Directions
The discovery of oxidized phospholipids as bioactive mediators has profoundly impacted our understanding of inflammatory diseases. From their initial identification as components of oxidized LDL to the elucidation of their complex signaling pathways, the field of OxPL research continues to evolve. Future research will likely focus on:
-
Advanced Analytical Techniques: The development of more sensitive and comprehensive lipidomics platforms to identify and quantify the full spectrum of OxPLs in biological systems.
-
Therapeutic Targeting: The design of novel therapeutic strategies to specifically inhibit the pro-inflammatory effects of detrimental OxPLs or to harness the beneficial effects of anti-inflammatory OxPL species.
-
Biomarker Development: The validation of specific OxPLs or ratios of OxPLs as robust biomarkers for the diagnosis, prognosis, and monitoring of treatment response in inflammatory diseases.
This in-depth technical guide provides a solid foundation for researchers and clinicians working in this exciting and rapidly advancing field. A thorough understanding of the discovery, history, and experimental methodologies related to oxidized phospholipids is essential for driving future innovations in the prevention and treatment of a wide range of human diseases.
References
- 1. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxidized phospholipids POVPC and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Oxidized phospholipids on apoB-100-containing lipoproteins: a biomarker predicting cardiovascular disease and cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregated LDL turn human macrophages into foam cells and induce mitochondrial dysfunction without triggering oxidative or endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual signaling of MyD88 and TRIF is critical for maximal TLR4-induced dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Beyond MyD88 and TRIF Pathways in Toll-Like Receptor Signaling [frontiersin.org]
- 11. Role of adaptor TRIF in the MyD88-independent toll-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MyD88 and Trif signaling play distinct roles in cardiac dysfunction and mortality during endotoxin shock and polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. CD36 Binds Oxidized Low Density Lipoprotein (LDL) in a Mechanism Dependent upon Fatty Acid Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oxidized phospholipid POVPC contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraoxonase 1 (PON1), an esterase primarily associated with high-density lipoprotein (HDL), plays a critical role in mitigating oxidative stress, a key driver in the pathogenesis of smoking-related lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and lung cancer.[1][2] This technical guide provides an in-depth analysis of the function of PON1, its interaction with components of cigarette smoke, and its involvement in the cellular and molecular mechanisms underlying lung damage. The potential interaction between PON1 and phosphatidylcholine (PC), a major phospholipid in cell membranes and lipoproteins, is also explored, a combination we will refer to as PON-PC. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways.
The Biochemical Function of PON1 and the Concept of this compound
PON1 is a calcium-dependent enzyme with broad substrate specificity, exhibiting paraoxonase, arylesterase, and lactonase activities.[3] Its primary physiological role is believed to be the hydrolysis of lipid hydroperoxides, thereby protecting lipoproteins and cell membranes from oxidative damage.[4] The term "this compound" is conceptualized here to represent the functional interaction of PON1 with phosphatidylcholine. PC is a primary target for lipid peroxidation by reactive oxygen species (ROS) present in cigarette smoke.[5] The hypothesis is that PON1 exerts its protective effects in the lungs by hydrolyzing oxidized phosphatidylcholine, thus preventing the downstream inflammatory cascade and cellular damage.
The Pathogenic Role of Smoking and Oxidative Stress
Cigarette smoke is a complex mixture of thousands of chemicals, including a high concentration of oxidants and free radicals.[6] This exposure leads to a state of chronic oxidative stress in the lungs, overwhelming the endogenous antioxidant defenses.[7] Oxidative stress damages cellular macromolecules, including lipids, proteins, and DNA, and triggers a persistent inflammatory response, both of which are central to the development of COPD and lung cancer.[8][9]
The Protective Mechanism of PON1 in the Lungs
PON1 is expressed in various tissues, including the lung epithelium.[10][11] Its presence in the lung lining fluid suggests a direct role in detoxifying inhaled oxidants and harmful compounds from cigarette smoke. The proposed mechanism of PON1's protective action involves:
-
Hydrolysis of Lipid Hydroperoxides: PON1 can hydrolyze peroxidized lipids, such as oxidized phosphatidylcholine, preventing the formation of highly reactive and damaging secondary products.[4]
-
Detoxification of Xenobiotics: PON1 may metabolize certain toxic compounds present in cigarette smoke, reducing their carcinogenic potential.
-
Modulation of Inflammation: By reducing oxidative stress, PON1 can indirectly dampen the inflammatory response that contributes to lung tissue destruction in diseases like COPD.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the association between PON1 activity, smoking, and lung disease.
Table 1: PON1 Activity in Smokers vs. Non-smokers
| Study Cohort | PON1 Activity Metric | Smokers | Non-smokers | P-value | Reference |
| Healthy Adults | Paraoxonase Activity (U/L) | 105.3 ± 45.2 | 142.6 ± 58.9 | < 0.001 | [12] |
| Healthy Adults | Arylesterase Activity (kU/L) | 85.7 ± 21.4 | 102.3 ± 25.8 | < 0.01 | [12] |
| Patients with CAD | Paraoxonase Activity (U/L) | 65.8 ± 23.1 | 98.4 ± 35.7 | < 0.001 | [12] |
Table 2: PON1 Activity in COPD Patients
| Study Cohort | PON1 Activity Metric | COPD Patients | Healthy Controls | P-value | Reference |
| Stable COPD | Paraoxonase Activity (U/L) | 199.1 ± 115.4 | 129.2 ± 78.3 | 0.002 | [13] |
| Stable COPD | Arylesterase Activity (U/L) | 21.3 ± 8.7 | 33.5 ± 12.1 | 0.021 | [13] |
| Meta-analysis | Paraoxonase Activity (SMD) | -0.77 (95% CI: -1.35 to -0.18) | - | < 0.01 | [9][14] |
| Meta-analysis | Arylesterase Activity (SMD) | -1.15 (95% CI: -1.95 to -0.36) | - | < 0.001 | [14] |
Table 3: Influence of PON1 Genotypes on Lung Disease Risk
| Lung Disease | PON1 Polymorphism | Genotype | Odds Ratio (95% CI) | Population | Reference |
| Lung Cancer | Q192R (rs662) | RR vs. QQ | 2.50 (p=0.002) | Polish | [15] |
| Lung Cancer | Q192R (rs662) | Smokers with G allele | Increased risk | - | [16] |
| COPD | Q192R (rs662) | RR Phenotype | More common in COPD | - | [13] |
Experimental Protocols
Measurement of PON1 Paraoxonase Activity (Spectrophotometric Method)
This protocol is adapted from standard methods used in multiple studies.[3][17]
Principle: This assay measures the hydrolysis of paraoxon (B1678428) to p-nitrophenol, which can be monitored by the increase in absorbance at 412 nm.
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0) containing 2 mM CaCl2.
-
Paraoxon solution (5.5 mM) in buffer.
-
Serum or plasma sample.
Procedure:
-
Pre-warm the Tris-HCl buffer to 37°C.
-
In a cuvette, mix 1 mL of the Tris-HCl buffer with 5 µL of the serum/plasma sample.
-
Add 10 µL of the paraoxon solution to initiate the reaction.
-
Immediately measure the increase in absorbance at 412 nm for 2 minutes using a spectrophotometer with a temperature-controlled cuvette holder at 37°C.
-
The rate of p-nitrophenol formation is calculated from the molar extinction coefficient of p-nitrophenol (18,050 M⁻¹cm⁻¹).
-
One unit of paraoxonase activity is defined as 1 nmol of p-nitrophenol formed per minute.
Measurement of PON1 Arylesterase Activity (Spectrophotometric Method)
This protocol is based on established methods for determining arylesterase activity.[1][2][18][19]
Principle: This assay measures the hydrolysis of phenylacetate (B1230308) to phenol (B47542), which is monitored by the increase in absorbance at 270 nm.
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0) containing 2 mM CaCl2.
-
Phenylacetate solution (10 mM) in buffer.
-
Serum or plasma sample.
Procedure:
-
Pre-warm the Tris-HCl buffer to 25°C.
-
In a quartz cuvette, mix 1 mL of the Tris-HCl buffer with 5 µL of the serum/plasma sample.
-
Add 10 µL of the phenylacetate solution to start the reaction.
-
Immediately measure the increase in absorbance at 270 nm for 2 minutes.
-
The rate of phenol formation is calculated using the molar extinction coefficient of phenol (1310 M⁻¹cm⁻¹).
-
One unit of arylesterase activity is defined as 1 µmol of phenylacetate hydrolyzed per minute.
Genotyping of PON1 Q192R Polymorphism (PCR-RFLP)
This protocol describes the polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) method for determining the Q192R genotype.[15][20][21][22][23]
Principle: A specific region of the PON1 gene containing the Q192R polymorphism is amplified by PCR. The resulting PCR product is then digested with a restriction enzyme (AlwI) that recognizes the polymorphic site, leading to different fragment patterns for each genotype.
Materials:
-
Genomic DNA extracted from whole blood.
-
PCR primers flanking the Q192R polymorphism.
-
Taq DNA polymerase and PCR buffer.
-
dNTPs.
-
AlwI restriction enzyme.
-
Agarose (B213101) gel and electrophoresis equipment.
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing genomic DNA, primers, Taq polymerase, buffer, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Restriction Digestion:
-
Digest the PCR product with the AlwI restriction enzyme according to the manufacturer's instructions.
-
-
Gel Electrophoresis:
-
Separate the digested fragments on a 3% agarose gel.
-
Visualize the DNA fragments under UV light after staining with ethidium (B1194527) bromide.
-
-
Genotype Determination:
-
QQ genotype: One undigested fragment.
-
RR genotype: Two smaller digested fragments.
-
QR genotype: Three fragments (one undigested and two digested).
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to the role of PON1 in smoking-induced lung disease.
Caption: Smoking-induced oxidative stress and its downstream effects on the lungs.
References
- 1. Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of ‘Paraoxonase-1 Activity’ as an Antioxidant in Coronary Artery Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 6. medium.com [medium.com]
- 7. Frontiers | Animal models of chronic obstructive pulmonary disease: a systematic review [frontiersin.org]
- 8. medium.com [medium.com]
- 9. Paraoxonase 1 and Chronic Obstructive Pulmonary Disease: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HUMAN PARAOXONASE-1 (PON1): GENE STRUCTURE AND EXPRESSION, PROMISCUOUS ACTIVITIES AND MULTIPLE PHYSIOLOGICAL ROLES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the Role of Paraoxonase-1 and Chemokine Ligand 2 (C-C motif) in Metabolic Alterations Linked to Inflammation and Disease. A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of cigarette smoking on paraoxonase 1 activity according to PON1 L55M and PON1 Q192R gene polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paraoxonase Activity and Phenotype Distribution in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paraoxonase 1 and Chronic Obstructive Pulmonary Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polymorphism rs662 (Q192R) of paraoxonase-1 and susceptibility to atherosclerosis of the coronary arteries [archivesofmedicalscience.com]
- 16. Paraoxonase 1 gene variants concerning cardiovascular mortality in conventional cigarette smokers and non-smokers treated with hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of PON1 enzyme activity assays for longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of the arylesterase activity of paraoxonase-1 in human blood - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Paraoxonase gene polymorphisms: Understanding the biochemical and genetic basis of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PON1 (Paraoxonase 1) Q192R Gene Polymorphism in Ischemic Stroke among North Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Impact of 1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PON-PC) on Macrophage Immune Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Macrophages are critical mediators of the innate immune system, orchestrating both the initiation and resolution of inflammation. Their function is tightly regulated by a complex interplay of signaling molecules. Among these are oxidized phospholipids (B1166683), which are generated in environments of high oxidative stress, such as in the lungs of cigarette smokers. This guide focuses on a specific oxidized phospholipid, 1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PON-PC), also referred to as PON-GPC. Emerging evidence indicates that this compound significantly impairs key immune functions of macrophages, including their ability to produce pro-inflammatory cytokines and effectively clear bacterial pathogens. This impairment is linked to the attenuation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Understanding the mechanisms by which this compound modulates macrophage activity is crucial for developing therapeutic strategies for conditions associated with oxidative stress and compromised immune responses, such as chronic obstructive pulmonary disease (COPD).
Introduction to this compound and Macrophage Function
1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine (this compound) is an oxidized phospholipid characterized by a truncated sn-2 acyl chain that terminates in a reactive aldehyde group.[1] It is formed from the oxidation of common phospholipids like palmitoyl (B13399708) oleoyl (B10858665) phosphatidylcholine (POPC) and is found at elevated levels in the bronchoalveolar lavage fluid (BALF) of mice exposed to cigarette smoke.[1]
Macrophages are sentinel cells of the immune system that recognize and respond to foreign pathogens and cellular debris. Upon activation by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages initiate a pro-inflammatory response. This involves the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and reactive molecules such as Nitric Oxide (NO), which are essential for host defense. A critical function of macrophages is their ability to phagocytose and kill invading bacteria, a process known as bactericidal activity.
Effects of this compound on Macrophage Immune Responses
Scientific studies, primarily utilizing the RAW264.7 macrophage cell line and primary alveolar macrophages, have demonstrated that this compound has a significant inhibitory effect on macrophage immune functions.
Attenuation of Pro-inflammatory Cytokine and Mediator Production
This compound has been shown to decrease the production of the pro-inflammatory cytokine TNF-α and the inflammatory mediator Nitric Oxide (NO) in macrophages stimulated with LPS and Interferon-gamma (IFN-γ).[1] This suggests that in environments where this compound is present, the ability of macrophages to mount a robust inflammatory response to bacterial components is compromised.
Reduction of Bactericidal Activity
In addition to suppressing inflammatory mediators, this compound also reduces the bactericidal activity of macrophages.[1] This impairment of a core macrophage function can lead to a decreased ability to clear pathogenic bacteria, potentially contributing to the increased susceptibility to infections observed in conditions associated with high oxidative stress.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on macrophage functions. The quantitative data is based on findings from key studies in the field.
| Functional Parameter | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| TNF-α Production | RAW264.7 / Primary Alveolar Macrophages | LPS + IFN-γ | 40 µM | Attenuated | [1] |
| Nitric Oxide (NO) Production | RAW264.7 / Primary Alveolar Macrophages | LPS + IFN-γ | 40 µM | Attenuated | [1] |
| Bactericidal Activity | RAW264.7 | - | 40 µM | Reduced | [1] |
| NADP+ Production | Primary Alveolar Macrophages | LPS + IFN-γ | 40 µM | Attenuated | [1] |
Note: The precise quantitative reductions (e.g., percentage inhibition) are detailed in the primary literature and may vary based on experimental conditions.
Signaling Pathways Modulated by this compound
The immunosuppressive effects of this compound on macrophages are linked to its interference with intracellular signaling cascades.
Inhibition of the p38 MAPK Pathway
The primary signaling mechanism identified for this compound's action is the attenuation of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is a critical signaling cascade activated by cellular stressors and inflammatory stimuli like LPS, leading to the production of TNF-α and other inflammatory mediators. This compound treatment has been shown to reduce the phosphorylation of p38 MAPK in stimulated macrophages, thereby dampening the downstream inflammatory response.
Potential Involvement of Other Pathways
While the inhibition of p38 MAPK is a key finding for this compound, research on other oxidized phospholipids suggests potential interactions with other signaling pathways in macrophages. These may include:
-
Toll-like Receptor 2 (TLR2) and CD36: Oxidized phospholipids can be recognized by pattern recognition receptors like TLR2 and the scavenger receptor CD36, which can trigger various downstream signaling events.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): Some oxidized phospholipids can activate the Nrf2 pathway, which is involved in the antioxidant response.
-
Nuclear Factor-kappa B (NF-κB): Oxidized phospholipids can have complex effects on the NF-κB pathway, sometimes leading to its inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of this compound on macrophage function.
Macrophage Culture and Stimulation
-
Cell Lines: The RAW264.7 murine macrophage cell line is commonly used.
-
Primary Cells: Primary alveolar macrophages can be obtained from mice via bronchoalveolar lavage.
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: this compound is dissolved in an appropriate solvent (e.g., ethanol) and then diluted in culture medium to the desired final concentration (e.g., 40 µM). Cells are pre-incubated with this compound for a specified period (e.g., 1-2 hours) before stimulation.
-
Stimulation: Macrophages are stimulated with a combination of LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 U/mL) to induce a pro-inflammatory response.
Measurement of TNF-α Production
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
After the incubation period with this compound and stimuli, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the TNF-α ELISA on the supernatants according to the manufacturer's protocol (e.g., using a commercially available mouse TNF-α ELISA kit).
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the concentration of TNF-α (in pg/mL) by comparing the sample absorbance to a standard curve.
-
Measurement of Nitric Oxide (NO) Production
-
Method: Griess Assay. This assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.
-
Procedure:
-
Collect cell culture supernatants as described for the TNF-α assay.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatants in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes to allow for color development (a magenta color).
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Determine the nitrite concentration (in µM) by comparison with a sodium nitrite standard curve.
-
Macrophage Bactericidal Assay
-
Method: Colony Forming Unit (CFU) reduction assay.
-
Procedure:
-
Culture and treat macrophages with this compound as described above.
-
Prepare a suspension of bacteria (e.g., Escherichia coli) in the mid-logarithmic growth phase.
-
Infect the macrophages with the bacteria at a specific multiplicity of infection (MOI, e.g., 10:1 bacteria to macrophage ratio).
-
Allow phagocytosis to occur for a set time (e.g., 60 minutes).
-
Wash the cells with PBS to remove extracellular bacteria. Some protocols may include a short incubation with an antibiotic like gentamicin (B1671437) that does not penetrate macrophages to kill any remaining extracellular bacteria.
-
Lyse the macrophages with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to release the intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on agar (B569324) plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of CFUs on the plates to determine the number of viable intracellular bacteria.
-
Compare the number of CFUs from this compound-treated macrophages to control macrophages to determine the effect on bactericidal activity.
-
Conclusion and Future Directions
The oxidized phospholipid this compound demonstrates significant immunosuppressive effects on macrophages, primarily by inhibiting the p38 MAPK signaling pathway. This leads to reduced production of key inflammatory mediators and impaired bactericidal function. These findings highlight a potential mechanism by which oxidative stress, particularly from sources like cigarette smoke, can compromise innate immunity in the lungs.
For researchers and drug development professionals, these insights offer several avenues for future investigation:
-
Therapeutic Targeting: Developing agents that can neutralize this compound or block its interaction with macrophage signaling components could represent a novel therapeutic strategy to restore immune function in diseases characterized by high oxidative stress.
-
Biomarker Development: Measuring levels of this compound in biological fluids (e.g., BALF) could serve as a biomarker for oxidative stress-induced immune dysfunction.
-
Further Mechanistic Studies: A deeper understanding of how this compound interacts with upstream activators of the p38 MAPK pathway and its potential effects on other signaling cascades (e.g., NF-κB, TLRs) is warranted.
References
Unraveling the Role of Paraoxonase-1 and Phosphatidylcholine in the Lung: A Technical Guide for Researchers
An In-depth Examination of Paraoxonase-1 (PON1) and Phosphatidylcholine (PC) Levels in Bronchoalveolar Lavage Fluid (BALF)
Introduction
Bronchoalveolar lavage fluid (BALF) provides a critical window into the molecular landscape of the lung, offering researchers and clinicians invaluable insights into the pathogenesis of various respiratory diseases. Within the complex milieu of BALF, the interplay between enzymes and lipids, particularly Paraoxonase-1 (PON1) and phosphatidylcholine (PC), has garnered significant attention for its potential role in oxidative stress and inflammation. This technical guide provides a comprehensive overview of the current understanding of PON1 and PC in BALF, with a focus on quantitative data, experimental protocols, and the intricate signaling pathways involved. It is important to note that while the concept of a direct "PON-PC level" is not an established metric, this guide will delve into the individual roles and measurements of PON1 and PC in the lung environment, providing a framework for investigating their combined significance.
Quantitative Data on PON1 and Phospholipids (B1166683) in BALF
While direct measurements of PON1 concentration or activity in BALF are not widely reported in the literature, proteomic studies have confirmed its presence. Changes in PON1 expression have been observed in animal models of lung injury. The majority of quantitative data for PON1 in respiratory diseases comes from serum or plasma analysis, which often shows decreased activity in conditions like chronic obstructive pulmonary disease (COPD) and asthma.[1][2]
Phosphatidylcholine is the most abundant phospholipid in pulmonary surfactant, and its concentration and composition in BALF are well-characterized and known to be altered in various lung diseases.
Table 1: Phosphatidylcholine and Other Phospholipid Concentrations in Human BALF
| Analyte | Condition | Concentration (nmol/mL) | Reference |
| Total Phosphatidylcholine (PC) | Healthy Controls | 19.1 - 25.1 | [3] |
| Asthmatic Subjects (baseline) | 19.1 | [3] | |
| Asthmatic Subjects (post-allergen) | 25.1 | [3] | |
| Idiopathic Pulmonary Fibrosis (IPF) | Significantly decreased | [4] | |
| Phosphatidylglycerol (PG) | Healthy Controls | 5.5 | [3] |
| Asthmatic Subjects (baseline) | 5.3 | [3] | |
| Idiopathic Pulmonary Fibrosis (IPF) | Significantly decreased | [4] | |
| Phosphatidylinositol (PI) | Idiopathic Pulmonary Fibrosis (IPF) | Significantly increased | [4] |
Note: The concentrations can vary depending on the BALF collection and processing techniques.
The Controversial Role of PON1 in Oxidized Phospholipid Metabolism
Initial research suggested that PON1, an HDL-associated enzyme, could hydrolyze oxidized phospholipids, thus playing a direct role in mitigating lipid peroxidation.[5] However, more recent and rigorous studies have challenged this notion, indicating that PON1 itself does not possess phospholipase A2 activity towards oxidized phospholipids.[6][7] This function is now largely attributed to another HDL-associated enzyme, platelet-activating factor acetylhydrolase (PAF-AH).[6] Despite this, PON1's established lactonase and esterase activities contribute to its antioxidant properties, and it may indirectly influence the oxidative state of phospholipids in the lung.[5]
Experimental Protocols
Bronchoalveolar Lavage (BAL) Fluid Collection and Processing
Standardized protocols for BAL are crucial for obtaining reproducible results. The procedure typically involves the instillation of sterile saline into a lung subsegment via a bronchoscope, followed by gentle aspiration.
Workflow for BALF Processing:
Measurement of Paraoxonase-1 (PON1) Activity
PON1 activity is typically measured spectrophotometrically using various substrates.
-
Arylesterase Activity:
-
Substrate: Phenylacetate (B1230308)
-
Principle: Measures the hydrolysis of phenylacetate to phenol (B47542). The rate of phenol formation is monitored by the increase in absorbance at 270 nm.[3]
-
Buffer: Tris-HCl buffer (e.g., 9 mM, pH 8.0) containing CaCl2 (e.g., 0.9 mM).[3]
-
-
Paraoxonase Activity:
-
Substrate: Paraoxon (B1678428)
-
Principle: Measures the hydrolysis of paraoxon to p-nitrophenol. The increase in absorbance is monitored at 405-412 nm.[8][9]
-
Buffer: Tris buffer containing CaCl2.[8]
-
Analysis of Phosphatidylcholine and Other Phospholipids
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for detailed phospholipid analysis.
-
Lipid Extraction: BALF lipids are typically extracted using the Bligh and Dyer method or a similar solvent system (e.g., chloroform:methanol).
-
Chromatography: Normal-phase or reversed-phase HPLC is used to separate the different phospholipid classes.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is commonly used for the detection and quantification of individual phospholipid molecular species.
Signaling Pathways and Conceptual Relationships
The composition of pulmonary surfactant is crucial for maintaining lung function. Oxidative stress can lead to the oxidation of surfactant phospholipids, impairing their function and contributing to lung injury.
References
- 1. researchgate.net [researchgate.net]
- 2. Pulmonary surfactant - Wikipedia [en.wikipedia.org]
- 3. Usefulness of the Measurement of Serum Paraoxonase-1 Arylesterase Activity in the Diagnoses of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidized Phospholipids are Proinflammatory and Proatherogenic in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HUMAN PARAOXONASE-1 (PON1): GENE STRUCTURE AND EXPRESSION, PROMISCUOUS ACTIVITIES AND MULTIPLE PHYSIOLOGICAL ROLES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet-activating factor acetylhydrolase, and not paraoxonase-1, is the oxidized phospholipid hydrolase of high density lipoprotein particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Molecular Bases of Anti-Oxidative and Anti-Inflammatory Properties of Paraoxonase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Paraoxonase 1 Activity and Oxidative Stress in Pediatric Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Investigating the Effects of Paraoxonase (PON) Family Enzymes in PC-12 Cell Culture
Disclaimer: The term "PON-PC" does not correspond to a specific, recognized molecule or compound in the current scientific literature. The following application notes and protocols are provided as a hypothetical example for researchers interested in studying the effects of the Paraoxonase (PON) family of enzymes in the context of a neuronal cell line, such as PC-12 cells. The experimental details and data are illustrative and should be adapted based on specific experimental goals and reagents.
Introduction
The Paraoxonase (PON) family of enzymes, comprising PON1, PON2, and PON3, are esterases with significant antioxidant properties.[1] These enzymes play a crucial role in mitigating oxidative stress by hydrolyzing lipid peroxides and protecting against cellular damage.[1] PC-12 cells, derived from a rat pheochromocytoma, are a widely used model system in neurobiology.[2][3] Upon treatment with Nerve Growth Factor (NGF), they differentiate into cells with characteristics of sympathetic neurons, making them an excellent model for studying neuronal function, differentiation, and neuroprotective pathways.[2][4]
These notes provide a framework for investigating the potential cytoprotective and signaling effects of a member of the PON enzyme family on PC-12 cells, a common model for studying neurodegenerative diseases and neurotoxicity.[2]
Data Presentation
Table 1: Hypothetical Effect of a PON Family Enzyme on PC-12 Cell Viability under Oxidative Stress
| Treatment Group | Concentration (U/mL) | Oxidative Stressor (100 µM H₂O₂) | Cell Viability (%) | Standard Deviation |
| Control | 0 | No | 100 | ± 4.5 |
| Vehicle | 0 | Yes | 52 | ± 5.1 |
| PON Enzyme | 10 | Yes | 65 | ± 4.8 |
| PON Enzyme | 50 | Yes | 88 | ± 3.9 |
| PON Enzyme | 100 | Yes | 95 | ± 3.2 |
Table 2: Hypothetical Modulation of Key Signaling Proteins by a PON Family Enzyme in PC-12 Cells
| Treatment Group | Concentration (U/mL) | p-Akt/Akt Ratio (Fold Change) | p-ERK1/2 / ERK1/2 Ratio (Fold Change) | Caspase-3 Activity (Fold Change) |
| Control | 0 | 1.0 | 1.0 | 1.0 |
| Oxidative Stressor | 0 | 0.4 | 0.6 | 3.5 |
| PON Enzyme + Stressor | 50 | 1.8 | 1.5 | 1.2 |
Experimental Protocols
PC-12 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the PC-12 cell line.
Materials:
-
PC-12 cell line (e.g., ATCC CRL-1721)
-
Complete Growth Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.
-
Collagen Type I-coated culture flasks and plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture PC-12 cells on collagen-coated flasks in Complete Growth Medium. PC-12 cells grow in small clusters and are weakly adherent.[3]
-
For subculturing, aspirate the medium and gently dislodge the cells by pipetting with fresh medium. Avoid using trypsin unless necessary for single-cell suspensions.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.[5]
-
Resuspend the cell pellet in fresh Complete Growth Medium and seed new collagen-coated flasks at a density of 1 x 10⁴ cells/cm².[3]
-
Change the medium every 2-3 days.
Neuronal Differentiation of PC-12 Cells
This protocol outlines the induction of a neuronal phenotype in PC-12 cells using Nerve Growth Factor (NGF).
Materials:
-
PC-12 cells seeded on collagen-coated plates
-
Differentiation Medium: Reduced serum medium (e.g., RPMI-1640 with 1% horse serum)
-
Nerve Growth Factor (NGF), rat (e.g., 50-100 ng/mL)
Procedure:
-
Seed PC-12 cells in collagen-coated plates at an appropriate density.
-
After 24 hours, replace the Complete Growth Medium with Differentiation Medium containing the desired concentration of NGF.
-
Incubate the cells for 3-7 days, replacing the medium with fresh Differentiation Medium containing NGF every 2-3 days.
-
Monitor the cells for neurite outgrowth, a characteristic of neuronal differentiation.[2][4]
Assessing the Cytoprotective Effect of a PON Family Enzyme
This protocol is designed to evaluate the ability of a PON enzyme to protect PC-12 cells from oxidative stress-induced cell death.
Materials:
-
Differentiated or undifferentiated PC-12 cells in 96-well plates
-
Purified PON family enzyme
-
Oxidative stressor (e.g., hydrogen peroxide - H₂O₂)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed PC-12 cells in a 96-well collagen-coated plate and allow them to adhere (and differentiate, if required).
-
Pre-treat the cells with varying concentrations of the PON enzyme in fresh medium for 1-2 hours.
-
Introduce the oxidative stressor (e.g., H₂O₂) to the wells, including a vehicle control group without the PON enzyme.
-
Incubate for a predetermined time (e.g., 24 hours).
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
Analysis of Signaling Pathways by Western Blot
This protocol provides a method to investigate the effect of a PON enzyme on key signaling proteins involved in cell survival and apoptosis.
Materials:
-
Treated PC-12 cells from a 6-well plate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: Hypothetical signaling pathway of a PON enzyme's protective effect.
Caption: General experimental workflow for assessing PON enzyme effects.
References
- 1. researchgate.net [researchgate.net]
- 2. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell culture protocols | Culture Collections [culturecollections.org.uk]
Application Notes and Protocols: Investigating the Effects of PON-PC on Primary Mouse Alveolar Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of a novel synthetic organophosphate, PON-PC, on primary mouse alveolar macrophages. The protocols outlined below cover the isolation and culture of these primary cells, treatment with this compound, and subsequent analysis of key inflammatory and signaling pathways.
I. Introduction
Alveolar macrophages are the primary immune effector cells in the pulmonary alveoli, playing a critical role in host defense and inflammation.[1][2] Understanding how novel compounds like this compound modulate their function is crucial for the development of new therapeutics for respiratory diseases. These protocols provide a framework for assessing the anti-inflammatory or pro-inflammatory potential of this compound by examining its impact on nitric oxide production, cytokine secretion, and key intracellular signaling pathways in primary mouse alveolar macrophages.
II. Data Presentation: Summarized Quantitative Data
The following tables provide a template for organizing and presenting quantitative data obtained from the experiments described in the protocols.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Alveolar Macrophages
| Treatment Group | Concentration (µM) | Nitrite (B80452) Concentration (µM) ± SD | % Inhibition of NO Production |
| Control (Untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| LPS + this compound | 1 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 50 | ||
| This compound alone | 50 |
Table 2: Effect of this compound on Cytokine Secretion in LPS-Stimulated Alveolar Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-10 (pg/mL) ± SD |
| Control (Untreated) | - | |||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | 1 | |||
| LPS + this compound | 10 | |||
| LPS + this compound | 50 | |||
| This compound alone | 50 |
Table 3: Densitometric Analysis of Western Blots for Key Signaling Proteins
| Treatment Group | Concentration (µM) | p-p65/p65 Ratio ± SD | p-ERK/ERK Ratio ± SD | p-p38/p38 Ratio ± SD |
| Control (Untreated) | - | |||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | 10 | |||
| This compound alone | 10 |
III. Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Alveolar Macrophages
This protocol describes the harvesting of alveolar macrophages from mice via bronchoalveolar lavage (BAL).[3][4][5]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), calcium and magnesium-free
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Dissection tools (sterilized)
-
Tracheal cannula (e.g., 20G catheter)
-
1 mL and 10 mL syringes
-
Suture thread
-
70 µm cell strainer
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Culture plates (6-well or 24-well)
Procedure:
-
Euthanize the mouse using an approved method that keeps the trachea intact (e.g., lethal intraperitoneal injection of anesthetic).[6]
-
Secure the mouse on its back and sterilize the thoracic area with 70% ethanol.
-
Carefully expose the trachea through a midline incision in the neck.[7]
-
Make a small incision in the trachea and insert a tracheal cannula, securing it with a suture.[4]
-
Attach a 1 mL syringe filled with sterile, room temperature DPBS.
-
Gently flush the lungs with 0.8 mL of DPBS and then carefully aspirate the fluid. The recovered fluid will appear slightly cloudy.[4]
-
Repeat the lavage process 8-10 times, pooling the recovered fluid into a 15 mL conical tube on ice.[4][8]
-
Pass the pooled BAL fluid through a 70 µm cell strainer into a 50 mL conical tube to remove mucus and cell clumps.[5]
-
Centrifuge the cells at 300 x g for 10 minutes at 4°C.[5]
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (containing 10% heat-inactivated FBS and 1% penicillin-streptomycin).
-
Perform a cell count using a hemocytometer and assess viability with trypan blue. Typically, 3-5 x 10^5 cells can be obtained per mouse.[8]
-
Seed the cells in culture plates at a density of 2 x 10^5 cells/well for a 24-well plate or 1 x 10^6 cells/well for a 6-well plate.
-
Incubate at 37°C in a 5% CO2 incubator. After 2-4 hours, remove the medium and non-adherent cells by washing gently with warm DPBS. Add fresh complete medium.[9] This enriches for the adherent macrophage population.
Protocol 2: this compound Treatment and LPS Stimulation
This protocol details the treatment of cultured alveolar macrophages with this compound followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[10][11]
Materials:
-
Cultured primary mouse alveolar macrophages (from Protocol 1)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
Complete RPMI-1640 medium
Procedure:
-
After overnight culture, replace the medium on the adherent alveolar macrophages with fresh complete medium.
-
Prepare dilutions of this compound in complete medium from the stock solution. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Add the desired concentrations of this compound to the appropriate wells. For initial experiments, a dose-response of 1, 10, and 50 µM can be used. Include a vehicle control.
-
Incubate for 1-2 hours (pre-treatment).
-
Following the pre-treatment period, add LPS to the designated wells to a final concentration of 1 µg/mL to induce inflammation.[12]
-
Incubate the plates for the desired time period based on the downstream assay:
-
After incubation, collect the culture supernatants for ELISA and Griess assays and store at -80°C. For Western blotting, proceed immediately to cell lysis.
Protocol 3: Measurement of Nitric Oxide (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of nitric oxide, in the culture supernatant.[14][16][17]
Materials:
-
Collected culture supernatants
-
Griess Reagent System (e.g., from Promega or similar)
-
Component A: Sulfanilamide solution in phosphoric acid
-
Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution in phosphoric acid
-
-
Sodium nitrite (NaNO2) standard
-
96-well flat-bottom plate
Procedure:
-
Prepare a standard curve of sodium nitrite (e.g., from 100 µM down to 1.56 µM) in complete RPMI-1640 medium.
-
Add 50 µL of each standard and sample supernatant to a 96-well plate in triplicate.
-
Add 50 µL of Component A (Sulfanilamide solution) to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Component B (NED solution) to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 4: Measurement of Cytokines (ELISA)
This protocol is for the quantification of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the culture supernatant using a sandwich ELISA.[18][19][20]
Materials:
-
Collected culture supernatants
-
ELISA kits for mouse TNF-α, IL-6, and IL-10 (e.g., from BD Biosciences, R&D Systems, or BioLegend)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.[20]
-
Wash the plate and block non-specific binding sites.
-
Add standards and culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 5: Analysis of Signaling Pathways (Western Blot)
This protocol is used to detect the phosphorylation status of key signaling proteins like NF-κB p65 and MAP kinases (ERK, p38) to assess pathway activation.[21][22][23]
Materials:
-
Treated cell monolayers
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
After treatment, place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.[21]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[23]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
IV. Visualization of Pathways and Workflows
Signaling Pathway
Caption: Hypothesized LPS-induced inflammatory signaling pathway in alveolar macrophages and potential points of inhibition by this compound.
Experimental Workflow
Caption: Overall experimental workflow for assessing the effects of this compound on primary mouse alveolar macrophages.
References
- 1. Alveolar Macrophages in the Resolution of Inflammation, Tissue Repair, and Tolerance to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alveolar Macrophages Are a Major Determinant of Early Responses to Viral Lung Infection but Do Not Influence Subsequent Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Long-term Cultivation of Mouse Alveolar Macrophages [en.bio-protocol.org]
- 4. Isolation and Long-term Cultivation of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Long-term Cultivation of Mouse Alveolar Macrophages [bio-protocol.org]
- 6. Isolation and cell culture of primary alveolar macrophages [bio-protocol.org]
- 7. Isolation and In Vitro Culture of Murine and Human Alveolar Macrophages [jove.com]
- 8. The Isolation and Characterization of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Ex Vivo Cultured Alveolar Macrophages Provide a Novel Tool to Study Tissue-Resident Macrophage Behavior and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Full Spectrum of LPS Activation in Alveolar Macrophages of Healthy Volunteers by Whole Transcriptomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LPS induces IL-10 production by human alveolar macrophages via MAPKinases- and Sp1-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 19. Characterization of Macrophage and Cytokine Interactions with Biomaterials Used in Negative-Pressure Wound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols: Modeling the In Vitro Effects of Oxidized LDL and the Protective Role of PON1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidized low-density lipoprotein (oxLDL) is a key player in the pathogenesis of atherosclerosis. Its accumulation within the arterial wall triggers a cascade of pro-inflammatory and pro-atherogenic events, including endothelial dysfunction, macrophage foam cell formation, and smooth muscle cell proliferation. Paraoxonase-1 (PON1), an esterase associated with high-density lipoprotein (HDL), plays a crucial protective role by hydrolyzing oxidized lipids within oxLDL, thereby mitigating its detrimental effects.[1][2][3] This document provides detailed protocols and application notes for in vitro modeling of the effects of oxLDL and investigating the protective capacity of PON1.
Key Signaling Pathways
Oxidized LDL exerts its effects through various cell surface receptors, primarily the Lectin-like oxidized LDL receptor-1 (LOX-1) and CD36, which trigger downstream signaling cascades leading to cellular dysfunction.[4][5][6] PON1 can counteract these effects by reducing the amount of oxidized phospholipids (B1166683) in LDL particles, thus preventing the activation of these pathways.[7]
Caption: oxLDL signaling pathways and the inhibitory role of PON1.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on the effects of oxLDL and the protective role of PON1.
Table 1: Effect of oxLDL on Endothelial Cells
| Parameter | Cell Type | oxLDL Concentration | Observation | Reference |
| Cell Viability | HUVECs | 50-100 µg/mL | Decreased | [8] |
| Apoptosis | HUVECs | 50-100 µg/mL | Increased | [8][9] |
| ROS Production | HUVECs | 10-50 µg/mL | Increased | [8] |
| Adhesion Molecules (VCAM-1, ICAM-1) | HUVECs | 10-50 µg/mL | Upregulated | [8] |
| MCP-1 Production | Endothelial Cells | 10-50 µg/mL | Increased | [1] |
Table 2: Effect of oxLDL on Macrophages
| Parameter | Cell Type | oxLDL Concentration | Observation | Reference |
| Cell Viability | THP-1 derived macrophages | 100 µg/mL | Decreased | [10] |
| Apoptosis | Bone marrow-derived macrophages | 50 µg/mL | Inhibited (pro-survival) | [11] |
| Lipid Accumulation (Foam Cell Formation) | THP-1 derived macrophages | 50-100 µg/mL | Increased | [10] |
| ROS Production | THP-1 derived macrophages | 50 µg/mL | Increased | [10] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Macrophages | 50-100 µg/mL | Increased | [8][10] |
Table 3: Protective Effects of PON1 Against oxLDL-Induced Cellular Changes
| Parameter | Cell Type | Observation with PON1/HDL | Reference |
| Peroxide Levels in Culture | HUVECs | Significantly decreased with normal HDL vs. PON1(-/-) HDL | [1] |
| Apoptosis | HUVECs | Reduced with normal HDL vs. PON1(-/-) HDL | [1][9] |
| Monocyte Binding to Endothelial Cells | Endothelial Cells | Inhibited by PON1 | [7] |
| Cholesterol Efflux | Macrophages | Enhanced with HDL from PON1 transgenic mice | [7] |
Experimental Protocols
Protocol 1: Preparation of Oxidized LDL (oxLDL)
This protocol describes the in vitro oxidation of LDL using copper sulfate (B86663).
Caption: Workflow for the preparation and characterization of oxLDL.
Materials:
-
Human LDL (commercially available or isolated by ultracentrifugation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper (II) sulfate (CuSO4)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dialysis tubing (10-12 kDa MWCO)
-
Protein assay reagents (e.g., Lowry or BCA kit)
Procedure:
-
Dialyze isolated LDL against PBS (pH 7.4) at 4°C for 24 hours with at least three buffer changes to remove EDTA.
-
Determine the protein concentration of the dialyzed LDL using a standard protein assay.
-
Dilute the LDL to a final concentration of 0.25-1 mg/mL in PBS.
-
Initiate oxidation by adding CuSO4 to a final concentration of 5-20 µM.
-
Incubate the LDL solution at 37°C for 18-24 hours. The extent of oxidation can be monitored over time.
-
Stop the oxidation reaction by adding EDTA to a final concentration of 0.1 mM.[12]
-
Dialyze the oxLDL solution against PBS at 4°C for 24 hours with three buffer changes to remove copper ions and EDTA.
-
Characterize the extent of oxidation using methods such as the TBARS assay for malondialdehyde (MDA) content and by observing the increased electrophoretic mobility on an agarose gel.[12][13][14]
-
Sterile filter the oxLDL and store at 4°C for up to two weeks.
Protocol 2: In Vitro Cell Culture Model of oxLDL-Induced Endothelial Dysfunction
This protocol outlines the treatment of human umbilical vein endothelial cells (HUVECs) with oxLDL to study its effects.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Prepared oxLDL (from Protocol 1)
-
Native LDL (nLDL) as a control
-
Reagents for downstream assays (e.g., cell viability, apoptosis, ROS detection)
Procedure:
-
Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
For experiments, seed HUVECs in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Serum-starve the cells for 4-6 hours in a basal medium with low serum (e.g., 0.5-1% FBS) prior to treatment.
-
Treat the cells with varying concentrations of oxLDL (e.g., 10, 25, 50, 100 µg/mL) for a specified duration (e.g., 24-48 hours). Include nLDL as a negative control and a vehicle control (PBS).
-
To investigate the protective effects of PON1, co-incubate the cells with oxLDL and HDL isolated from wild-type mice versus HDL from PON1-deficient mice.[9]
-
Following incubation, harvest the cells or cell culture supernatant for downstream analysis.
Protocol 3: Assessment of oxLDL-Induced Effects
A. Cell Viability Assay (MTT Assay)
-
After treatment with oxLDL, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control-treated cells.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubate in the dark at room temperature for 15 minutes.[10]
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
C. Measurement of Reactive Oxygen Species (ROS) (H2DCFDA Assay)
-
After oxLDL treatment, wash the cells with PBS.
-
Load the cells with H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) probe in serum-free medium and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or flow cytometer. The fluorescence intensity is proportional to the intracellular ROS levels.[10]
D. Lipid Peroxidation Assay (TBARS Assay) This assay measures thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), as an index of lipid peroxidation.[13]
-
Incubate samples (e.g., oxLDL preparation or cell lysates) with a solution containing thiobarbituric acid (TBA) and an acid (e.g., acetic acid).[13]
-
Heat the mixture at 95°C for 45-60 minutes to allow the formation of a pink-colored MDA-TBA adduct.[13]
-
Cool the samples and centrifuge to pellet any precipitate.[13]
-
Measure the absorbance of the supernatant at 532 nm.[13]
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard.[13] Results are often expressed as nmol MDA per mg of LDL protein.[13]
E. Enzyme-Linked Immunosorbent Assay (ELISA) Use commercially available ELISA kits to quantify the levels of oxLDL in prepared samples or to measure the secretion of pro-inflammatory cytokines (e.g., MCP-1, TNF-α) in the cell culture supernatant.[15]
Caption: Workflow for assessing the cellular effects of oxLDL.
Conclusion
The in vitro models and protocols described provide a robust framework for investigating the multifaceted effects of oxidized LDL on vascular cells and for evaluating the protective potential of therapeutic agents, such as those that mimic or enhance the activity of PON1. By employing these standardized methods, researchers can gain valuable insights into the molecular mechanisms of atherosclerosis and accelerate the development of novel therapies.
References
- 1. Paraoxonase-1 Inhibits Oxidized Low-Density Lipoprotein-Induced Metabolic Alterations and Apoptosis in Endothelial Cells: A Nondirected Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Paraoxonase 1 and atherosclerosis [frontiersin.org]
- 4. Oxidized Low-Density Lipoprotein and Its Role in Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LOX-1: Regulation, Signaling and Its Role in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidized LDL, LOX-1 and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol Reduction and Macrophage Function: Role of Paraoxonases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Paraoxonase-1 inhibits oxidized low-density lipoprotein-induced metabolic alterations and apoptosis in endothelial cells: a nondirected metabolomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The in vitro effect of myeloperoxidase oxidized LDL on THP-1 derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidized low density lipoprotein inhibits macrophage apoptosis through activation of the PI 3-kinase/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. idkna.com [idkna.com]
Application Notes and Protocols for Lipidomics Analysis of PON-PC and Other Oxidized Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidized phospholipids (B1166683) (OxPLs) are a diverse class of bioactive lipids generated from the oxidation of glycerophospholipids containing polyunsaturated fatty acids. These molecules, including 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PON-PC), are not merely markers of oxidative stress but are active signaling molecules implicated in a wide range of physiological and pathological processes.[1][2] Their roles in inflammation, atherosclerosis, and immune responses have made them critical targets in disease research and drug development.[3][4] This document provides detailed protocols for the lipidomics analysis of this compound and other OxPLs, from sample preparation to data acquisition and analysis, to facilitate their study in various biological matrices.
I. Experimental Protocols
A robust and reproducible protocol is essential for the accurate quantification of low-abundance OxPLs. The following sections detail the recommended procedures for lipid extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A. Protocol 1: Lipid Extraction from Biological Samples (Cells or Tissues)
This protocol describes a solid-phase extraction (SPE) method for the efficient recovery of phospholipids while minimizing sample contamination.
Materials:
-
Biological sample (e.g., cultured cells, tissue homogenate)
-
Ice-cold methanol (B129727)
-
Internal standards solution (e.g., PC(17:0/14:1), PE(17:0/14:1), PI(17:0/14:1))
-
C18 solid-phase extraction (SPE) cartridges
-
Water (HPLC-grade)
-
Nitrogen gas evaporator
-
Glass vials
Procedure:
-
Sample Homogenization & Internal Standard Spiking: Homogenize tissue samples in ice-cold methanol. For cultured cells, harvest by scraping in ice-cold methanol. Add a known amount of the internal standards solution to the homogenate. This is crucial for normalization and accurate quantification.
-
Lipid Extraction: Perform a Bligh-Dyer extraction by adding chloroform and water to the methanol homogenate to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v). Vortex vigorously and centrifuge to separate the phases.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of isopropanol, followed by 3 mL of methanol, and finally 3 mL of water.
-
Load the lipid-containing lower chloroform phase from step 2 onto the conditioned C18 cartridge.
-
Wash the cartridge with 3 mL of water to remove polar contaminants.
-
Wash the cartridge with 3 mL of hexane to remove neutral lipids.
-
Elute the phospholipid fraction with 3 mL of isopropanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluted isopropanol fraction to dryness under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis, typically chloroform:methanol (1:2, v/v).
-
Storage: Store the reconstituted lipid extracts at -80°C until analysis to prevent further oxidation.
B. Protocol 2: LC-MS/MS Analysis of Oxidized Phospholipids
This protocol outlines the use of liquid chromatography coupled with tandem mass spectrometry for the separation and quantification of various OxPL species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of phospholipids.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C, for reproducible retention times.
MS/MS Conditions:
-
Ionization Mode: Positive ion mode is generally used for the detection of phosphatidylcholines (PC) due to the positive charge on the choline (B1196258) headgroup.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for targeted quantification on triple quadrupole mass spectrometers. For each OxPL species, a specific precursor ion to product ion transition is monitored.
-
Precursor and Product Ions: The precursor ion corresponds to the [M+H]+ of the OxPL. The product ions are specific fragments generated by collision-induced dissociation, which can be characteristic of the headgroup (e.g., m/z 184 for phosphocholine) or the oxidized fatty acyl chain.
-
Data Analysis: The peak areas of the detected OxPLs are integrated and normalized to the peak area of the corresponding internal standard. Quantification is achieved by using a calibration curve generated with synthetic standards of known concentrations.
II. Data Presentation
The following table provides a representative example of quantitative data for various oxidized phospholipids detected in a biological sample, such as macrophages. The values are expressed as relative abundance normalized to an internal standard.
| Oxidized Phospholipid Species | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Relative Abundance (Normalized) |
| 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine | This compound | 782.6 | 184.1 | 1.00 |
| 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine | POV-PC | 740.5 | 184.1 | 0.85 |
| 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine | PG-PC | 756.5 | 184.1 | 0.62 |
| 1-stearoyl-2-(9-hydroxyeicosatetraenoyl)-sn-glycero-3-phosphoethanolamine | 18:0/9-HETE-PE | 788.6 | 319.2 | 1.23 |
| 1-stearoyl-2-(12-hydroxyeicosatetraenoyl)-sn-glycero-3-phosphoethanolamine | 18:0/12-HETE-PE | 788.6 | 319.2 | 0.98 |
| 1-stearoyl-2-(15-hydroxyeicosatetraenoyl)-sn-glycero-3-phosphoethanolamine | 18:0/15-HETE-PE | 788.6 | 319.2 | 1.54 |
| 1-palmitoyl-2-(9-hydroperoxyoctadecadienoyl)-sn-glycero-3-phosphocholine | 9-HpODE-PC | 812.6 | 184.1 | 0.45 |
| 1-palmitoyl-2-(13-hydroperoxyoctadecadienoyl)-sn-glycero-3-phosphocholine | 13-HpODE-PC | 812.6 | 184.1 | 0.51 |
III. Mandatory Visualizations
A. Experimental Workflow for Oxidized Phospholipidomics
Caption: A generalized workflow for the lipidomics analysis of oxidized phospholipids.
B. Signaling Pathway of Oxidized Phospholipids
References
- 1. Physiological effects of oxidized phospholipids and their cellular signaling mechanisms in inflammation. | Semantic Scholar [semanticscholar.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidized Phospholipids in Healthy and Diseased Lung Endothelium [mdpi.com]
Application Note: Quantification of Palmitoyl-Oleoyl-Phosphatidylcholine (PON-PC) in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Palmitoyl-Oleoyl-Phosphatidylcholine (PON-PC; PC 16:0/18:1) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) and essential components of eukaryotic cell membranes. Palmitoyl-Oleoyl-Phosphatidylcholine (this compound) is a specific PC species containing a palmitic acid (16:0) and an oleic acid (18:1) acyl chain. The accurate quantification of individual PC species like this compound in biological matrices such as plasma, serum, and tissue is crucial for lipidomic research and in the discovery of biomarkers for various diseases. LC-MS/MS offers the high selectivity and sensitivity required for the precise measurement of this compound in complex biological samples.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Figure 1: General experimental workflow for this compound quantification.
Protocols
Sample Preparation: Lipid Extraction
A common and effective method for extracting lipids from plasma or serum is the methyl-tert-butyl ether (MTBE) method.[1]
Materials:
-
Biological sample (e.g., 20 µL plasma)
-
Internal Standard (IS) solution (e.g., PC(17:0/17:0) in methanol)
-
Methanol (B129727) (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >10,000 x g)
-
Nitrogen evaporator
Procedure:
-
Pipette 20 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of methanol containing the internal standard.
-
Vortex for 1 minute.
-
Add 750 µL of MTBE.
-
Vortex for 10 minutes at 4°C.
-
Add 188 µL of water.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM ammonium (B1175870) acetate).
LC-MS/MS Analysis
This protocol outlines a typical reversed-phase LC-MS/MS method for the separation and detection of this compound.
Instrumentation:
-
UHPLC system (e.g., Agilent 1290 Infinity LC, Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 Acetonitrile:Isopropanol with 10 mM Ammonium Acetate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 20% B
-
1-12 min: 20-100% B
-
12-15 min: 100% B
-
15.1-18 min: 20% B (re-equilibration)
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 2.6 kV
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (PC 16:0/18:1): The precursor ion will be the [M+H]+ adduct. The primary product ion for phosphatidylcholines is the phosphocholine (B91661) headgroup fragment at m/z 184.[2]
-
Internal Standard (e.g., PC 17:0/17:0): A specific precursor-to-product transition for the chosen internal standard should be monitored.
-
Quantitative Data
The following table summarizes typical performance characteristics for the quantification of phosphatidylcholine species using LC-MS/MS. While specific data for this compound may vary between laboratories and matrices, these values provide a general expectation.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 0.3 - 4.0 µmol/L | [3] |
| Limit of Quantification (LOQ) | 1.0 - 10.0 µmol/L | [4] |
| Inter-assay CV (%) | < 15% | [3] |
| Intra-assay CV (%) | < 10% | [3] |
| Recovery (%) | 85 - 115% | [3][4] |
Signaling Pathway and Logical Relationships
The quantification of this compound is often part of a broader lipidomics analysis. The logical relationship for identifying and quantifying a specific lipid species like this compound using tandem mass spectrometry is illustrated below.
Figure 2: Logical diagram of MRM-based lipid identification.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The combination of a reliable lipid extraction protocol, optimized chromatographic separation, and specific mass spectrometric detection allows for accurate and reproducible measurements, which are essential for advancing our understanding of the roles of specific lipid species in health and disease. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies.
References
- 1. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Quantification of plasma phospholipids by ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays to Study Induced Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro assays for the investigation of inflammatory processes. While the inducing agent "PON-PC" is not specifically identified in the literature, this document outlines robust methodologies for studying inflammation induced by common stimuli, which can be adapted for testing novel compounds. The focus is on key events in the inflammatory cascade, including NLRP3 inflammasome activation, cytokine release, and programmed cell death, with a consideration of the modulatory roles of enzyme families like Paraoxonases (PONs) and Phospholipase C (PLC).
Introduction to In Vitro Models of Inflammation
In vitro cell culture systems are indispensable tools for dissecting the molecular mechanisms of inflammation. Primary cells, such as macrophages, and immortalized cell lines, like the human monocytic THP-1 or murine RAW 264.7 macrophages, are commonly used.[1][2] Inflammation in these models is often induced by Pathogen-Associated Molecular Patterns (PAMPs), such as lipopolysaccharide (LPS), or Danger-Associated Molecular Patterns (DAMPs).[1][3]
Paraoxonases (PONs) are a family of enzymes (PON1, PON2, PON3) with antioxidant and anti-inflammatory properties.[4][5] PON1 is associated with high-density lipoprotein (HDL) in the blood, while PON2 and PON3 are intracellular and have been shown to modulate mitochondrial superoxide (B77818) production.[4] Their protective effects may be mediated through their role in mitochondrial function and by hydrolyzing oxidized lipids.[4][6] In contrast, Phospholipase C (PLC) enzymes are involved in signaling pathways that can promote inflammation by generating second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to the activation of downstream pathways such as NF-κB and MAPK.[7]
Key Signaling Pathways in Inflammation
Understanding the underlying signaling pathways is crucial for interpreting experimental data. Below are simplified diagrams of key inflammatory pathways that can be investigated using in vitro assays.
Canonical NLRP3 Inflammasome Activation Pathway
Canonical activation of the NLRP3 inflammasome is a two-step process.[3][8] Signal 1 (priming) is typically initiated by a PAMP like LPS binding to a Toll-like receptor (TLR), leading to NF-κB activation and the upregulation of NLRP3 and pro-IL-1β.[8] Signal 2 (activation) is provided by a variety of stimuli, including ATP or nigericin, which leads to the assembly of the inflammasome complex, caspase-1 activation, and the subsequent cleavage and release of mature IL-1β and IL-18.[3][8]
General Experimental Workflow
A typical workflow for studying the effect of a test compound on inflammation involves cell priming, treatment with the compound, stimulation to induce inflammation, and subsequent measurement of inflammatory readouts.
Experimental Protocols and Data Presentation
Measurement of Cytokine Release
The release of pro-inflammatory cytokines is a hallmark of inflammation. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying cytokine levels in cell culture supernatants.
Protocol: Cytokine ELISA (e.g., for IL-1β, IL-6, TNF-α)
-
Cell Culture and Stimulation:
-
Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.[9]
-
Pre-treat cells with your test compound (e.g., "this compound" at various concentrations) for 1 hour.[9]
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a specified time (e.g., 6, 12, or 24 hours).[9][10]
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.[10]
-
Carefully collect the cell-free supernatant for analysis.[10]
-
-
ELISA Procedure (Sandwich ELISA): [10]
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Wash the plate.
-
Add your collected supernatants and a serial dilution of the recombinant cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards.
-
Use the standard curve to determine the concentration of the cytokine in your experimental samples.
-
Data Presentation: Cytokine Release
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control (Unstimulated) | < 10 | < 20 | < 15 |
| LPS (1 µg/mL) | 550 ± 45 | 1200 ± 98 | 2500 ± 210 |
| LPS + Compound X (1 µM) | 420 ± 38 | 950 ± 80 | 1800 ± 150 |
| LPS + Compound X (10 µM) | 210 ± 25 | 600 ± 55 | 900 ± 75 |
| Data are presented as mean ± SEM from three independent experiments. |
Assessment of Inflammasome Activation
Protocol: Caspase-1 Activity Assay
Caspase-1 activation is a key step in inflammasome-mediated inflammation.[11] Its activity can be measured using a specific substrate that produces a fluorescent or luminescent signal upon cleavage.[8][11]
-
Cell Culture and Treatment:
-
Seed THP-1 monocytes in a 96-well plate and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Treat with your test compound for 30-60 minutes.
-
Activate the NLRP3 inflammasome with an activator like Nigericin (5-20 µM) or ATP (1-5 mM) for 1-2 hours.[8]
-
-
Caspase-1 Activity Measurement:
-
Use a commercially available Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay).
-
Follow the manufacturer's protocol, which typically involves adding a reagent containing a specific caspase-1 substrate to the cell culture wells.
-
Incubate for the recommended time to allow for substrate cleavage.
-
Measure the resulting luminescent or fluorescent signal with a plate reader.
-
Data Presentation: Caspase-1 Activity
| Treatment Group | Relative Luminescence Units (RLU) | % Inhibition of Caspase-1 Activity |
| Control (Primed only) | 1500 ± 120 | - |
| LPS + Nigericin | 25000 ± 1800 | 0% |
| LPS + Nigericin + Compound Y (1 µM) | 18000 ± 1500 | 29.8% |
| LPS + Nigericin + Compound Y (10 µM) | 8000 ± 650 | 72.3% |
| Data are presented as mean ± SEM. |
Analysis of Cell Death Pathways
Inflammatory stimuli can induce various forms of programmed cell death, such as apoptosis and pyroptosis.[12] These can be distinguished using flow cytometry.[13][14]
Protocol: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Cell Preparation:
-
Culture and treat your cells as described in previous protocols.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Gasdermin D Cleavage for Pyroptosis
Pyroptosis is a form of inflammatory cell death characterized by the cleavage of Gasdermin D (GSDMD).[12] This can be detected by Western blot.
-
Protein Extraction:
-
Lyse the treated cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the N-terminal fragment of cleaved GSDMD.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation: Cell Death Analysis
| Treatment Group | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Relative GSDMD Cleavage (Fold Change) |
| Control | 2.5 ± 0.5 | 1.8 ± 0.3 | 1.0 |
| Inflammatory Stimulus | 15.2 ± 2.1 | 25.6 ± 3.4 | 8.5 ± 1.2 |
| Stimulus + Compound Z (10 µM) | 8.1 ± 1.5 | 12.3 ± 2.0 | 3.2 ± 0.8 |
| Data are presented as mean ± SEM. |
By employing these detailed protocols and data presentation formats, researchers can effectively investigate the mechanisms of induced inflammation and evaluate the efficacy of potential therapeutic agents in a controlled in vitro setting.
References
- 1. mdpi.com [mdpi.com]
- 2. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inflammation, infection, cancer and all that…the role of paraoxonases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Molecular Bases of Anti-Oxidative and Anti-Inflammatory Properties of Paraoxonase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Role of Paraoxonase-1 and Chemokine Ligand 2 (C-C motif) in Metabolic Alterations Linked to Inflammation and Disease. A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Phospholipase C Signaling in Macrophage-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 12. Studying cell death | Abcam [abcam.com]
- 13. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Application Notes and Protocols: The Role of POVPC in Endothelial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), a prominent oxidized phospholipid, in the study of endothelial dysfunction. The following sections detail the cellular effects of POVPC, relevant signaling pathways, and protocols for key in vitro experiments.
Cellular Effects of POVPC on Endothelial Cells
POVPC has been demonstrated to significantly impair endothelial function, a critical early event in the pathogenesis of atherosclerosis.[1] Its effects have been characterized primarily in Human Umbilical Vein Endothelial Cells (HUVECs). A summary of the key findings is presented below.
| Cellular Process | Effect of POVPC | Key Observations |
| Proliferation | Inhibition | Significant decrease in HUVEC proliferation.[1] |
| Migration | Inhibition | Impaired migratory capacity of HUVECs.[1] |
| Tube Formation | Inhibition | Reduced ability of HUVECs to form capillary-like structures.[1] |
| Nitric Oxide (NO) Production | Decrease | Significant reduction in NO bioavailability.[1] |
| Superoxide (O2-) Generation | Increase | Enhanced production of reactive oxygen species.[1] |
| Apoptosis | Induction | Increased endothelial cell apoptosis.[1] |
| Endothelium-Dependent Vasodilation | Impairment | Reduced vasodilation in response to endothelial-dependent stimuli.[1] |
Signaling Pathways Modulated by POVPC in Endothelial Dysfunction
POVPC exerts its detrimental effects on endothelial cells by modulating several key signaling pathways that regulate cell survival, proliferation, and function.
eNOS Uncoupling and Inhibition
POVPC leads to the uncoupling and inhibition of endothelial nitric oxide synthase (eNOS), a critical enzyme for maintaining vascular homeostasis.[1] This is achieved through a multi-faceted mechanism:
-
Inhibition of Akt Phosphorylation: POVPC inhibits the phosphorylation of Akt, a kinase that normally activates eNOS by phosphorylating it at the Ser1177 residue.[1]
-
Activation of PKC-βII and P70S6K: POVPC increases the activation of Protein Kinase C-βII (PKC-βII) and p70S6 ribosomal protein S6 kinase (P70S6K).[1] Activated PKC leads to the inhibitory phosphorylation of eNOS at the Thr495 residue.[1]
-
Dissociation of Hsp90 from eNOS: POVPC reduces the association of Heat Shock Protein 90 (Hsp90) with eNOS.[1] Hsp90 is a chaperone protein that is essential for eNOS activation.
Induction of Apoptosis
POVPC promotes endothelial cell apoptosis by altering the balance of pro- and anti-apoptotic proteins.[1] This involves:
-
Inhibition of Bcl-2 Expression: POVPC downregulates the expression of the anti-apoptotic protein Bcl-2.[1]
-
Upregulation of Bax and Cleaved Caspase-3: POVPC increases the expression of the pro-apoptotic protein Bax and the executioner caspase, cleaved Caspase-3.[1]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of POVPC on endothelial cell function.
Cell Culture and POVPC Treatment
Objective: To culture Human Umbilical Vein Endothelial Cells (HUVECs) and treat them with POVPC.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
POVPC (1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Passage the cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed HUVECs into appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein analysis).
-
Allow cells to adhere and reach the desired confluency.
-
Prepare a stock solution of POVPC in DMSO.
-
Dilute the POVPC stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
-
Replace the culture medium with the POVPC-containing medium or vehicle control medium.
-
Incubate the cells for the specified duration of the experiment.
Endothelial Cell Proliferation Assay
Objective: To quantify the effect of POVPC on HUVEC proliferation.
Materials:
-
HUVECs treated with POVPC as described above
-
BrdU or MTT assay kit
-
Microplate reader
Protocol (MTT Assay Example):
-
Seed HUVECs in a 96-well plate and treat with various concentrations of POVPC for the desired time.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution from the kit) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Endothelial Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of POVPC on HUVEC migration.
Materials:
-
Confluent monolayer of HUVECs in a 6-well plate
-
Sterile p200 pipette tip
-
Microscope with a camera
Protocol:
-
Grow HUVECs to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of POVPC or vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Tube Formation Assay
Objective: To evaluate the effect of POVPC on the ability of HUVECs to form capillary-like structures.
Materials:
-
Matrigel or other basement membrane extract
-
96-well plate
-
HUVECs treated with POVPC
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Resuspend HUVECs (pre-treated or to be treated with POVPC) in assay medium.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Western Blot Analysis for Signaling Proteins
Objective: To determine the effect of POVPC on the expression and phosphorylation of key signaling proteins.
Materials:
-
HUVEC lysates from POVPC-treated and control cells
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-eNOS, anti-total-eNOS, anti-phospho-Akt, anti-total-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse POVPC-treated and control HUVECs and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize phosphorylated protein levels to total protein levels.
References
Application Notes & Protocols: Preparation and Use of POPC Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a biologically relevant glycerophospholipid commonly found in eukaryotic cell membranes. Its zwitterionic nature at physiological pH, coupled with its cylindrical shape, makes it a fundamental component for creating stable lipid bilayers. In cell culture applications, POPC is extensively used to generate artificial membranes, liposomes for drug delivery, and to study the biophysical properties of cell membranes and lipid-protein interactions.
This document provides detailed protocols for the preparation of POPC solutions and their application in cell culture experiments, including quantitative data summaries and diagrams of relevant pathways and workflows.
Quantitative Data Summary
For reproducible and accurate experimental results, precise preparation of POPC solutions is critical. The following table summarizes key quantitative data for POPC.
| Parameter | Value | Reference |
| Molar Mass | 760.08 g/mol | |
| Solubility in Chloroform (B151607) | Soluble | |
| Solubility in Ethanol (B145695) | Soluble | |
| Solubility in Methanol | Soluble | |
| Critical Micelle Concentration (CMC) | 0.46 nM | |
| Recommended Storage Temperature | -20°C |
Experimental Protocols
Protocol 1: Preparation of a POPC Stock Solution
This protocol details the preparation of a 10 mg/mL POPC stock solution in ethanol.
Materials:
-
POPC powder
-
200 proof, sterile-filtered ethanol
-
Sterile, glass vial with a PTFE-lined cap
-
Analytical balance
-
Sterile pipette tips
Procedure:
-
Equilibrate the vial of POPC powder to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of POPC powder using an analytical balance in a sterile environment (e.g., a laminar flow hood). For a 10 mg/mL solution, weigh 10 mg of POPC.
-
Aseptically add the appropriate volume of sterile ethanol to the POPC powder. For a 10 mg/mL solution, add 1 mL of ethanol.
-
Cap the vial tightly and vortex thoroughly until the POPC is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C. Under these conditions, the solution is stable for up to six months.
Protocol 2: Preparation of POPC Liposomes by Thin-Film Hydration
This protocol describes the formation of multilamellar vesicles (MLVs) which can be further processed into unilamellar vesicles.
Materials:
-
POPC stock solution (e.g., 10 mg/mL in chloroform or a 2:1 chloroform:methanol mixture)
-
Sterile, round-bottom flask
-
Rotary evaporator
-
Sterile hydration buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Water bath sonicator or extruder
Procedure:
-
To a sterile round-bottom flask, add the desired amount of POPC stock solution.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's phase transition temperature (for POPC, this is -2°C, so room temperature is sufficient) to evaporate the organic solvent.
-
Continue evaporation under vacuum until a thin, uniform lipid film is formed on the inside of the flask.
-
Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired volume of pre-warmed sterile hydration buffer. The concentration of the resulting liposome (B1194612) solution will depend on the initial amount of lipid and the volume of buffer added.
-
Gently agitate the flask by hand or on a vortex mixer at a low setting to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).
-
For a more uniform size distribution (unilamellar vesicles), the MLV suspension can be sonicated in a water bath sonicator or extruded through polycarbonate membranes of a defined pore size.
Experimental Workflow & Signaling Pathways
The following diagrams illustrate a typical experimental workflow for using POPC liposomes in cell culture and a simplified representation of a signaling pathway that can be influenced by lipid composition.
Caption: Workflow for POPC Liposome Preparation and Cellular Application.
Caption: Influence of Membrane Composition on Signal Transduction.
Application Notes and Protocols for Studying Paraoxonase 1 (PON1) in RAW 264.7 Macrophage Cell Line
Topic: Investigation of the Anti-Inflammatory Effects of Cell-Permeable Paraoxonase 1 (PEP-1-PON1) in the RAW 264.7 Macrophage Cell Line.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Paraoxonase 1 (PON1) is an antioxidant enzyme associated with high-density lipoprotein (HDL) that plays a crucial role in mitigating inflammation and oxidative stress.[1] Its potential as a therapeutic agent is of significant interest; however, its limited cell permeability poses a challenge for in vitro studies. To overcome this, a cell-permeable form of PON1, PEP-1-PON1, has been developed by fusing the PON1 protein with a protein transduction domain (PEP-1).[1][2][3] This allows for the direct investigation of PON1's intracellular functions.
The RAW 264.7 macrophage cell line is a widely used model for studying inflammatory responses.[4] Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent inflammatory cascade, making them an ideal system to evaluate the anti-inflammatory properties of compounds like PEP-1-PON1.[1][5] These application notes provide detailed protocols and data for studying the effects of PEP-1-PON1 on LPS-induced inflammation in RAW 264.7 cells.
Data Presentation
The following tables summarize the quantitative data on the effects of PEP-1-PON1 on the RAW 264.7 macrophage cell line.
Table 1: Effect of PEP-1-PON1 on Cell Viability in H₂O₂-Treated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| H₂O₂ (1 mM) | - | ~55 |
| H₂O₂ (1 mM) + PEP-1-PON1 | 0.1 | ~65 |
| H₂O₂ (1 mM) + PEP-1-PON1 | 0.2 | ~75 |
| H₂O₂ (1 mM) + PEP-1-PON1 | 0.3 | ~85 |
| H₂O₂ (1.5 mM) | - | ~45 |
| H₂O₂ (1.5 mM) + PEP-1-PON1 | 0.1 | ~55 |
| H₂O₂ (1.5 mM) + PEP-1-PON1 | 0.2 | ~65 |
| H₂O₂ (1.5 mM) + PEP-1-PON1 | 0.3 | ~75 |
| Data adapted from a study on the protective effects of PEP-1-PON1 against oxidative stress-induced cell death.[1] |
Table 2: Inhibitory Effect of PEP-1-PON1 on LPS-Induced Pro-inflammatory Mediators in RAW 264.7 Cells
| Mediator | LPS Concentration | PEP-1-PON1 Concentration (µM) | Inhibition Level |
| COX-2 | 10 ng/mL or 1 µg/mL | 0.1 - 0.3 | Dose-dependent inhibition |
| iNOS | 10 ng/mL or 1 µg/mL | 0.1 - 0.3 | Dose-dependent inhibition |
| TNF-α | 10 ng/mL | 0.1 - 0.3 | Dose-dependent reduction |
| IL-1β | 10 ng/mL | 0.1 - 0.3 | Dose-dependent reduction |
| IL-6 | 10 ng/mL | 0.1 - 0.3 | Dose-dependent reduction |
| Summary of findings indicating that PEP-1-PON1 significantly inhibits the expression of key inflammatory enzymes and cytokines in LPS-stimulated RAW 264.7 cells.[1][2] |
Table 3: Effect of PEP-1-PON1 on LPS-Induced MAPK and NF-κB Signaling in RAW 264.7 Cells
| Signaling Pathway | Target Protein | LPS Treatment | PEP-1-PON1 Treatment | Effect |
| MAPK | p-ERK1/2 | 1 µg/mL for 15 min | Pre-treatment | Significant reduction in phosphorylation |
| p-p38 | 1 µg/mL for 15 min | Pre-treatment | Significant reduction in phosphorylation | |
| p-JNK | 1 µg/mL for 15 min | Pre-treatment | Significant reduction in phosphorylation | |
| NF-κB | p-p65 | 1 µg/mL for 15 min | Pre-treatment | Marked inhibition of phosphorylation |
| p-IκBα | 1 µg/mL for 15 min | Pre-treatment | Marked inhibition of phosphorylation | |
| PEP-1-PON1 was shown to inhibit the activation of key inflammatory signaling pathways induced by LPS.[1][2][5] |
Mandatory Visualizations
References
- 1. PEP-1-PON1 Protein Regulates Inflammatory Response in Raw 264.7 Macrophages and Ameliorates Inflammation in a TPA-Induced Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEP-1-PON1 Protein Regulates Inflammatory Response in Raw 264.7 Macrophages and Ameliorates Inflammation in a TPA-Induced Animal Model | PLOS One [journals.plos.org]
- 3. PEP-1-PON1 protein regulates inflammatory response in raw 264.7 macrophages and ameliorates inflammation in a TPA-induced animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Studying the Effect of Oxidized Phospholipids on Endothelial Barrier Function
Introduction
The vascular endothelium forms a dynamic, semi-permeable barrier that is crucial for maintaining tissue homeostasis by regulating the passage of fluids, solutes, and cells between the blood and the surrounding tissues. Disruption of this endothelial barrier, leading to increased vascular permeability, is a key pathological feature in a variety of diseases, including acute respiratory distress syndrome (ARDS), sepsis, and atherosclerosis.
Oxidized phospholipids (B1166683) (OxPLs) are generated during conditions of oxidative stress and inflammation and have been identified as potent modulators of endothelial barrier function. It is important to note that the term "PON-PC" is not commonly found in scientific literature; it is possible this is a typographical error for common OxPLs such as POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine) or PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine). The effects of OxPLs are complex; while full-length oxygenated products can enhance the endothelial barrier, fragmented species like POVPC and PGPC are known to be barrier-disruptive.[1][2] These fragmented OxPLs promote the disassembly of adherens junctions, leading to the formation of intercellular gaps and increased permeability.[2]
This document provides detailed protocols for two standard in vitro methods to assess endothelial barrier function: Transendothelial Electrical Resistance (TEER) and Paracellular Permeability Assays. It also outlines the key signaling pathways involved in OxPL-mediated barrier disruption.
Experimental Workflow for Assessing Endothelial Barrier Function
The following diagram illustrates the general workflow for investigating the impact of a test compound, such as an oxidized phospholipid, on endothelial barrier integrity using TEER and permeability assays.
References
Application Notes and Protocols: The Role of Paraoxonase-1 (PON1) Activity on Oxidized Phospholipids in Atherosclerosis and Vascular Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease of the arteries, is a leading cause of cardiovascular events. A key initiating step in atherogenesis is the oxidative modification of low-density lipoproteins (LDL) within the arterial wall, leading to the formation of oxidized phospholipids (B1166683) (OxPLs). These OxPLs are potent signaling molecules that trigger vascular inflammation, monocyte recruitment, and the formation of macrophage foam cells, the hallmark of early atherosclerotic lesions.[1][2]
High-density lipoprotein (HDL) confers protection against atherosclerosis, in part due to the activity of its associated enzyme, Paraoxonase-1 (PON1).[3][4] PON1 is a calcium-dependent esterase synthesized primarily in the liver that possesses paraoxonase, arylesterase, and, most importantly in this context, lactonase activity.[5][6][7] Through its ability to hydrolyze specific oxidized phospholipids, PON1 detoxifies oxidized LDL (oxLDL), thereby mitigating its pro-inflammatory and atherogenic effects.[1][8][9] Studies have consistently shown that lower PON1 activity is associated with an increased risk of cardiovascular disease, while overexpression of PON1 in animal models attenuates atherosclerosis.[3][10][11][12][13]
These application notes provide an overview of the role of PON1's activity on oxidized phosphatidylcholines (referred to here as the PON-PC axis) in atherosclerosis research. We present detailed protocols for key experiments to assess PON1 activity and to study the effects of oxidized phospholipids and PON1 in both in vitro and in vivo models of vascular inflammation and atherosclerosis.
Key Bioactive Oxidized Phospholipids
Several specific truncated oxidized phospholipids, derived from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC), are critical mediators in vascular inflammation. These include:
-
POVPC (1-palmitoyl-2-oxovaleroyl-sn-glycero-3-phosphorylcholine): A pro-inflammatory lipid that activates endothelial cells and macrophages.[14][15]
-
PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphorylcholine): Another key oxidized phospholipid that contributes to the inflammatory effects of oxLDL.[14]
-
PEIPC (1-palmitoyl-2-(5,6-epoxyisoprostane)-sn-glycero-3-phosphorylcholine): A bioactive lipid that also plays a role in endothelial cell activation.[14]
These molecules can be used experimentally to mimic the effects of oxLDL and to study the protective mechanisms of PON1.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the this compound axis in atherosclerosis.
Table 1: Effect of PON1 Overexpression on Atherosclerosis in Animal Models
| Animal Model | Intervention | Duration | Reduction in Atherosclerotic Lesion Size | Reference |
| ApoE Knockout Mice | Human PON1 Transgenic | 6.5 months (chow diet) | Significant reduction vs. ApoE KO controls | [12] |
| C57BL/6 Mice | Human PON1 Transgenic | 15 weeks (high-fat diet) | Significant reduction vs. wild-type on same diet | [12] |
| LDLR/Leptin Deficient Mice | Adenovirus-mediated human PON1 overexpression | 6 weeks | Significant reduction in total plaque volume | [10][16] |
| Ldlr-/- Mice | E06-scFv Transgenic (neutralizes OxPL) | 4, 7, and 12 months (high-cholesterol diet) | 57%, 34%, and 28% reduction, respectively | [17] |
Table 2: PON1 Activity in Human Studies
| Study Population | Finding | Quantitative Data | Reference |
| Coronary Artery Disease (CAD) Patients vs. Controls | Lower PON1 activity in CAD patients | 22.0 ± 3.4 nmol/ml/min (Cases) vs. 50.9 ± 8.4 nmol/ml/min (Controls); p<0.001 | [9] |
| Patients undergoing Coronary Artery Surgery | Negative correlation between PON1 activity and diabetes | R = -0.264, p = 0.026 | [13] |
| Prospective Study Meta-Analysis | Increased risk of Atherosclerotic Cardiovascular Disease (ASCVD) with lower PON1 activity | Pooled relative risk for ASCVD per 1SD higher PON1 activity was 0.87 | [11] |
Signaling Pathways and Experimental Workflows
PON1 Protective Signaling in Macrophages
PON1 plays a crucial role in preventing the transformation of macrophages into lipid-laden foam cells, a critical step in plaque formation. It achieves this through several mechanisms, including the hydrolysis of oxidized phospholipids in oxLDL, which reduces oxLDL uptake by scavenger receptors, and by promoting cholesterol efflux.
Caption: PON1's protective mechanism against foam cell formation.
Experimental Workflow: In Vivo Atherosclerosis Model
This workflow describes a typical experiment to assess the impact of PON1 on diet-induced atherosclerosis in a genetically modified mouse model, such as the Apolipoprotein E knockout (ApoE-/-) mouse.
Caption: Workflow for an in vivo mouse model of atherosclerosis.
Experimental Protocols
Protocol 1: Measurement of PON1 Lactonase Activity
This assay is considered to reflect one of the primary physiological functions of PON1, the hydrolysis of lactones, which is relevant to its ability to detoxify oxidized lipids.[7][18]
Principle: The lactonase activity of PON1 is measured spectrophotometrically by monitoring the hydrolysis of a thiolactone substrate, 5-thiobutyl butyrolactone (TBBL). The hydrolysis of TBBL by PON1 releases a free thiol group, which then reacts with 5,5′-dithio-bis-2-nitrobenzoic acid (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.[18]
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Calcium chloride (CaCl2), 1 mM final concentration
-
5-thiobutyl butyrolactone (TBBL), 0.25 mM final concentration
-
5,5′-dithio-bis-2-nitrobenzoic acid (DTNB), 0.5 mM final concentration
-
Serum or plasma samples
-
Spectrophotometer capable of reading at 412 nm
-
96-well microplate (optional, for higher throughput)
Procedure:
-
Prepare the assay reagent by mixing Tris-HCl buffer, CaCl2, TBBL, and DTNB to their final concentrations.
-
Add a small volume of serum or plasma sample (e.g., 5-10 µL) to the wells of a microplate or a cuvette.
-
Initiate the reaction by adding the assay reagent to the sample. The final volume should be standardized (e.g., 200 µL for a microplate).
-
Immediately place the plate/cuvette in the spectrophotometer.
-
Monitor the change in absorbance at 412 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of TNB formation using the molar extinction coefficient of TNB (13,600 M-1cm-1).
-
One unit (U) of lactonase activity is defined as 1 µmol of TBBL hydrolyzed per minute. Express results as U/L or U/mL of serum/plasma.
Protocol 2: In Vitro Macrophage Foam Cell Formation Assay
This protocol assesses the ability of PON1 to inhibit the transformation of macrophages into foam cells following exposure to oxidized LDL.
Principle: Macrophages are cultured and incubated with oxidized LDL (oxLDL). The uptake of oxLDL leads to the accumulation of intracellular lipid droplets, which can be visualized by staining with Oil Red O. The protective effect of PON1 is evaluated by adding purified PON1 or HDL containing active PON1 to the culture medium and quantifying the reduction in lipid accumulation.[8]
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human LDL, isolated by ultracentrifugation
-
Copper sulfate (B86663) (CuSO4) for LDL oxidation
-
Purified human PON1 or HDL isolated from wild-type and PON1-knockout mice
-
Oil Red O staining solution
-
Formalin (10%) for cell fixation
-
Isopropyl alcohol for dye extraction
-
Microscope and spectrophotometer
Procedure:
-
LDL Oxidation: Incubate human LDL (e.g., 1 mg/mL) with CuSO4 (e.g., 10 µM) for 18-24 hours at 37°C. Confirm oxidation by measuring TBARS or by gel electrophoresis.
-
Cell Culture: Plate macrophages in 24-well plates and allow them to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with native LDL.
-
OxLDL Group: Treat cells with oxLDL (e.g., 50-100 µg/mL).
-
PON1 Treatment Group: Pre-incubate oxLDL with purified PON1 or HDL for 1 hour before adding to the cells, or co-incubate oxLDL and PON1/HDL with the cells.
-
Incubate all groups for 24-48 hours.
-
-
Staining:
-
Wash cells with PBS and fix with 10% formalin for 15 minutes.
-
Wash again and stain with Oil Red O solution for 30 minutes.
-
Wash thoroughly with water to remove excess stain.
-
-
Quantification:
-
Microscopy: Visualize and capture images of the red-stained lipid droplets within the cells.
-
Extraction: Elute the Oil Red O stain from the cells using isopropyl alcohol.
-
Spectrophotometry: Measure the absorbance of the extracted dye at approximately 510 nm.
-
-
Analysis: Compare the absorbance values between the different treatment groups to quantify the inhibition of foam cell formation by PON1.
Protocol 3: In Vivo Induction of Vascular Inflammation with Oxidized Phospholipids
This protocol describes a method to induce a localized inflammatory response in the murine carotid artery to study the direct effects of oxidized phospholipids on the vessel wall.[19]
Principle: A specific oxidized phospholipid, such as oxidized PAPC (OxPAPC), is applied topically to the exterior of the mouse carotid artery using a slow-release pluronic gel. This mimics the accumulation of OxPLs in the arterial wall and allows for the study of subsequent inflammatory gene expression and monocyte adhesion.[19]
Materials:
-
C57BL/6 or other suitable mice
-
Oxidized 1-palmitoyl-2-arachidonoyl-sn-3-glycero-phosphorylcholine (OxPAPC)
-
Pluronic F-127 gel
-
Surgical instruments for exposing the carotid artery
-
Anesthesia
-
Reagents for RNA extraction and quantitative RT-PCR (for gene expression analysis)
-
Reagents for immunohistochemistry (for protein analysis)
Procedure:
-
Preparation: Prepare the OxPAPC/pluronic gel mixture. A typical concentration might be 50 µg of OxPAPC in 20 µL of gel per artery.[19] Keep the gel on ice to maintain its liquid state.
-
Surgery: Anesthetize the mouse. Make a midline cervical incision and carefully dissect to expose the common carotid artery.
-
Application: Using a micropipette, apply the prepared OxPAPC/gel mixture (or gel alone for controls) around the adventitia of the carotid artery. The gel will solidify at body temperature, ensuring sustained local delivery.
-
Closure: Suture the incision.
-
Incubation: Allow the inflammatory response to develop. A typical time course for gene expression analysis is 4-6 hours. For cell adhesion studies, a similar or slightly longer duration may be used.
-
Tissue Harvest: Euthanize the mouse and carefully excise the treated segment of the carotid artery.
-
Analysis:
-
Gene Expression: Immediately place the artery in a reagent for RNA stabilization (e.g., RNAlater), then extract RNA and perform quantitative RT-PCR for inflammatory markers such as Mcp-1, Il-6, and Tf.
-
Immunohistochemistry: Embed the artery segment for sectioning and perform immunohistochemical staining to detect protein expression (e.g., MCP-1) or inflammatory cell infiltration.
-
Conclusion
The study of the this compound axis is fundamental to understanding the mechanisms of atherosclerosis and developing novel therapeutic strategies. The protocols and data presented here provide a framework for researchers to investigate the enzymatic activity of PON1, its protective effects against oxidized phospholipid-induced cellular dysfunction, and its overall impact on the development of atherosclerosis in relevant preclinical models. By utilizing these methods, the scientific community can further elucidate the therapeutic potential of modulating PON1 activity to combat cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. Variation in paraoxonase-1 activity and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concerning the Significance of Paraoxonase-1 and SR-B1 Genes in Atherosclerosis - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of serum paraoxonase-1 activity in the evaluation of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Paraoxonases 1, 2, and 3, oxidative stress, and macrophage foam cell formation during atherosclerosis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of ‘Paraoxonase-1 Activity’ as an Antioxidant in Coronary Artery Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Frontiers | Paraoxonase 1 and atherosclerosis [frontiersin.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Paraoxonase 1 Activity, Polymorphism and Atherosclerosis Risk Factors in Patients Undergoing Coronary Artery Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of oxidized phospholipids on phenotypic polarization and function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidized phospholipid: POVPC binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oxidized Phospholipids are Proinflammatory and Proatherogenic in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paraoxonase-1 Inhibits Oxidized Low-Density Lipoprotein-Induced Metabolic Alterations and Apoptosis in Endothelial Cells: A Nondirected Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
Investigating the Impact of PON-PC on Endothelial Cell Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PON-PC, chemically identified as 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine, is a prominent oxidized phospholipid (OxPL) species. As a component of oxidized low-density lipoprotein (oxLDL), this compound is implicated in various physiological and pathological processes, particularly those involving the vascular endothelium. Understanding the influence of this compound on endothelial cell (EC) gene expression is crucial for elucidating its role in cardiovascular diseases and for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the effects of this compound and its closely related analogue, oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (OxPAPC), on endothelial cell gene expression. Detailed protocols for cell culture, treatment, and subsequent gene expression analysis are provided to facilitate reproducible research in this area.
Data Presentation: Summary of Gene Expression Changes
Treatment of human endothelial cells with this compound or its analogue OxPAPC leads to significant alterations in the expression of a wide array of genes involved in inflammation, oxidative stress, and angiogenesis. Microarray and quantitative real-time PCR (qPCR) studies have identified numerous differentially expressed genes. A summary of key gene expression changes in human aortic endothelial cells (HAECs) and human umbilical vein endothelial cells (HUVECs) is presented below.
Table 1: Upregulated Genes in Endothelial Cells Following OxPAPC Treatment
| Gene Symbol | Gene Name | Function | Fold Change (approx.) | Endothelial Cell Type |
| IL-8 | Interleukin 8 | Pro-inflammatory chemokine, involved in monocyte recruitment | >10 | HAEC, HUVEC |
| HO-1 (HMOX1) | Heme Oxygenase 1 | Antioxidant, cytoprotective | 5 - 15 | HAEC, HUVEC |
| ATF3 | Activating Transcription Factor 3 | Transcription factor, stress response | 4 - 8 | HAEC |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | Glutathione synthesis, antioxidant response | 2 - 4 | HUVEC |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxification of quinones, antioxidant response | 2 - 3 | HUVEC |
| MCP-1 (CCL2) | Monocyte Chemoattractant Protein-1 | Chemokine, monocyte recruitment | 2 - 5 | HUVEC |
| NOX4 | NADPH Oxidase 4 | Production of reactive oxygen species | ~2.4 | Bovine Aortic EC |
| MMP2 | Matrix Metallopeptidase 2 | Extracellular matrix remodeling | ~1.5 | Bovine Aortic EC |
Table 2: Downregulated Genes in Endothelial Cells Following OxPAPC Treatment (under specific inflammatory conditions)
| Gene Symbol | Gene Name | Function | Fold Change (approx.) | Endothelial Cell Type |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | Cell adhesion, inflammation | Inhibited (LPS-induced) | HUVEC |
| ICAM1 | Intercellular Adhesion Molecule 1 | Cell adhesion, inflammation | Inhibited (LPS-induced) | HUVEC |
| E-selectin | E-selectin | Cell adhesion, inflammation | Inhibited (LPS-induced) | HUVEC |
Signaling Pathways and Experimental Workflows
Signaling Pathways Activated by this compound/OxPAPC in Endothelial Cells
This compound and related OxPLs activate several signaling pathways in endothelial cells, leading to the observed changes in gene expression. Key pathways include the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which mediates the antioxidant response, and the Unfolded Protein Response (UPR), a cellular stress response.
Experimental Workflow for Investigating this compound Effects
A typical experimental workflow to investigate the effects of this compound on endothelial cell gene expression involves several key stages, from cell culture to data analysis.
Experimental Protocols
Protocol 1: Culture of Human Umbilical Vein Endothelial Cells (HUVECs)
Materials:
-
Cryopreserved primary HUVECs
-
Endothelial Cell Growth Medium (EGM-2) BulletKit
-
Trypsin/EDTA solution (0.05%)
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Fibronectin-coated T-75 culture flasks
-
Sterile cell culture consumables (pipettes, tubes, etc.)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cryopreserved Cells: a. Rapidly thaw the vial of HUVECs in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed EGM-2. c. Centrifuge at 200 x g for 5 minutes. d. Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh EGM-2.
-
Seeding: a. Transfer the cell suspension to a fibronectin-coated T-75 flask. b. Incubate at 37°C, 5% CO2.
-
Cell Maintenance: a. Change the medium every 2-3 days. b. Monitor cell confluence daily.
-
Subculturing (Passaging): a. When cells reach 80-90% confluence, aspirate the medium and wash with PBS. b. Add 3 mL of Trypsin/EDTA and incubate for 2-3 minutes at 37°C until cells detach. c. Neutralize the trypsin with 6 mL of EGM-2. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh EGM-2 and seed into new fibronectin-coated flasks at a 1:3 or 1:4 ratio.
Protocol 2: Treatment of HUVECs with this compound
Materials:
-
Confluent HUVECs (passage 3-5) in 6-well plates
-
This compound (dissolved in an appropriate solvent, e.g., ethanol)
-
Endothelial Cell Basal Medium (EBM-2)
-
Vehicle control (e.g., ethanol)
Procedure:
-
Seed HUVECs in 6-well plates and grow to 90-100% confluence.
-
Prior to treatment, replace the growth medium with serum-free EBM-2 and incubate for 1-2 hours.
-
Prepare working solutions of this compound in EBM-2 at the desired concentrations (e.g., 10-50 µg/mL). Prepare a vehicle control with the same final concentration of the solvent.
-
Aspirate the medium from the cells and add the this compound or vehicle control solutions.
-
Incubate for the desired time period (e.g., 4, 8, or 24 hours) at 37°C, 5% CO2.
-
After incubation, proceed immediately to RNA isolation.
Protocol 3: RNA Isolation and Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Gene-specific primers (for target and housekeeping genes, e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: a. Lyse the cells directly in the 6-well plate according to the RNA isolation kit manufacturer's protocol. b. Homogenize the lysate and proceed with RNA purification. c. Elute the RNA in nuclease-free water.
-
RNA Quantification and Quality Control: a. Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR: a. Prepare the qPCR reaction mix containing cDNA, primers, and master mix. b. Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a melt curve analysis to verify the specificity of the amplified product.
-
Data Analysis: a. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene.
Conclusion
This compound is a biologically active oxidized phospholipid that significantly modulates gene expression in endothelial cells, influencing key cellular processes such as inflammation and oxidative stress. The protocols and data presented in these application notes provide a framework for researchers to investigate the intricate roles of this compound in vascular biology and disease. By utilizing these standardized methods, the scientific community can generate robust and comparable data, accelerating our understanding of the pathological and potential therapeutic implications of oxidized phospholipids.
Troubleshooting & Optimization
PON-PC stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PON-PC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound should be stored at -20°C. When supplied in an ethanol (B145695) solution, it is stable for at least two years under these conditions.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare smaller aliquots for frequent use.
Q2: How should I handle this compound upon receiving it?
A2: this compound is typically shipped on wet ice. Upon receipt, it should be immediately stored at the recommended -20°C.[1]
Q3: What solvent should I use to reconstitute or dilute this compound?
A3: this compound is soluble in ethanol at a concentration of 10 mg/ml.[1] For cell culture experiments, further dilution into an appropriate aqueous buffer or cell culture medium is necessary. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.
Q4: What are the primary degradation pathways for this compound?
A4: As an oxidized phospholipid, this compound can be susceptible to further oxidation and hydrolysis. Hydrolysis can cleave the fatty acid chains from the glycerol (B35011) backbone. To minimize degradation, it is crucial to handle the compound using inert techniques where possible and use high-purity solvents.
Experimental Protocols
Protocol: In Vitro Treatment of Macrophages with this compound to Assess Cytokine Production
This protocol details the treatment of RAW 264.7 macrophage cells with this compound to investigate its effect on the production of Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO).[1]
Materials:
-
This compound (from a reputable supplier)
-
RAW 264.7 macrophage cells
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent for NO measurement
-
ELISA kit for TNF-α measurement
-
Sterile, pyrogen-free laboratory consumables
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in ethanol. Immediately before use, dilute the stock solution to the desired final concentrations in complete DMEM. Ensure the final ethanol concentration is below 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add the prepared this compound dilutions to the cells.
-
Include a vehicle control (medium with the same final concentration of ethanol).
-
Incubate the cells with this compound for a predetermined time (e.g., 2 hours).
-
-
Stimulation: After the pre-incubation with this compound, stimulate the cells by adding LPS (e.g., 1 µg/mL final concentration) to the wells. Include an unstimulated control group.
-
Incubation: Incubate the plates for the desired period to allow for cytokine and NO production (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the supernatant for analysis.
-
Analysis:
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a specific ELISA kit, following the manufacturer's protocol.
-
Data Presentation
Table 1: Stability and Storage of this compound
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Solvent | Ethanol (10 mg/ml) |
| Long-term Stability | ≥ 2 years at -20°C in ethanol[1] |
| Shipping Condition | Wet ice |
Table 2: Example Experimental Parameters for this compound Treatment of RAW 264.7 Cells
| Parameter | Value |
| Cell Line | RAW 264.7 |
| Seeding Density | 5 x 10^5 cells/well (24-well plate) |
| This compound Concentration | 1 - 40 µM (example range) |
| LPS Concentration | 1 µg/mL |
| Incubation Time (this compound) | 2 hours (pre-incubation) |
| Incubation Time (LPS) | 24 hours |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low effect of this compound | Degraded this compound: Improper storage or handling. | Ensure this compound has been stored at -20°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration: The concentration of this compound used is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. | |
| High background in control wells | Solvent Toxicity: The concentration of the solvent (e.g., ethanol) is too high. | Ensure the final solvent concentration in the culture medium is minimal and non-toxic to the cells (typically <0.1%). Run a solvent-only control to assess its effect. |
| Contamination: Bacterial or mycoplasma contamination in cell culture. | Regularly test cell cultures for contamination. Use sterile techniques and certified, pyrogen-free reagents. | |
| Inconsistent results between experiments | Cell Passage Number: High passage number of cells can lead to altered cellular responses. | Use cells within a consistent and low passage number range for all experiments. |
| Variability in Reagents: Inconsistent quality of LPS or other reagents. | Use reagents from the same lot for a series of experiments. Ensure proper storage and handling of all reagents. | |
| Unexpected cell death | Cytotoxicity of this compound: The concentration of this compound is too high. | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or LDH assay). |
Visualizations
Caption: Experimental workflow for treating macrophages with this compound.
Caption: Simplified signaling pathway of this compound in macrophages.
Caption: Logical troubleshooting workflow for this compound experiments.
References
Technical Support Center: Prevention of PON-PC Aggregation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PON-PC) in aqueous solutions. This compound, a truncated oxidized phospholipid, is prone to aggregation, which can significantly impact experimental results and the stability of formulations. This guide offers practical solutions and detailed protocols to help you maintain the integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it aggregate in aqueous solutions?
This compound is an oxidized phospholipid characterized by a saturated palmitoyl (B13399708) chain at the sn-1 position and a truncated nine-carbon chain with a terminal aldehyde group at the sn-2 position of the glycerol (B35011) backbone.[1] This amphiphilic structure, with a polar phosphocholine (B91661) headgroup and a nonpolar truncated lipid tail, drives its behavior in aqueous environments.
In aqueous solutions, this compound molecules self-assemble to minimize the unfavorable interactions between their hydrophobic tails and water. This self-assembly leads to the formation of aggregates, primarily micelles. It is believed that truncated oxidized phospholipids (B1166683) like this compound form micelles with a size range of 4 to 9 nanometers at neutral pH.[2]
Q2: What is the critical micelle concentration (CMC) of this compound?
Troubleshooting Guide: Preventing this compound Aggregation
This section provides solutions to common problems encountered during the handling of this compound in aqueous solutions.
Problem 1: My this compound solution appears cloudy or shows visible precipitates.
Cause: This is a clear indication of significant aggregation. The concentration of this compound is likely well above its CMC, and environmental factors may be promoting the formation of large, insoluble aggregates.
Solutions:
-
Reduce Concentration: Whenever possible, work with this compound solutions at concentrations below or near the expected CMC.
-
Optimize Buffer Conditions: The choice of buffer can significantly impact the stability of this compound.
-
pH: The charge of the phosphocholine headgroup is pH-dependent, which can influence intermolecular electrostatic interactions. While specific data for this compound is limited, for many phospholipids, maintaining a pH where the headgroup is zwitterionic and carries no net charge can reduce electrostatic attractions that may contribute to aggregation. Experiment with buffers in the neutral pH range (e.g., pH 7.0-7.4).
-
Buffer Species: Different buffer ions can interact with the phospholipid headgroups and influence stability. Phosphate buffers, for instance, have been shown to affect the stability of some proteins and could potentially interact with the phosphocholine headgroup.[3][4][5][6][7][8][9] Consider using buffers with different ionic compositions, such as HEPES or MOPS, to find the optimal condition for your application.
-
-
Control Temperature: Temperature can affect the solubility and aggregation kinetics of lipids. While specific temperature stability data for this compound is scarce, it is generally advisable to prepare and store solutions at controlled temperatures. Avoid repeated freeze-thaw cycles, as these can induce aggregation. For short-term storage, refrigeration (2-8 °C) is often recommended. For long-term storage, flash-freezing in liquid nitrogen followed by storage at -80 °C may be preferable to slow freezing.
-
Incorporate Stabilizing Excipients: The addition of certain excipients can prevent aggregation by various mechanisms.
Problem 2: I am observing inconsistent results in my experiments involving this compound.
Cause: This could be due to the presence of soluble aggregates of varying sizes, which are not visible to the naked eye but can interfere with biological assays or analytical measurements.
Solutions:
-
Characterize Your Solution: It is crucial to characterize the aggregation state of your this compound solution before use. Techniques like Dynamic Light Scattering (DLS) can provide information on the size distribution of particles in the solution.
-
Use Surfactants: Non-ionic or zwitterionic surfactants can be used to solubilize phospholipids and prevent aggregation by forming mixed micelles.[10][11][12] The choice of surfactant and its concentration should be carefully optimized to avoid interference with downstream applications.
-
Consider Lyophilization with Cryoprotectants: For long-term storage and to ensure a consistent starting material, this compound can be lyophilized (freeze-dried) from a solution containing a cryoprotectant. Sugars like trehalose (B1683222) and sucrose (B13894) are commonly used to protect liposomes and other lipid-based formulations during lyophilization by forming a glassy matrix that prevents fusion and aggregation upon reconstitution.[13][14][15][16]
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the effects of various conditions on this compound aggregation. The following table provides a summary of relevant data for structurally similar oxidized phospholipids to guide your experimental design.
| Parameter | Molecule | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | POVPC | 66.9 µM | Water | [2] |
| PGPC | 54.6 µM | Water | [2] | |
| Aggregate Size | Truncated Oxidized Phospholipids | 4 - 9 nm | Aqueous solution, neutral pH | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in a this compound solution.
Materials:
-
This compound solution
-
Appropriate aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
DLS instrument and compatible cuvettes
Methodology:
-
Sample Preparation:
-
Prepare the this compound solution in the desired buffer at the target concentration.
-
Filter the buffer using a 0.22 µm syringe filter to remove any particulate matter.
-
If the this compound solution contains visible aggregates, it may be necessary to attempt solubilization (e.g., by gentle warming or addition of a small amount of a suitable organic solvent followed by evaporation) before filtration. Note that filtration may remove larger aggregates, so the results will reflect the soluble portion.
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for the experiment.
-
Ensure the instrument is clean and calibrated according to the manufacturer's instructions.
-
-
Measurement:
-
Carefully transfer the this compound solution to a clean, dust-free DLS cuvette.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions to ensure data quality.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of the particles. The software will typically provide an intensity-weighted, volume-weighted, and number-weighted size distribution.
-
The presence of a peak in the 4-9 nm range would be consistent with the formation of micelles. Larger peaks would indicate the presence of larger aggregates.
-
Protocol 2: Separation of Monomeric and Aggregated this compound using Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify the different aggregation states of this compound.
Materials:
-
This compound solution
-
SEC column suitable for the separation of small molecules and lipids (e.g., with a fractionation range appropriate for the expected size of this compound monomers and micelles).
-
HPLC or FPLC system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).
-
Mobile phase (degassed buffer compatible with this compound and the column).
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare the this compound solution in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the column.
-
-
Injection and Separation:
-
Inject a defined volume of the prepared this compound sample onto the column.
-
Run the separation at a constant flow rate.
-
-
Data Analysis:
-
Monitor the elution profile with the detector.
-
Earlier eluting peaks correspond to larger species (aggregates), while later eluting peaks correspond to smaller species (monomers).
-
The retention volumes can be compared to those of molecular weight standards to estimate the size of the eluting species.
-
The peak areas can be used to quantify the relative amounts of monomeric and aggregated this compound.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound aggregation.
Caption: Troubleshooting logic for this compound aggregation.
References
- 1. 1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine [benchchem.com]
- 2. Impact of Truncated Oxidized Phosphatidylcholines on Phospholipase A2 Activity in Mono- and Polyunsaturated Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of surfactants with phospholipid vesicles in the low concentration regime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Hydrophobic" surfactant apoproteins and augmentation of phospholipid recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alterations in phospholipid bilayers caused by oxyethylenated nonylphenol surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lyophilization for Formulation Optimization of Drug-Loaded Thermoresponsive Polyelectrolyte Complex Nanogels from Functionalized Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility and Handling of Oxidized Phospholipids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PON-PC (1-palmitoyl-2-(9-oxo-nonanoyl)-glycero-3-phosphocholine) and other oxidized phospholipids (B1166683) (oxPLs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility and experimental handling.
Troubleshooting Guide: Solubility and Aggregation Issues
Oxidized phospholipids, due to their amphipathic nature, often present solubility and aggregation challenges in aqueous solutions. This guide provides a systematic approach to troubleshoot and resolve these common issues.
Problem 1: Precipitate forms when adding organic stock of oxidized phospholipid to aqueous buffer.
-
Cause: The local concentration of the lipid exceeds its critical micelle concentration (CMC) and solubility limit upon rapid addition to the aqueous phase, leading to the formation of large, insoluble aggregates.
-
Solution:
-
Slow, Dropwise Addition: Add the organic stock solution (e.g., in ethanol) dropwise to the aqueous buffer while vigorously vortexing or stirring. This facilitates rapid dispersion and the formation of smaller, more stable micelles or liposomes.
-
Sonication: After addition, sonicate the solution to break down larger aggregates into a more uniform suspension of micelles or small unilamellar vesicles (SUVs). A bath sonicator is recommended to avoid contamination from probe sonicators.[1]
-
Extrusion: For a more defined and homogenous liposome (B1194612) preparation, the lipid suspension can be extruded through polycarbonate membranes of a specific pore size. This should be performed above the phase transition temperature of the lipid.[1]
-
Solvent Evaporation: For a more controlled preparation, the organic solvent can be evaporated under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film. This film can then be hydrated with the aqueous buffer, followed by sonication or extrusion.
-
Problem 2: The aqueous solution of the oxidized phospholipid is cloudy or opalescent.
-
Cause: Cloudiness indicates the presence of large lipid aggregates or multilamellar vesicles (MLVs), which may not be suitable for all experimental applications.
-
Solution:
-
Sonication: As mentioned above, sonication can reduce the size of lipid aggregates and clarify the solution.
-
Extrusion: Extrusion is a highly effective method for producing a clear suspension of unilamellar vesicles with a defined size.[1]
-
Filtration: For some applications, filtering the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) can remove larger aggregates. However, be aware that this may also remove a significant portion of the lipid.
-
Problem 3: Inconsistent experimental results with different batches of oxidized phospholipid solutions.
-
Cause: Oxidized phospholipids are prone to further oxidation and hydrolysis, which can alter their biological activity. Inconsistent preparation methods can also lead to variability.
-
Solution:
-
Proper Storage: Store stock solutions of oxidized phospholipids in a suitable organic solvent (e.g., ethanol) at -20°C or lower, under an inert atmosphere (argon or nitrogen) to prevent oxidation.[2]
-
Use Fresh Preparations: Prepare aqueous solutions of oxidized phospholipids fresh for each experiment. Avoid storing aqueous solutions for extended periods, as this can lead to degradation and aggregation.
-
Standardized Protocol: Adhere to a consistent and well-documented protocol for preparing your lipid solutions to ensure reproducibility.
-
Quality Control: If possible, perform quality control checks on your lipid preparations, such as dynamic light scattering (DLS) to assess particle size distribution or analytical techniques like HPLC-MS to confirm the integrity of the lipid.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound and other oxidized phospholipids?
A1: this compound is readily soluble in ethanol (B145695) at a concentration of 10 mg/mL.[3] Other common organic solvents for phospholipids include chloroform (B151607), methanol, and dimethyl sulfoxide (B87167) (DMSO).[4][5] For cell culture experiments, ethanol is often preferred as it is more biocompatible at low final concentrations. It is crucial to note that while DMSO can dissolve some phospholipids, it may act as a poor solvent for the hydrophilic head groups of phosphatidylcholines, potentially affecting their behavior in aqueous solutions.[6]
Q2: What is the Critical Micelle Concentration (CMC) of this compound?
Q3: How should I prepare a solution of this compound for treating cells in culture?
A3: A common method is to first prepare a concentrated stock solution of this compound in ethanol.[3] This stock solution should then be diluted to the final desired concentration by adding it dropwise into the cell culture medium while gently vortexing.[1] The final concentration of ethanol in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. For sensitive cell lines, a solvent evaporation step to create a lipid film followed by rehydration with media and sonication is a more rigorous approach.
Q4: How can I prevent the aggregation of oxidized phospholipids in my experiments?
A4: To prevent aggregation, it is important to work with freshly prepared aqueous solutions. Sonication and extrusion are effective methods to create uniform and stable suspensions of micelles or liposomes.[1] Additionally, ensuring that the working concentration is not excessively above the CMC can help maintain a more homogenous solution.
Q5: What are the storage recommendations for this compound and other oxidized phospholipids?
A5: Oxidized phospholipids are susceptible to degradation. Stock solutions in organic solvents should be stored at -20°C or below under an inert gas like argon or nitrogen to minimize oxidation and hydrolysis.[2] It is advisable to aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: Solubility of this compound and Related Oxidized Phospholipids
| Compound | Solvent | Solubility | Reference |
| This compound | Ethanol | 10 mg/mL | [3] |
| POVPC | Water | Forms micelles (CMC ~66.9 µM) | [7] |
| PGPC | Water | Freely soluble, forms micelles (CMC ~54.6 µM) | [7][9] |
Table 2: Critical Micelle Concentrations (CMCs) of Related Phospholipids
| Compound | CMC | Conditions | Reference |
| 5:0 PC | 90 mM | Water | [8] |
| 6:0 PC | 15 mM | Water | [8] |
| 7:0 PC | 1.4 mM | Water | [8] |
| 8:0 PC | 0.27 mM | Water | [8] |
| 9:0 PC | 0.029 mM | Water | [8] |
| 16:0 Lyso-PC | 4-8.3 µM | Water | [8] |
| POVPC | ~66.9 µM | Water | [7] |
| PGPC | ~54.6 µM | Water | [7] |
Experimental Protocols
Protocol 1: Preparation of Oxidized Phospholipid Solution for Cell Culture
-
Prepare a Stock Solution: Dissolve the oxidized phospholipid (e.g., this compound) in 200-proof ethanol to a stock concentration of 1-10 mg/mL. Store this stock solution at -20°C under an inert atmosphere.
-
Warm to Room Temperature: Before use, allow the stock solution to warm to room temperature.
-
Dilution into Culture Medium:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile microcentrifuge tube, add the calculated volume of the stock solution.
-
While vigorously vortexing the cell culture medium, slowly add the lipid stock solution dropwise to the medium.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing and dispersion.
-
-
Application to Cells: Immediately add the freshly prepared lipid-containing medium to your cells.
Protocol 2: Preparation of Unilamellar Vesicles by Extrusion
-
Lipid Film Formation: In a round-bottom flask, dissolve the desired amount of oxidized phospholipid in an appropriate organic solvent (e.g., chloroform or a chloroform/methanol mixture).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask. Further dry the film under high vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer to the flask. The volume should be calculated to achieve the final desired lipid concentration.
-
Vortexing: Vortex the flask vigorously to resuspend the lipid film, which will result in the formation of large, multilamellar vesicles (MLVs). The solution will appear milky.
-
Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (slightly above the lipid's phase transition temperature). This helps to break down the multilamellar structures.
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the lipid suspension into a gas-tight syringe and pass it through the extruder a minimum of 11 times.
-
The resulting solution should be a translucent suspension of unilamellar vesicles.
-
-
Storage: Store the vesicle suspension at 4°C. For long-term storage, it is best to use them within a few days of preparation.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound via the CD36 scavenger receptor.
Caption: Experimental workflow for preparing oxidized phospholipid vesicles.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospholipid Preparations to Characterize Protein–Lipid Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5549910A - Preparation of liposome and lipid complex compositions - Google Patents [patents.google.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Impact of Truncated Oxidized Phosphatidylcholines on Phospholipase A2 Activity in Mono- and Polyunsaturated Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Mixing of Oxidized and Bilayer Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PON-PC for Macrophage Stimulation
This guide provides troubleshooting advice and frequently asked questions for researchers using Phosphatidylcholine (PC)-based compounds, referred to here as PON-PC, in macrophage stimulation assays. The information is compiled to assist in the design, execution, and interpretation of experiments aimed at understanding the immunomodulatory effects of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stimulate macrophages?
A1: this compound refers to a specific formulation of Phosphatidylcholine, a major component of cellular membranes.[1] While the exact structure of "this compound" may be proprietary, phosphatidylcholines, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), can modulate macrophage function.[1] Stimulation can occur through various mechanisms, including activation of signaling pathways like the NF-κB pathway, leading to the production of cytokines and chemokines.[1][2] Macrophages recognize such lipid-based stimuli, which can lead to a pro-inflammatory response.
Q2: Which macrophage cell types are suitable for this assay?
A2: A variety of macrophage sources can be used, each with distinct advantages. The choice depends on the experimental goals and desired physiological relevance.
-
Cell Lines: RAW 264.7 (murine) and THP-1 (human, requires differentiation with PMA) are commonly used for their robustness and ease of culture.[3][4]
-
Primary Cells: Bone Marrow-Derived Macrophages (BMDMs) and Peritoneal Macrophages offer higher physiological relevance but exhibit more donor-to-donor variability.[5][6]
Q3: What are the key readouts to measure macrophage activation?
A3: Macrophage activation is a complex process involving a spectrum of responses. Key readouts include:
-
Cytokine & Chemokine Secretion: Measuring levels of pro-inflammatory markers (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory markers (e.g., IL-10) using ELISA or multiplex assays is standard.[3][7]
-
Gene Expression: Quantifying mRNA levels of specific markers via qRT-PCR (e.g., Nos2, Tnf, Il6, Arg1) can provide insight into the polarization state.[8]
-
Surface Marker Expression: Analyzing changes in surface proteins like CD86 (M1 marker) and CD206 (M2 marker) using flow cytometry.[6][9]
-
Nitric Oxide (NO) Production: Measured using the Griess assay as an indicator of pro-inflammatory (M1) activation.[8]
Experimental Protocols & Optimization
Q4: How should I prepare and dilute this compound for my experiment?
A4: Phospholipids like this compound are often prepared as liposomes or micelles in a suitable buffer (e.g., PBS) to ensure proper dispersion in cell culture media. It is critical to start with a sterile stock solution. Serial dilutions should be made in serum-free media immediately before addition to the cells to avoid aggregation or degradation.
Q5: What is a typical concentration range for stimulating macrophages with this compound?
A5: The optimal concentration for this compound must be determined empirically through a dose-response experiment. Based on studies with similar compounds and general stimulants like Lipopolysaccharide (LPS), a broad range should be tested initially. For LPS, concentrations can range from 1 ng/mL to 1000 ng/mL.[10][11][12] A similar logarithmic range is a good starting point for this compound.
Protocol: Dose-Response Experiment for this compound
This protocol outlines a method for determining the optimal concentration of this compound for macrophage stimulation in a 96-well format.
Materials:
-
Macrophage cells (e.g., RAW 264.7 or differentiated THP-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)[11]
-
Serum-free medium
-
This compound stock solution
-
PBS (sterile)
-
96-well tissue culture plates
-
Reagents for chosen readout (e.g., ELISA kit, Griess reagent)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 40,000-50,000 cells per well in 100 µL of complete medium.[13] Incubate for 24 hours to allow for adherence.
-
Serum Starvation (Optional): To reduce baseline activation, replace the medium with serum-free medium and incubate for 2-4 hours before stimulation.[13]
-
Prepare Stimuli: Prepare serial dilutions of this compound in serum-free medium. A common approach is to test concentrations over several orders of magnitude (e.g., 0.1, 1, 10, 100, 1000 µg/mL). Include a vehicle control (medium with the same buffer used for this compound) and a positive control (e.g., LPS at 100 ng/mL).[14]
-
Stimulation: Add 100 µL of the prepared this compound dilutions or controls to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time. This can vary depending on the readout:
-
Sample Collection & Analysis:
-
Supernatant: Carefully collect the cell culture supernatant for analysis of secreted factors (e.g., cytokines via ELISA, NO via Griess assay).
-
Cell Lysate: Wash the cells with PBS and lyse them to extract RNA (for qRT-PCR) or protein (for Western blot).
-
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Phospholipase C Signaling in Macrophage-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine profiling using monocytes/macrophages cultured on common biomaterials with a range of surface chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Macrophage variance: investigating how macrophage origin influences responses to soluble and physical cues with immortalized vs. primary cells in 2D and 3D culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The variances in cytokine production profiles from non- or activated THP-1, Kupffer cell and human blood derived primary macrophages following exposure to either alcohol or a panel of engineered nanomaterials | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of stimulation time on the expression of human macrophage polarization markers - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of PON-PC during experimental procedures
Welcome to the technical support center for 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-PC). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functional groups?
A1: this compound is an oxidized phospholipid, a derivative of palmitoyl-oleoyl-phosphatidylcholine (POPC). Its structure includes a saturated palmitoyl (B13399708) chain at the sn-1 position and a truncated 9-carbon oxidized fatty acyl chain with a terminal aldehyde group at the sn-2 position. The primary reactive functional groups susceptible to degradation are the ester linkages at the sn-1 and sn-2 positions and the aldehyde group at the terminus of the sn-2 chain.
Q2: What are the main pathways of this compound degradation during experiments?
A2: The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester linkages can be hydrolyzed, leading to the formation of lysophosphatidylcholine (B164491) and free fatty acids. This process is influenced by pH and temperature.
-
Oxidation: The aldehyde group is susceptible to oxidation, which can convert it into a carboxylic acid. This can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.
Q3: How should I store my stock solution of this compound?
A3: For long-term stability, this compound should be stored at -20°C in an organic solvent such as ethanol (B145695).[1] It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
Q4: Can I use antioxidants to protect this compound during my experiments?
A4: The use of antioxidants can be complex. While they can prevent further oxidation of the molecule, some antioxidants may not be effective in preventing the decomposition of already formed lipid peroxides and could potentially promote the accumulation of aldehydes under certain conditions. If you choose to use an antioxidant, its compatibility with your experimental system should be carefully evaluated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound: The compound may have degraded due to improper storage or handling during the experiment. | 1. Verify Storage: Ensure your this compound stock has been stored correctly at -20°C in a tightly sealed vial. 2. Fresh Working Solutions: Prepare fresh working solutions from your stock for each experiment. Do not store diluted aqueous solutions for extended periods. 3. Control Experimental Conditions: Minimize exposure of this compound solutions to light, oxygen, and high temperatures. Use degassed buffers where possible. |
| Low or no biological activity observed. | Hydrolysis of Ester Bonds: The ester linkages may have been hydrolyzed, particularly if the experimental buffer has a suboptimal pH. Oxidation of Aldehyde Group: The aldehyde functionality, which is crucial for some biological activities, may have been oxidized to a carboxylic acid. | 1. Optimize pH: Maintain a pH of around 6.5 for your aqueous buffers, as this has been shown to be the pH of minimum hydrolysis for phosphatidylcholines.[2] 2. Inert Atmosphere: When preparing and handling this compound solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Chelate Metal Ions: If your buffer contains metal ions that can catalyze oxidation, consider adding a chelating agent like EDTA. |
| Precipitation of this compound in aqueous buffer. | Low Solubility: this compound, being a lipid, has limited solubility in aqueous solutions. | 1. Use of a Carrier: Consider using a carrier molecule like fatty acid-free bovine serum albumin (BSA) to improve solubility and stability in aqueous media. 2. Liposome (B1194612) Preparation: For cell-based assays, preparing this compound liposomes is a common method to deliver it to cells effectively. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a working solution of this compound for use in cell culture experiments.
Materials:
-
This compound stock solution (in ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Thaw the this compound stock solution on ice.
-
In a sterile microcentrifuge tube, prepare a solution of fatty acid-free BSA in your desired buffer (e.g., 1% BSA in PBS).
-
Gently vortex the BSA solution while slowly adding the required volume of the this compound stock solution. The final ethanol concentration should be kept low (typically <0.5%) to avoid solvent effects on cells.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the complexation of this compound with BSA.
-
The this compound/BSA complex is now ready for addition to your cell culture.
Protocol 2: Stimulation of Macrophages with this compound
This protocol provides a general guideline for stimulating macrophages to study inflammatory responses.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
This compound working solution (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS) as a positive control (optional)
-
Assay-specific reagents (e.g., ELISA kits for cytokine measurement)
Procedure:
-
Plate macrophages at the desired density in a multi-well plate and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh, serum-free, or low-serum medium.
-
Add the this compound working solution to the cells at the desired final concentration (e.g., 1-40 µM). Include a vehicle control (BSA in buffer with the same final ethanol concentration).
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
After incubation, collect the cell supernatant for cytokine analysis (e.g., TNF-α, IL-6) or lyse the cells for analysis of intracellular signaling pathways.
Data Presentation
Table 1: Factors Influencing this compound Stability and Recommended Handling Practices
| Parameter | Effect on this compound Stability | Recommendation |
| Temperature | Higher temperatures accelerate both hydrolysis and oxidation. | Store stock solutions at -20°C. Prepare working solutions fresh and keep on ice. Avoid heating. |
| pH | Hydrolysis of the ester bonds is pH-dependent, with the minimum rate around pH 6.5.[2] | Use buffers with a pH close to 6.5 for optimal stability in aqueous solutions. |
| Oxygen | Promotes oxidation of the aldehyde group. | Handle stock solutions and prepare working solutions under an inert gas (e.g., nitrogen or argon) if possible. Use degassed buffers. |
| Light | Can promote photo-oxidation. | Store this compound in amber vials or protect from light. Minimize exposure during experiments. |
| Freeze-Thaw Cycles | Repeated cycles can introduce moisture and oxygen, promoting degradation. | Aliquot stock solutions into single-use vials. |
Visualizations
This compound Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for this compound Cell-Based Assays
Caption: General workflow for cell-based experiments using this compound.
Simplified this compound Signaling Pathway
Caption: Simplified signaling of this compound via cell surface receptors.
References
Technical Support Center: Cell Viability Assays for PON-PC Treated Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the novel compound PON-PC. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the best initial cell viability assay for a new compound like this compound?
A1: For initial screening of a novel compound, it is often best to start with two assays based on different cellular mechanisms. A good combination is a metabolic assay (like MTT or XTT) and a cytotoxicity assay that measures membrane integrity (like a Lactate (B86563) Dehydrogenase [LDH] assay). This dual approach helps to identify potential compound interference and provides a more complete picture of the cellular response to this compound.
Q2: My results from different viability assays are conflicting. What could be the cause?
A2: Discrepancies between assays are common when testing new chemical entities.[1] Potential causes include:
-
Compound Interference: this compound might directly react with the assay reagents. For example, if this compound is a reducing agent, it could chemically reduce tetrazolium salts (MTT, XTT, MTS), leading to a false positive signal of viability.[1]
-
Different Biological Readouts: Assays measure different aspects of cell health.[2][3] An MTT assay measures metabolic activity, which might decrease before the cell membrane is compromised (measured by an LDH or Trypan Blue assay).[4]
-
Timing of Assay: The chosen time point for analysis is critical. Early time points might show metabolic changes, while later time points are needed to detect membrane leakage.[2]
Q3: How can I determine if this compound is directly interfering with my colorimetric or fluorometric assay?
A3: The most direct method is to run a cell-free control.[1] Prepare wells containing only culture medium and the same concentrations of this compound used in your experiment. Add the assay reagent (e.g., MTT, XTT, resazurin) and incubate as you would with cells. If you observe a color or fluorescence change, it indicates direct interference.[1][5]
Q4: Should I be concerned about the solvent used for this compound (e.g., DMSO)?
A4: Yes. The vehicle (solvent) used to dissolve this compound can have its own cytotoxic effects, especially at higher concentrations. Always include a "vehicle control" in your experimental setup. This control should contain cells treated with the highest concentration of the solvent used in the experiment, allowing you to subtract any solvent-induced effects from the effects of this compound.
Troubleshooting Guides
Issue 1: High Background Absorbance/Fluorescence in Control Wells
| Potential Cause | Troubleshooting Step & Rationale |
| Reagent Degradation | Store reagents protected from light and at the recommended temperature.[5][6] Aliquot reagents to avoid repeated freeze-thaw cycles.[7] |
| Media Interference | Phenol red and serum in culture media can contribute to background. Run a "media only" blank (no cells, no compound) and subtract this value from all other readings. For sensitive assays, consider using serum-free/phenol red-free media during the final incubation step with the reagent. |
| Microbial Contamination | Bacteria or fungi in the culture can metabolize assay reagents. Visually inspect plates for contamination and regularly test cultures for mycoplasma. |
Issue 2: Inconsistent Results or High Variability Between Replicates
| Potential Cause | Troubleshooting Step & Rationale |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution. Avoid swirling, which can cause cells to accumulate at the edges ("edge effect"). |
| Incomplete Solubilization (MTT Assay) | After adding the solubilization solution (e.g., DMSO), ensure all formazan (B1609692) crystals are dissolved by shaking the plate on an orbital shaker or by gentle pipetting. Visually confirm dissolution under a microscope before reading. |
| This compound Precipitation | If this compound is not fully soluble in the culture medium, it can lead to variable concentrations across wells. Check the solubility of this compound and consider using a lower concentration or a different solvent if precipitation is observed. |
| Pipetting Errors | Use calibrated pipettes and proper technique. When adding reagents to a full 96-well plate, be mindful of timing to ensure consistent incubation periods across the plate. |
Issue 3: No or Very Low Signal in Positive Control Wells
| Potential Cause | Troubleshooting Step & Rationale |
| Low Cell Number or Viability | Ensure you are seeding the optimal number of cells per well for your cell type and assay duration. Confirm initial viability (e.g., with Trypan Blue) is >90% before starting the experiment. |
| Incorrect Wavelength | Double-check that the plate reader is set to the correct absorbance or excitation/emission wavelengths for the specific assay being used. For tetrazolium assays, a reference wavelength can be used to correct for background. |
| Reagent Inactivity | Reagents may have expired or been stored improperly. Test the reagents on a robust, healthy cell line known to give a strong signal to confirm their activity. |
Comparison of Common Cell Viability Assays
| Assay | Principle | Measurement | Advantages | Potential this compound Interference |
| MTT | Enzymatic reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[4][8] | Colorimetric (Absorbance ~570 nm) | Inexpensive, widely used. | Can be directly reduced by chemical compounds, leading to false positives.[1] Insoluble formazan requires a solubilization step.[9] |
| XTT / MTS | Enzymatic reduction of a tetrazolium salt to a water-soluble formazan product.[10] | Colorimetric (Absorbance ~450 nm) | No solubilization step required; faster protocol than MTT. | Also susceptible to direct reduction by test compounds.[1] Generally less sensitive than fluorescent or luminescent methods. |
| Resazurin (B115843) (alamarBlue) | Reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin (B1680543) by viable cells.[9] | Fluorometric or Colorimetric | Highly sensitive, non-toxic, allows for kinetic monitoring. | Can be chemically reduced by test compounds.[9] Signal can be quenched by colored compounds. |
| LDH Release | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the medium from cells with damaged membranes.[11][12] | Colorimetric (Enzyme Activity) | Measures cytotoxicity/cell death directly. The supernatant can be assayed without lysing remaining cells. | This compound could inhibit LDH enzyme activity, leading to a false negative (underestimation of cell death).[11][13] |
| ATP-based (e.g., CellTiter-Glo) | Measures ATP, which is present only in metabolically active cells.[9] Luciferase reaction produces light. | Luminescent | Very high sensitivity, fast, suitable for HTS.[3] | This compound could inhibit the luciferase enzyme, leading to a false negative. |
Visualized Workflows and Logic
Detailed Experimental Protocols
Protocol 1: MTT Assay for Adherent Cells
This protocol is a standard guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution: 5 mg/mL in sterile PBS. Filter sterilize.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm, reference at 630 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add various concentrations of this compound and controls (vehicle and untreated) to the wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the media. Add 100 µL of fresh, serum-free media and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[14] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals. Measure the absorbance at 570 nm within 1 hour. Use a reference wavelength of 630 nm to reduce background.
-
Analysis: Subtract the background absorbance (media-only control) from all readings. Calculate cell viability as a percentage of the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100%
Protocol 2: LDH Cytotoxicity Assay
This protocol measures LDH released into the supernatant.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include three additional control wells for each condition:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to which you will add the kit's Lysis Buffer 45 minutes before the end of the experiment.
-
Background Control: Medium only.
-
-
Sample Collection: After the treatment incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate. Be careful not to disturb the cells.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mix to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the Stop Solution provided in the kit to each well.
-
Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).
-
Analysis: a. Subtract the background control absorbance from all other readings. b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100%
References
- 1. benchchem.com [benchchem.com]
- 2. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 3. biocompare.com [biocompare.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. abcam.com [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of commercial PON-PC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of commercial 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PON-PC). Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is an oxidized phospholipid characterized by a truncated sn-2 fatty acyl chain that terminates in an aldehyde group.[1][2] It is a component of oxidized low-density lipoprotein (ox-LDL) and can be formed in the lungs through reactions with ozone.[1][2] In research, this compound is often used to study cellular responses to oxidative stress, inflammation, and atherosclerosis. For instance, it has been shown to decrease the production of TNF-α and nitric oxide in macrophages.[1][2]
Q2: What are the primary causes of batch-to-batch variability in commercial this compound?
A2: Batch-to-batch variability of this compound can arise from several factors during its synthesis, purification, and storage. Key contributors include:
-
Purity and Impurity Profiles: Minor differences in the manufacturing process can lead to variations in the levels and types of impurities. These impurities might possess their own biological activities, potentially confounding experimental outcomes.[3]
-
Oxidation State: As an oxidized phospholipid, this compound can be susceptible to further oxidation, altering its structure and function. The extent of oxidation may differ between batches.
-
Solvent Content: Residual solvents from manufacturing can vary and may influence the stability and solubility of the compound.[3]
-
Handling and Storage: Improper handling and storage conditions, such as exposure to light, oxygen, or fluctuating temperatures, can lead to degradation of the product.
Q3: How can I minimize the impact of this compound batch-to-batch variability on my experiments?
A3: A proactive approach to quality control is essential.[3] We recommend the following:
-
Comprehensive Certificate of Analysis (CoA) Review: Always scrutinize the CoA for each new lot. Compare key parameters like purity (as determined by HPLC or other methods), mass spectrometry data, and appearance against previous batches.
-
In-House Quality Control (QC) Testing: If possible, perform in-house QC tests to confirm the identity and purity of each new batch before use.
-
Establish a "Golden Batch": For long-term studies, consider purchasing a large quantity of a single, well-characterized batch to use as a reference standard.[3]
-
Standardized Operating Procedures (SOPs): Implement and adhere to strict SOPs for the handling, storage, and preparation of this compound solutions to minimize lab-introduced variability.[3]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity with a New Batch of this compound
Symptoms:
-
A new batch of this compound elicits a weaker or stronger biological response (e.g., cytokine production, cell viability) compared to previous batches at the same concentration.
-
Complete loss of expected biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Issue 2: Solubility Problems with a New Batch of this compound
Symptoms:
-
A new batch of this compound does not fully dissolve in the solvent specified on the data sheet or used for previous batches.
-
Precipitation is observed after preparing the stock solution or diluting it in culture media.
Troubleshooting Workflow:
| Step | Action | Rationale |
| 1. Verify Solvent & Concentration | Double-check the solvent used and the final concentration against the supplier's datasheet. Ensure the correct solvent and volume were used. | Simple errors in preparation are a common source of solubility issues. |
| 2. Gentle Warming & Vortexing | Gently warm the solution (e.g., to 37°C) and vortex thoroughly. | This can help dissolve compounds that are slow to go into solution. Avoid excessive heat which could degrade the lipid. |
| 3. Sonication | Use a bath sonicator for a short period (e.g., 5-10 minutes). | Sonication can aid in the dissolution of lipid-based compounds. |
| 4. Compare with a Previous Batch | If an old, reliable batch is available, prepare a solution of it in parallel to see if the issue is specific to the new batch. | This helps to isolate the problem to either the new material or the preparation procedure. |
| 5. Contact Supplier | If solubility issues persist and are unique to the new batch, contact the supplier's technical support with your observations. | The supplier may have additional information or be able to investigate the issue with the specific lot. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Receipt and Storage: Upon receipt, store the this compound solution, typically in ethanol, at -20°C or -80°C as recommended by the supplier. Protect from light.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
-
Warming: Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water into the organic solvent.
-
Dilution: For cell-based assays, dilute the stock solution in an appropriate buffer or cell culture medium immediately before use. Due to the potential for aldehydes to react, it is critical to use freshly prepared dilutions.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of the solvent (e.g., ethanol) used to dissolve the this compound.
Protocol 2: Cellular Stimulation with this compound and Analysis of TNF-α Production
-
Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of this compound: Prepare fresh dilutions of this compound in serum-free DMEM from your stock solution to achieve final concentrations of 10, 20, and 40 µM. Also prepare a vehicle control.
-
Stimulation: Remove the old medium from the cells and replace it with the prepared this compound dilutions or the vehicle control.
-
LPS Co-stimulation: Add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to all wells to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the TNF-α levels in the this compound treated groups to the vehicle control group.
Signaling Pathway
This compound has been shown to modulate inflammatory responses in macrophages. One key pathway it affects is the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by LPS.
Caption: Simplified TLR4 signaling pathway modulated by this compound.
References
Technical Support Center: Optimizing Incubation Time for PON-PC in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of PON-PC in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal incubation time for this compound?
A1: For initial experiments, a time-course experiment is recommended. A broad range of time points should be tested to identify a suitable window for your specific cell line and assay. A common starting range is 4, 8, 12, 24, and 48 hours. The optimal time will depend on the mechanism of action of this compound and the cellular process being investigated.
Q2: How does cell density affect the optimal incubation time?
A2: Cell density can significantly impact the outcome of your assay. Higher cell densities may lead to a faster depletion of this compound from the media, potentially requiring shorter incubation times. Conversely, lower densities might necessitate longer incubations to achieve a measurable signal. It is crucial to optimize cell seeding density before or in parallel with incubation time optimization to ensure a robust assay window.[1]
Q3: Can the optimal incubation time vary between different cell lines?
A3: Yes, absolutely. The rate of this compound uptake, its mechanism of action, and the overall metabolic activity can differ significantly between cell lines.[2] Therefore, the optimal incubation time must be determined empirically for each cell line used.
Q4: What are the signs of this compound-induced cytotoxicity, and how can I mitigate it?
A4: Signs of cytotoxicity include changes in cell morphology (e.g., rounding, detachment), membrane blebbing, vacuole formation, and a reduction in cell viability.[3][4] To mitigate cytotoxicity, you can try reducing the concentration of this compound, decreasing the incubation time, or using a less sensitive cell line if the assay allows. Performing a cell viability assay in parallel with your primary assay is highly recommended.
Q5: Should I be concerned about the stability of this compound in my cell culture medium during long incubation periods?
A5: Yes, the stability of any compound in culture media is a critical factor.[5] this compound could degrade or be metabolized by the cells over time, leading to a decrease in its effective concentration. If you suspect instability, you can perform a time-course experiment and analyze the medium at different time points to assess the concentration of intact this compound. For long incubation times, consider replenishing the medium with fresh this compound.
Troubleshooting Guide
Issue 1: Low or No Signal
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | The incubation time may be too short for this compound to elicit a measurable response. Perform a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours).[6] |
| Inappropriate Concentration | The concentration of this compound may be too low. Conduct a dose-response experiment with a range of concentrations to determine the optimal dose.[6] |
| Cell Line Resistance | The target cell line may not be responsive to this compound. If possible, test a different cell line that is known to be sensitive. |
| Reagent Degradation | This compound may have degraded due to improper storage or handling. Use a fresh aliquot of this compound and ensure it is stored according to the manufacturer's instructions. |
Issue 2: High Background Signal
| Possible Cause | Suggested Solution |
| Excessive Incubation Time | Prolonged incubation can sometimes lead to non-specific effects and increased background. Try reducing the incubation time. |
| High Concentration of this compound | A high concentration of this compound might cause non-specific binding or off-target effects. Lower the concentration of this compound used. |
| Detection Reagent Issues | The detection reagent may be binding non-specifically. Ensure that the detection reagent is properly diluted and that all washing steps are performed thoroughly.[7] |
| Autofluorescence | Cells or this compound itself may be autofluorescent at the detection wavelength. Include appropriate controls (e.g., cells alone, this compound alone) to measure and subtract background fluorescence. |
Issue 3: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Uneven cell distribution across wells is a common source of variability. Ensure a homogeneous cell suspension before and during plating.[1][6] |
| Edge Effects | Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, leading to variability.[6][8] Avoid using the outer wells for experimental samples or fill them with sterile media or PBS. |
| Pipetting Errors | Inaccurate pipetting can introduce significant errors.[1][7] Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Inconsistent Incubation Conditions | Variations in temperature or CO2 levels within the incubator can affect cell growth and response. Ensure your incubator is properly maintained and provides a uniform environment.[9] |
Quantitative Data Summary
Table 1: Example Data from a Time-Course Experiment
This table shows hypothetical results for the effect of different this compound incubation times on the assay signal in two different cell lines.
| Incubation Time (hours) | Cell Line A (Signal Intensity) | Cell Line B (Signal Intensity) |
| 4 | 115 ± 12 | 150 ± 15 |
| 8 | 250 ± 25 | 310 ± 30 |
| 12 | 480 ± 45 | 550 ± 52 |
| 24 | 850 ± 80 | 920 ± 88 |
| 48 | 870 ± 85 | 750 ± 78 (slight cytotoxicity observed) |
| 72 | 780 ± 75 (cytotoxicity observed) | 550 ± 60 (significant cytotoxicity observed) |
Data are represented as mean ± standard deviation.
Table 2: Example Data from a Dose-Response Experiment at Optimal Incubation Time (24 hours)
This table illustrates the cellular response to varying concentrations of this compound after a 24-hour incubation.
| This compound Concentration (µM) | Cell Line A (% Response) | Cell Line B (% Response) |
| 0.1 | 5 ± 1.2 | 8 ± 1.5 |
| 1 | 25 ± 3.1 | 35 ± 4.0 |
| 10 | 80 ± 7.5 | 95 ± 8.9 |
| 50 | 100 ± 9.2 | 100 ± 9.5 |
| 100 | 98 ± 9.0 | 85 ± 8.1 (slight cytotoxicity observed) |
Data are normalized to the maximum response and represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate your cells at the optimized seeding density in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Preparation: Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Treatment: Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for different durations (e.g., 4, 8, 12, 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
Assay: At the end of each incubation period, perform your cell-based assay according to its specific protocol.
-
Data Analysis: Measure the signal for each time point and plot the results to determine the time at which the optimal signal-to-background ratio is achieved without significant cytotoxicity.
Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
-
Cell Seeding: Plate your cells at the optimized seeding density in a 96-well plate and allow them to adhere overnight.
-
This compound Dilution Series: Prepare a serial dilution of this compound in your cell culture medium to cover a broad range of concentrations.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the predetermined optimal incubation time (from Protocol 1) at 37°C and 5% CO₂.
-
Assay: Perform your cell-based assay according to its protocol.
-
Data Analysis: Plot the response as a function of the this compound concentration to determine the EC₅₀ or optimal concentration for your assay.
Visualizations
Caption: Generalized signaling pathway for this compound cellular uptake.
Caption: Workflow for optimizing this compound incubation time.
Caption: A logical troubleshooting workflow for common issues.
References
- 1. biocompare.com [biocompare.com]
- 2. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 4. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. focus.gbo.com [focus.gbo.com]
- 9. americanlaboratory.com [americanlaboratory.com]
How to handle the reactivity of the aldehyde group in PON-PC
Welcome to the technical support center for PON-PC (1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the highly reactive aldehyde group of this oxidized phospholipid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its aldehyde group chemically reactive?
This compound is an oxidized phospholipid featuring a truncated 9-carbon fatty acyl chain at the sn-2 position, which terminates in an aldehyde.[1] The reactivity stems from the carbonyl group (C=O) of the aldehyde. The carbon atom in this group is electron-poor (electrophilic) due to the high electronegativity of the oxygen atom, making it a prime target for attack by nucleophiles (molecules with available electrons).[2][3] Aldehydes are generally more reactive than ketones, in part because they are less sterically hindered.[3]
Q2: What are the most common reactions involving the aldehyde group of this compound in a biological system?
The primary reaction is the formation of a Schiff base (an imine derivative) with primary amino groups (-NH₂) found on proteins (e.g., the side chain of lysine (B10760008) residues) and aminophospholipids.[4][5][6] This is a nucleophilic addition-elimination reaction.[3] Other potential reactions, common to aldehydes, include the formation of hemiacetals with hydroxyl groups and Michael addition if the aldehyde is an α,β-unsaturated aldehyde.[2][4]
Q3: Why is the reactivity of the aldehyde group important for the biological function of this compound?
The biological activities of this compound are often directly linked to the chemical reactivity of its aldehyde group. For instance, its ability to activate the expression of certain adhesion molecules appears to depend on Schiff base formation with target molecules.[4] Experiments have shown that when the aldehyde is chemically reduced to an alcohol, its biological effects can be abolished, confirming the functional importance of this group.[4]
Q4: What are the primary degradation pathways for this compound, and how can they affect my experiments?
Like other phospholipids, this compound is susceptible to two main degradation pathways: hydrolysis and oxidation.[7]
-
Hydrolysis: This process can cleave the fatty acid chains from the glycerol (B35011) backbone. The rate of hydrolysis is influenced by factors like pH and temperature.[7]
-
Oxidation: The aldehyde group itself can be further oxidized to a carboxylic acid.
Degradation can lead to the loss of biological activity and the introduction of impurities, causing inconsistent or erroneous experimental results.[7]
Troubleshooting Guide
Problem: Inconsistent or weaker-than-expected biological effects in my assay.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | This compound has a limited shelf life once reconstituted and exposed to air or aqueous solutions. Ensure your stock solution is fresh and has been stored properly at -20°C.[1] Minimize freeze-thaw cycles by preparing single-use aliquots.[7] |
| Reaction with Media Components | The aldehyde group may react with primary amines in cell culture media (e.g., amino acids like lysine) or with proteins in serum (e.g., albumin), reducing the effective concentration of this compound available to the cells. |
| Incorrect pH | The rate of Schiff base formation is pH-dependent. Ensure your experimental buffer is within the optimal pH range for your specific system. |
| Incorrect Formulation | This compound is often supplied in ethanol (B145695).[1] Ensure the final concentration of the solvent in your experiment is not causing cellular toxicity or other artifacts. Run a vehicle control with the same final ethanol concentration. |
Problem: High background signal or non-specific effects observed.
| Potential Cause | Troubleshooting Step |
| Non-Specific Protein Modification | The highly reactive aldehyde can form Schiff bases with numerous proteins, not just the intended target. This can lead to widespread, non-specific cellular responses. |
| Aldehyde-Induced Artifacts | The aldehyde group can crosslink proteins or interact with detection reagents, leading to artifacts in assays like Western blots or fluorescence microscopy. |
Experimental Protocols & Data
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving: this compound is typically shipped on wet ice.[1] Upon receipt, immediately store it at -20°C in its original packaging.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to prepare single-use aliquots. If this compound is in ethanol, warm it briefly to room temperature, vortex gently, and dispense the desired volumes into amber glass or polypropylene (B1209903) vials.
-
Storage: Store the aliquots at -20°C for long-term stability (≥ 2 years).[1] For short-term use, a solution can be stored at 4°C for a few days, but this should be validated for your specific application.
-
Usage: When ready to use, remove an aliquot from the freezer and allow it to warm to room temperature before opening to prevent condensation. Dilute to the final working concentration in your experimental buffer immediately before use.
Protocol 2: Creating a Negative Control by Aldehyde Reduction
To confirm that an observed biological effect is due to the aldehyde group, a negative control can be prepared by reducing the aldehyde to a non-reactive alcohol.
-
Preparation: In a chemical fume hood, dissolve this compound in a suitable solvent (e.g., ethanol).
-
Reduction: Add a molar excess (e.g., 5-10 fold) of a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).[6]
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a small amount of acetone.
-
Purification: The reduced this compound may need to be purified from the reaction mixture, for example, using solid-phase extraction, depending on the requirements of the downstream experiment.
-
Validation: Confirm the reduction of the aldehyde group using an appropriate analytical method, such as mass spectrometry.
-
Application: Use the resulting "reduced this compound" in your experiment under the same conditions as the active this compound. A loss of the biological effect strongly suggests the aldehyde group is required.
Data Summary Tables
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Reference |
| Synonyms | 1-Palmitoyl-2-(9-oxo-Nonanoyl)-sn-glycero-3-PC | [1] |
| Molecular Formula | C₃₃H₆₄NO₉P | [1] |
| Purity | ≥95% | [1] |
| Formulation | Typically a solution in ethanol | [1] |
| Recommended Storage | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
Table 2: Typical Experimental Conditions
| Parameter | Recommended Value/Condition | Notes |
| Working Concentration | 10-50 µM | Highly cell-type and assay dependent. A dose-response curve is recommended. A concentration of 40 µM has been used to affect macrophage activity.[1] |
| Vehicle Control | Ethanol | Use the same final concentration of ethanol in your control as is present in your this compound treated samples. |
| Negative Control | Reduced this compound | Use to confirm the aldehyde-dependent nature of the observed effects. |
| Positive Control | Lipopolysaccharide (LPS) | Often used in immune cell activation assays as a positive control for inflammatory responses. |
Visualizations
Caption: A standard experimental workflow for handling and using this compound.
Caption: Reaction pathway for Schiff base formation with a protein's amine group.
Caption: A troubleshooting flowchart for diagnosing common experimental issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protein modification by aldehydophospholipids and its functional consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanism behind reactive aldehyde action on transmembrane translocations of proton and potassium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
Strategies to improve the in vivo stability of oxidized phospholipids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxidized phospholipids (B1166683) (OxPLs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the inherent instability of OxPLs in vivo and strategies to enhance their stability for experimental and therapeutic applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxidized phospholipid compound shows potent activity in vitro, but has little to no effect in my in vivo model. What is the likely cause?
A1: The most probable cause is the rapid degradation and clearance of the oxidized phospholipid in vivo. Natural diacyl OxPLs are highly susceptible to enzymatic hydrolysis by phospholipases, such as phospholipase A1/A2 (PLA1/A2) and platelet-activating factor acetylhydrolases (PAF-AHs).[1][2][3] Furthermore, truncated OxPLs are removed from circulation with a half-life of mere seconds, primarily through rapid uptake by the liver and kidneys.[4][5] This poor pharmacokinetic profile often prevents the compound from reaching its target tissue at a sufficient concentration to elicit a biological response.
Troubleshooting Steps:
-
Verify Compound Integrity: Before in vivo administration, confirm the purity and integrity of your OxPL stock using LC-MS/MS to rule out degradation during storage.
-
Assess Pharmacokinetics: If possible, perform a preliminary pharmacokinetic study. Measure the concentration of the OxPL in plasma at short time intervals (e.g., 1, 5, 15, and 30 minutes) post-administration to determine its circulatory half-life.
-
Consider Stabilized Analogues: The most effective solution is to use a chemically modified, stabilized OxPL analogue that is resistant to enzymatic degradation.
Q2: What are stabilized oxidized phospholipids, and how do they work?
A2: Stabilized OxPLs are synthetic analogues designed to resist in vivo degradation, thereby increasing their biological half-life and improving their pharmacokinetic profile. A leading strategy involves replacing the ester bonds, which are vulnerable to phospholipases, with more robust ether and amide bonds.[2][3]
Specifically, an alkyl-amide OxPL can be synthesized where:
-
The fatty acid at the sn-1 position is linked via an ether bond (alkyl bond).
-
The oxidized fatty acid (oxylipin) at the sn-2 position is linked via an amide bond .[2][3]
Both of these bonds are resistant to hydrolysis by PLA1 and PLA2, which significantly enhances the molecule's stability in biological fluids.[2][3] These stabilized analogues have been shown to retain the biological activity of their natural counterparts, such as inhibiting the pro-inflammatory action of LPS.[2][3]
Q3: How can I measure the concentration and assess the stability of my oxidized phospholipid compound in a biological sample?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of OxPLs in complex biological matrices like plasma or tissue homogenates.[6][7][8]
Key aspects of the methodology include:
-
Sample Preparation: Perform a lipid extraction from the biological sample (e.g., using a Folch or Bligh-Dyer method). It is critical to add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents to prevent artefactual oxidation of lipids during the procedure.[8]
-
Chromatographic Separation: Use reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) to separate the OxPLs from other lipid species.[9][10]
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer (e.g., a triple quadrupole or Q-TRAP) operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly specific detection by monitoring a specific precursor ion-to-product ion transition for your target molecule.[7] For oxidized phosphatidylcholines, a common technique is precursor ion scanning for m/z 184.1, which corresponds to the phosphocholine (B91661) headgroup.[6][11]
A detailed general protocol for this analysis is provided in the "Experimental Protocols" section below.
Q4: I'm observing an unexpected or variable inflammatory response after administering my OxPL compound. Why might this be happening?
A4: The biological effects of OxPLs are highly complex and context-dependent. A given preparation of an oxidized phospholipid, especially one generated by bulk oxidation of a polyunsaturated phospholipid, is actually a complex mixture of many different molecular species (e.g., hydroperoxides, hydroxides, and truncated species).[12][13] These different species can have distinct and sometimes opposing biological activities.
For example, while some truncated OxPLs like 1-palmitoyl-2-(5-oxovaleryl)-sn-glycero-3-phosphocholine (POVPC) can be pro-inflammatory and increase endothelial permeability, other species can be anti-inflammatory.[12][14] The overall in vivo effect will be a composite of the activities of all species present in your sample, their relative concentrations, and their individual stabilities.
Troubleshooting Steps:
-
Characterize Your Compound: Use LC-MS/MS to fully characterize the composition of your OxPL mixture. Identify the major species present.
-
Use Pure, Defined Species: Whenever possible, use synthetically produced, pure, single molecular species of OxPLs to ensure a defined and reproducible biological stimulus.[12]
-
Consider the Model: The pro- and anti-inflammatory effects can be model-dependent. The ultimate response is dictated by the specific receptors and signaling pathways engaged in the target cells and tissues.
Quantitative Data: In Vivo Stability Comparison
The primary strategy to improve in vivo stability is through chemical modification. While direct half-life comparisons are sparse in the literature, the data strongly indicates a significant enhancement in stability for modified analogues.
| Compound Type | Chemical Linkages | Known In Vivo Half-Life / Persistence | Reference(s) |
| Unmodified Truncated OxPL (e.g., Az-PC) | sn-1 Ester, sn-2 Ester | ~Tens of seconds (rapidly cleared by liver/kidney) | [4][5] |
| Stabilized Alkyl-Amide OxPL | sn-1 Ether , sn-2 Amide | Micromolar concentrations (10-40 µM) detected in circulation 30-60 minutes post-injection (2-10 mg/kg dose), implying a significantly longer half-life. | [15] |
Experimental Protocols
General Methodology for LC-MS/MS Analysis of OxPLs in Plasma
This protocol provides a general framework for the quantification of a specific OxPL in plasma samples to assess its in vivo stability.
1. Materials and Reagents:
-
Plasma samples (collected in EDTA tubes and immediately processed).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-POVPC).
-
Solvents (HPLC or LC-MS grade): Chloroform, Methanol, Water, Acetonitrile.
-
Butylated hydroxytoluene (BHT).
-
Formic Acid.
-
HPLC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
2. Sample Preparation (Lipid Extraction):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution (at a known concentration).
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing 50 µg/mL BHT.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase using a glass syringe and transfer to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).
3. LC-MS/MS Analysis:
-
LC System: Standard HPLC or UPLC system.
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: Develop a suitable gradient to resolve the analyte from background lipids (e.g., start at 5% B, ramp to 100% B over 10 minutes, hold for 2 minutes, then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. Optimize the precursor ion -> product ion transition and collision energy for your specific analyte and internal standard. For a phosphatidylcholine like POVPC (m/z 594.4), the transition would be 594.4 -> 184.1.
4. Data Analysis:
-
Generate a standard curve by spiking known amounts of the analyte into a control matrix (e.g., stripped plasma) and processing as described above.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the amount of OxPL in the unknown samples by interpolating their area ratios from the standard curve.
-
For stability studies, plot the concentration versus time post-administration to determine the pharmacokinetic profile.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the in vivo stability of oxidized phospholipids.
Signaling Pathway: Inhibition of LPS/TLR4 Signaling by OxPLs
Caption: Multi-hit inhibition of the TLR4 signaling pathway by oxidized phospholipids.
References
- 1. ahajournals.org [ahajournals.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. Circulating biologically active oxidized phospholipids show on-going and increased oxidative stress in older male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sfrbm.org [sfrbm.org]
- 7. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Oxidized phospholipids as biomarkers of tissue and cell damage with a focus on cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Release and Capture of Bioactive Oxidized Phospholipids and Oxidized Cholesteryl Esters During Percutaneous Coronary and Peripheral Arterial Interventions in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Aging-Related Accumulation of Truncated Oxidized Phospholipids Augments Infectious Lung Injury and Endothelial Dysfunction via Cluster of Differentiation 36-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding of PON-PC in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-PC) and other oxidized phospholipids (B1166683) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to non-specific binding?
A1: this compound is an oxidized phospholipid (OxPL) characterized by a truncated sn-2 acyl chain that terminates in a reactive aldehyde group.[1] This amphipathic nature, with a polar phosphocholine (B91661) headgroup and a hydrophobic tail, combined with the reactive aldehyde, can lead to high levels of non-specific binding to hydrophobic surfaces, such as polystyrene microplates, and non-specific interactions with proteins.[1][2]
Q2: What are the main causes of non-specific binding in assays involving this compound?
A2: The primary drivers of NSB for lipid-based molecules like this compound are:
-
Hydrophobic Interactions: The lipid tails of this compound can readily adsorb to the hydrophobic surfaces of standard assay plates.[2]
-
Electrostatic Interactions: The charged phosphocholine headgroup can interact with charged domains on proteins or surfaces.
-
Covalent Interactions: The aldehyde group on this compound can form covalent bonds (Schiff bases) with primary amines on proteins, leading to irreversible non-specific binding.[1]
Q3: How can I perform a preliminary test to assess the level of non-specific binding of this compound in my assay?
A3: To assess the baseline NSB of this compound, you can run a control experiment where you coat your assay plate with your experimental buffer or a control protein (that should not bind this compound) and then add this compound. The amount of this compound detected in these control wells will give you an indication of the level of non-specific binding to the plate and/or the control protein.
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides strategies to reduce NSB in a question-and-answer format, addressing common issues encountered during experiments with this compound.
Q4: My background signal is very high in my this compound assay. What is the first thing I should check?
A4: High background is a classic sign of significant non-specific binding. The first and most critical step is to ensure you are using an effective blocking agent. Standard assay plates are often hydrophobic and require a blocking step to saturate the sites where this compound could non-specifically adhere.
Q5: What type of blocking agent is most effective for lipid-based molecules like this compound?
A5: For lipids, protein-based blockers are a good starting point. Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent.[2][3] It is a protein that can coat the hydrophobic surface of the assay plate, presenting a more hydrophilic and inert surface to the assay components. For assays involving phosphoproteins, casein-based blockers might be a better choice.[3]
Q6: I'm already using a blocking agent, but my background is still high. What else can I do?
A6: If a standard blocking agent is insufficient, consider adding a non-ionic surfactant to your buffers (e.g., wash and assay buffers). Surfactants like Tween-20 or Triton X-100 can be very effective at reducing hydrophobic interactions. It is crucial to use them at a concentration below their critical micellar concentration (CMC) to prevent the formation of micelles that could sequester this compound.[2] For example, a concentration of 0.01% Triton X-100 is often effective.[2]
Q7: Can the type of microplate I use affect the non-specific binding of this compound?
A7: Absolutely. Standard polystyrene plates are highly hydrophobic and prone to lipid binding.[2] Consider using plates with a more hydrophilic surface, such as those treated to be "low-binding" or those with a polyethylene (B3416737) glycol (PEG) coating. PEGylation of surfaces is a well-known method to reduce non-specific protein and lipid binding.
Quantitative Data Summary
| Agent | Mechanism of Action | Typical Working Concentration | Notes |
| Bovine Serum Albumin (BSA) | Coats hydrophobic surfaces, preventing lipid adsorption.[2][3] | 1-5% (w/v) in PBS or TBS | A good first-line blocking agent. Ensure it does not cross-react with other assay components. |
| Casein (from non-fat dry milk) | Similar to BSA, coats the surface to block non-specific sites.[3] | 1-5% (w/v) in PBS or TBS | Cost-effective alternative to BSA. Recommended for assays with phosphoproteins.[3] |
| Tween-20 | Non-ionic surfactant that disrupts hydrophobic interactions. | 0.05-0.1% (v/v) | Commonly used in wash buffers. |
| Triton X-100 | Non-ionic surfactant that disrupts hydrophobic interactions.[2] | 0.01-0.05% (v/v) | Use below the CMC to avoid micelle formation.[2] |
Key Experimental Protocols
Protocol: Assessing the Effect of this compound on Macrophage Activation
This protocol describes a general workflow for treating macrophage-like cells (e.g., RAW 264.7) with this compound and measuring the subsequent inflammatory response.
-
Cell Seeding:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Seed 2.5 x 10^5 cells per well in a 48-well tissue culture plate and allow them to adhere overnight.
-
-
Blocking (Optional, for NSB reduction):
-
If significant this compound loss to the plate is suspected, pre-treat wells with a sterile 1% BSA solution for 1 hour at 37°C before cell seeding. Wash wells with sterile PBS before adding cells.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) and dilute it to the final desired concentration (e.g., 40 µM) in serum-free cell culture medium.[1]
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate for a predetermined time (e.g., 2-4 hours) at 37°C and 5% CO2.
-
-
Macrophage Stimulation:
-
Prepare a solution of Lipopolysaccharide (LPS) at a concentration known to induce an inflammatory response (e.g., 100 ng/mL).
-
Add the LPS solution directly to the wells containing the this compound medium.
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
-
Endpoint Measurement (e.g., TNF-α ELISA):
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Controls:
-
Untreated Control: Cells in medium only.
-
LPS Control: Cells treated with LPS only.
-
Vehicle Control: Cells treated with the solvent used for this compound (e.g., ethanol) and LPS.
-
Workflow for Troubleshooting Non-Specific Binding
Signaling Pathways
Proposed Signaling Pathway for this compound in Macrophages
This compound has been shown to impair the immune function of macrophages.[4] While a specific cell surface receptor has not been definitively identified for this compound, evidence suggests that it and other oxidized phospholipids can modulate signaling pathways commonly associated with innate immune responses, such as the Toll-Like Receptor (TLR) pathway. Specifically, this compound has been shown to attenuate the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) in response to stimuli like LPS, thereby reducing the production of inflammatory mediators.[4][5] Other related lipids have been shown to signal through TLR2 and TLR4.[6]
References
- 1. 1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 4. Oxidized phospholipid, 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-GPC), produced in the lung due to cigarette smoking, impairs immune function in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipid Ozonation Products Activate the 5-Lipoxygenase Pathway in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate solvents for PON-PC preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparation of 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PON-PC).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound synthesis?
A1: this compound is synthesized through the ozonolysis of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). This reaction involves the cleavage of the carbon-carbon double bond in the oleoyl (B10858665) chain of POPC by ozone (O₃), leading to the formation of an aldehyde group at the sn-2 position, resulting in this compound.
Q2: What are the recommended initial solvents for the ozonolysis of POPC?
A2: A mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (CH₃OH) is commonly used for the ozonolysis of POPC. This solvent system effectively dissolves the lipid and allows for the reaction to proceed at low temperatures, which is crucial for controlling the reaction and preventing unwanted side reactions.
Q3: Why is the ozonolysis reaction typically performed at low temperatures (e.g., -78°C)?
A3: Low temperatures are critical for several reasons. Firstly, ozone is more stable at lower temperatures. Secondly, it helps to control the reactivity of ozone and prevent over-oxidation of the starting material and the product. Performing the reaction at -78°C (the temperature of a dry ice/acetone (B3395972) bath) helps to ensure the selective cleavage of the double bond and minimize the formation of carboxylic acids and other byproducts.
Q4: How can I monitor the progress of the ozonolysis reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A spot of the reaction mixture is applied to a silica (B1680970) gel TLC plate and developed in a suitable solvent system (e.g., chloroform (B151607):methanol:water). The disappearance of the POPC spot and the appearance of a new, more polar spot corresponding to this compound indicates the progression of the reaction.
Q5: What are the common methods for purifying this compound after the reaction?
A5: After quenching the reaction, this compound is typically purified from the reaction mixture using techniques such as solvent extraction followed by column chromatography or solid-phase extraction (SPE). A common solvent system for extraction and chromatography is a mixture of chloroform, methanol, and water.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no this compound yield | Incomplete ozonolysis: Insufficient ozone was bubbled through the solution, or the reaction time was too short. | - Ensure a steady stream of ozone is passing through the reaction mixture. - Monitor the reaction by TLC until the starting material (POPC) is consumed. - A faint blue color in the solution can indicate an excess of ozone and the completion of the reaction. |
| Degradation of this compound: The reaction temperature was too high, or the work-up was delayed. | - Maintain a constant low temperature (-78°C) throughout the reaction. - Proceed with the quenching and purification steps immediately after the reaction is complete. | |
| Presence of multiple spots on TLC after reaction | Formation of side products: Over-oxidation can lead to the formation of carboxylic acids or other oxidized species. The intermediate ozonide may not have been fully reduced. | - Carefully control the amount of ozone and the reaction time. - Ensure the reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) is added in sufficient quantity and allowed to react completely during the work-up. |
| Difficulty in separating this compound from starting material (POPC) | Similar polarities: Incomplete reaction leads to a mixture of POPC and this compound which can be challenging to separate. | - Optimize the ozonolysis reaction to drive it to completion. - Use a well-optimized gradient elution in column chromatography to improve separation. |
| This compound appears to be unstable during storage | Oxidation or degradation: The aldehyde group in this compound is susceptible to oxidation. Improper storage conditions. | - Store purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). - Dissolve in a high-purity, anhydrous solvent like ethanol (B145695) for storage. |
Solvent Selection for this compound Preparation and Purification
The selection of appropriate solvents is critical for the successful synthesis and purification of this compound. The following table summarizes the properties of commonly used solvents.
| Solvent | Chemical Formula | Boiling Point (°C) | Density (g/mL) | Primary Use in this compound Preparation |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.33 | Primary solvent for dissolving POPC and for the ozonolysis reaction. |
| Methanol | CH₃OH | 64.7 | 0.792 | Co-solvent in the ozonolysis reaction to help dissolve POPC and trap reactive intermediates. |
| Chloroform | CHCl₃ | 61.2 | 1.49 | Used in the extraction and purification (column chromatography) of this compound. |
| Ethanol | C₂H₅OH | 78.4 | 0.789 | Solvent for dissolving and storing the final this compound product. |
| Water | H₂O | 100 | 1.00 | Used in the aqueous phase during solvent extraction to remove water-soluble impurities. |
Experimental Protocols
Key Experiment: Ozonolysis of POPC to Synthesize this compound
Objective: To prepare this compound by the oxidative cleavage of the double bond in POPC using ozone.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (CH₃OH), anhydrous
-
Ozone (O₃) generator
-
Dimethyl sulfide (DMS) or Triphenylphosphine (B44618) (PPh₃)
-
Dry ice and acetone for a -78°C bath
-
Round-bottom flask and standard glassware
-
TLC plates (silica gel) and developing chamber
-
Solvent system for TLC (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
Procedure:
-
Dissolve POPC in a mixture of anhydrous dichloromethane and methanol (e.g., 9:1 v/v) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution while stirring. The reaction progress should be monitored by TLC.
-
Continue the ozonolysis until the POPC spot on the TLC plate has completely disappeared. A persistent pale blue color in the solution also indicates the completion of the reaction.
-
Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.
-
While maintaining the low temperature, add a reducing agent such as dimethyl sulfide or triphenylphosphine to the reaction mixture to quench the ozonide intermediate.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reduction.
-
The crude this compound solution is now ready for purification.
Key Experiment: Purification of this compound by Solvent Extraction and Column Chromatography
Objective: To isolate and purify this compound from the crude reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Chloroform
-
Methanol
-
Water
-
Silica gel for column chromatography
-
Glass column and fraction collector
-
Rotary evaporator
Procedure:
-
Solvent Extraction: a. Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator. b. Redissolve the residue in a chloroform:methanol mixture (e.g., 2:1 v/v). c. Transfer the solution to a separatory funnel and wash with water to remove water-soluble impurities. d. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it again.
-
Column Chromatography: a. Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform). b. Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol. d. Collect fractions and analyze them by TLC to identify those containing pure this compound. e. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for solvent selection in this compound preparation.
Caption: Troubleshooting logic for this compound preparation.
Quality control measures for PON-PC before use in experiments
This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions (FAQs) for the use of 1-palmolitoyl-2-oleoyl-sn-glycero-3-phosphocholine (PON-PC) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is an oxidized phospholipid, specifically a form of phosphatidylcholine where the fatty acid at the sn-2 position has been truncated and oxidized, often resulting in an aldehyde or carboxylic acid group. It is a significant component of oxidized low-density lipoprotein (oxLDL).[1] In research, this compound is frequently used to mimic conditions of oxidative stress and to study the cellular and molecular consequences of lipid oxidation, particularly in the context of atherosclerosis, inflammation, and other cardiovascular or immune-related diseases.[1][2]
Q2: How should this compound be properly stored and handled to ensure its stability?
Proper storage is critical to prevent degradation of this compound. The primary degradation pathways are hydrolysis and further oxidation.[3][4] To maintain stability, this compound should be stored at -20°C, where it can be stable for at least two years, especially when supplied in an ethanol (B145695) solution.[1][3] It is crucial to minimize exposure to light and oxygen and to avoid repeated freeze-thaw cycles.[5][6] For frequent use, preparing smaller aliquots is recommended.[3] Always handle the compound in a well-ventilated area using standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[7]
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C | Minimizes chemical degradation, including hydrolysis and oxidation.[3] |
| Stability | ≥ 2 years at -20°C | Ensures long-term integrity of the compound when stored correctly.[1] |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon) | Prevents further oxidation of the lipid.[6] |
| Light Exposure | Store in the dark (e.g., amber vials) | Prevents light-induced degradation (photolysis).[4][5] |
| Handling | Use in a well-ventilated area or fume hood | Minimizes inhalation exposure.[7][8] |
| Freeze-Thaw Cycles | Minimize by preparing aliquots | Prevents physical and chemical degradation from repeated temperature changes.[3] |
Q3: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are hydrolysis and oxidation.[3][4]
-
Hydrolysis: This process involves the cleavage of the fatty acid chains from the glycerol (B35011) backbone. This can lead to the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids. The presence of lyso-PC, which acts like a detergent, can significantly destabilize liposome (B1194612) preparations.[3] The rate of hydrolysis is influenced by both temperature and pH.[3][9]
-
Oxidation: While this compound is already an oxidized lipid, it can undergo further oxidation. This can result in a complex mixture of lipid peroxidation products, introducing variability into experiments.[3] This process can be accelerated by exposure to oxygen, light, and trace metal ions.[4][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. PON1 multitasks to protect health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biofargo.com [biofargo.com]
- 5. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. iipseries.org [iipseries.org]
Validation & Comparative
Differential Effects of PON-PC and PGPC on Macrophage Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two oxidized phospholipids (B1166683), 1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycerophosphocholine (PON-PC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphorylcholine (PGPC), on macrophage activation. The information presented is compiled from peer-reviewed experimental data to assist researchers in understanding the distinct immunomodulatory roles of these molecules.
Introduction
This compound and PGPC are truncated oxidized phospholipids formed from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC). These lipids are found in oxidized low-density lipoprotein (oxLDL) and at sites of inflammation and tissue damage. While structurally related, this compound and PGPC elicit markedly different responses in macrophages, key regulators of the immune system. This guide summarizes their differential effects on macrophage activation, covering cytokine production, inflammatory gene expression, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and PGPC on macrophage activation, based on available experimental data. It is important to note that the data are derived from different studies with varying experimental conditions, including cell types, stimuli, and concentrations.
Table 1: Effect of this compound on Macrophage Inflammatory Responses
| Cell Type | Stimulus | This compound Concentration | Measured Parameter | Observed Effect | Reference |
| RAW 264.7 cells | LPS (100 ng/mL) + IFN-γ (100 U/mL) | 40 µM | TNF-α production | Attenuated | [1] |
| Primary mouse alveolar macrophages | LPS (100 ng/mL) + IFN-γ (100 U/mL) | 40 µM | TNF-α production | Attenuated | [1] |
| RAW 264.7 cells | LPS (100 ng/mL) + IFN-γ (100 U/mL) | 40 µM | Nitric Oxide (NO) production | Attenuated | [1][2] |
| Primary mouse alveolar macrophages | LPS (100 ng/mL) + IFN-γ (100 U/mL) | 40 µM | Nitric Oxide (NO) production | Attenuated | [1][2] |
| RAW 264.7 cells | - | 40 µM | Bactericidal activity | Reduced | [2] |
Table 2: Effect of PGPC on Macrophage Inflammatory Responses
| Cell Type | Stimulus | PGPC Concentration | Measured Parameter | Observed Effect | Reference |
| RAW 264.7 cells | - | Not specified | Il-1β gene expression | Increased | [3] |
| RAW 264.7 cells | - | Not specified | Tnf-α gene expression | Increased | [3] |
| Bone marrow-derived macrophages (BMDMs) | LPS priming | 100 µg/mL | IL-1β secretion | Induced | [4] |
| Bone marrow-derived macrophages (BMDMs) | LPS priming | 100 µg/mL | Caspase-1 activation | Induced | [4] |
| RAW 264.7 macrophages | - | Not specified | Pro-inflammatory gene expression (JunB, c-Src) | Increased | [3] |
Signaling Pathways
The differential effects of this compound and PGPC on macrophage activation are mediated by distinct signaling pathways. This compound appears to exert an immunosuppressive effect by inhibiting the p38 MAPK pathway, while PGPC promotes a pro-inflammatory response through activation of the NLRP3 inflammasome.
Experimental Protocols
This section provides a summary of the key experimental methodologies used to generate the data presented in this guide.
This compound Macrophage Activation Assay (Kimura et al., 2012)[1]
-
Cell Culture: RAW 264.7 murine macrophage-like cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 atmosphere. Primary alveolar macrophages were obtained from mice by bronchoalveolar lavage.
-
Macrophage Stimulation: Cells were seeded in 24-well plates and pre-incubated with or without this compound (40 µM) for 1 hour. Subsequently, cells were stimulated with lipopolysaccharide (LPS; 100 ng/mL) and interferon-gamma (IFN-γ; 100 U/mL) for 24 hours.
-
Measurement of TNF-α: The concentration of TNF-α in the culture supernatants was determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Measurement of Nitric Oxide (NO): NO production was assessed by measuring the accumulation of nitrite (B80452) in the culture supernatants using the Griess reagent.
-
Western Blotting for p38 MAPK Phosphorylation: Stimulated cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against phosphorylated p38 MAPK and total p38 MAPK, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence detection system.
PGPC-Induced Inflammasome Activation Assay (Adapted from various sources)[4]
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) were generated by culturing bone marrow cells from mice in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days.
-
Inflammasome Activation: BMDMs were seeded in 24-well plates and primed with LPS (e.g., 200 ng/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3. After priming, the cells were washed and stimulated with PGPC (e.g., 100 µg/mL) for a specified period (e.g., 6-18 hours).
-
Measurement of IL-1β Secretion: The concentration of mature IL-1β in the cell culture supernatants was quantified by ELISA.
-
Caspase-1 Activation Assay: Caspase-1 activation can be assessed by Western blotting for the cleaved p20 subunit of caspase-1 in the cell culture supernatants or by using a fluorescent substrate assay for caspase-1 activity (e.g., FLICA assay).
-
Gene Expression Analysis: RAW 264.7 cells were treated with PGPC for 4 or 24 hours. Total RNA was extracted, and the expression of genes such as Il-1β, Tnf-α, JunB, and c-Src was analyzed by quantitative real-time PCR (qRT-PCR).
Conclusion
This compound and PGPC, two structurally related oxidized phospholipids, exhibit opposing effects on macrophage activation. This compound demonstrates anti-inflammatory properties by suppressing the production of key pro-inflammatory mediators like TNF-α and nitric oxide, an effect associated with the inhibition of the p38 MAPK signaling pathway. In contrast, PGPC acts as a pro-inflammatory stimulus, inducing the expression of inflammatory genes and promoting the secretion of IL-1β through the activation of the NLRP3 inflammasome.
These findings highlight the nuanced roles of specific oxidized lipid species in modulating immune responses. A thorough understanding of their differential effects is crucial for researchers in immunology and drug development, particularly for designing therapeutic strategies targeting inflammatory diseases where macrophage activation plays a central role. Further head-to-head comparative studies are warranted to fully elucidate the distinct mechanisms of action of these oxidized phospholipids.
References
- 1. Oxidized phospholipid, 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (PON-GPC), produced in the lung due to cigarette smoking, impairs immune function in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid-protein interactions regulating the canonical and the non-canonical NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-Inflammatory Effects of PON-PC In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pro-inflammatory effects of 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PON-PC) against the well-established inflammatory stimulus, lipopolysaccharide (LPS). The information presented herein is supported by experimental data from peer-reviewed literature and includes detailed protocols to aid in the design and execution of relevant assays.
Comparative Analysis of Pro-Inflammatory Activity
The in vitro inflammatory response to this compound, a specific oxidized phospholipid, is more nuanced than that of a potent, broad-spectrum agonist like LPS. While LPS consistently elicits a strong pro-inflammatory cascade across various immune cells, the effects of oxidized phospholipids (B1166683), including this compound, can be context-dependent, sometimes exhibiting pro-inflammatory and at other times immunomodulatory or even anti-inflammatory properties. However, studies on mixtures of oxidized phospholipids (oxPAPC), which include this compound, and on structurally similar compounds like POVPC, have demonstrated clear pro-inflammatory potential in macrophages, particularly in synergy with other stimuli.[1][2]
Below is a summary of the typical in vitro pro-inflammatory responses induced by a mixture of oxidized phospholipids (as a proxy for this compound) and LPS in macrophage cell lines (e.g., RAW 264.7 or bone marrow-derived macrophages).
| Parameter | This compound (or related Oxidized Phospholipids) | Lipopolysaccharide (LPS) |
| Primary Target Cells | Macrophages, Dendritic Cells, Endothelial Cells | Macrophages, Monocytes, Dendritic Cells, B cells |
| Key Receptors | CD36, Toll-like Receptor 2 (TLR2), CD14 | Toll-like Receptor 4 (TLR4), MD-2, CD14 |
| TNF-α Secretion | Unaltered or slightly increased when co-stimulated with LPS.[1] | Strong induction (e.g., >10,000 pg/mL after 24h stimulation with 100 ng/mL LPS). |
| IL-6 Secretion | Slightly increased when co-stimulated with LPS.[1] | Strong induction. |
| IL-1β Production | Potently increases pro-IL-1β accumulation, leading to greater IL-1β release upon inflammasome activation.[1] | Induces pro-IL-1β production; requires a second signal (e.g., ATP) for robust secretion. |
| Nitric Oxide (NO) Production | Not consistently reported as a primary response. | Strong induction via iNOS expression. |
| Signaling Pathway | Activation of TLR2/CD14, NLRP3 inflammasome.[3] | Activation of TLR4/MyD88 and TRIF pathways, leading to NF-κB and IRF3 activation. |
Experimental Protocols
I. In Vitro Macrophage Stimulation Assay
This protocol outlines the general procedure for stimulating a macrophage cell line, such as RAW 264.7, to assess the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or other oxidized phospholipids)
-
LPS (from E. coli O111:B4)
-
Phosphate Buffered Saline (PBS)
-
24-well tissue culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well in 500 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.
-
Preparation of Stimuli:
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., ethanol) and dilute to final working concentrations (e.g., 10-100 µg/mL) in serum-free DMEM immediately before use. Include a vehicle control.
-
LPS: Prepare a stock solution in sterile PBS or water and dilute to a final working concentration (e.g., 100 ng/mL) in serum-free DMEM.
-
-
Cell Stimulation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 500 µL of warm PBS.
-
Add 500 µL of the prepared stimuli (this compound, LPS, or vehicle control) to the respective wells.
-
For co-stimulation experiments, add LPS (e.g., a priming concentration of 10 ng/mL) for 3-4 hours, followed by the addition of this compound for the remainder of the incubation period.
-
-
Incubation: Incubate the plates for a designated time period (e.g., 6 hours for TNF-α mRNA, 24 hours for cytokine secretion) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant and store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
Visualizing the Mechanisms
Signaling Pathways
The signaling cascades initiated by this compound and LPS, while both culminating in an inflammatory response, are triggered by distinct receptor interactions.
References
- 1. Endogenous oxidized phospholipids reprogram cellular metabolism and boost hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidized phospholipid: POVPC binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of oxidized phospholipids on phenotypic polarization and function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Enhancing Reproducibility in Oxidized Phospholipid Research
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Experimental Methodologies
The study of oxidized phospholipids (B1166683) (OxPLs) is a rapidly expanding field with significant implications for understanding and treating a wide range of inflammatory diseases, including atherosclerosis, lung injury, and neurodegenerative disorders.[1][2][3] However, the inherent complexity and reactivity of OxPLs present unique challenges to the reproducibility of experimental findings. This guide provides a comparative overview of common methodologies, highlights critical factors influencing experimental outcomes, and offers best-practice recommendations to enhance the consistency and reliability of your research.
Factors Critically Influencing Experimental Reproducibility
The reproducibility of findings in OxPL research is contingent on meticulous control over several experimental variables. The source and preparation of OxPLs, along with the analytical methods used for their characterization and quantification, are paramount.
1. Generation and Purity of Oxidized Phospholipids:
The method used to generate OxPLs is a primary source of variability. In vitro oxidation of a single, defined phospholipid species, such as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), can produce a complex mixture of oxidized products.[4] The composition of this mixture is highly dependent on the oxidation conditions (e.g., temperature, duration, oxidizing agent).[5] Alternatively, extracting OxPLs from biological samples introduces further complexity due to the vast diversity of endogenous species.[1]
2. Sample Handling and Storage:
The susceptibility of phospholipids to oxidation necessitates stringent handling procedures to prevent the artefactual generation of OxPLs during sample preparation and analysis.[6] The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), during lipid extraction is a critical step to preserve the in vivo oxidation state.[6]
3. Analytical Methodology:
Mass spectrometry (MS) is the cornerstone of OxPL analysis, offering high sensitivity and the ability to identify and quantify specific molecular species.[7][8][9] However, the choice of MS technique and the data analysis workflow can significantly impact the results. Immunoassays, such as ELISA, are also used but generally offer less specificity than MS-based methods.[8][9]
Comparison of Methodologies for Oxidized Phospholipid Analysis
The choice of analytical technique is a critical determinant of the specificity and sensitivity of OxPL detection and quantification, directly impacting the reproducibility of experimental results.
| Method | Principle | Strengths | Limitations | Impact on Reproducibility |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates complex lipid mixtures prior to mass analysis, enabling identification and quantification of individual OxPL species.[7][10][11] | High sensitivity and specificity.[8] Allows for detailed structural characterization.[8] Considered the gold standard for quantitative analysis.[8] | Requires specialized equipment and expertise. Data analysis can be complex.[6] Potential for in-source fragmentation and oxidation. | High reproducibility when standardized protocols and internal standards are used.[12] However, variations in columns, gradients, and MS parameters can lead to discrepancies between labs. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antibodies to detect specific oxidized epitopes on phospholipids or lipoproteins.[9] | High throughput and relatively simple to perform.[8] Useful for large-scale screening. | Antibody cross-reactivity can lead to a lack of specificity.[9] Does not provide detailed structural information.[8] Results can be semi-quantitative. | Moderate reproducibility. Dependent on the specificity and batch-to-batch consistency of the antibody used. Can be a source of variability if not carefully validated.[9] |
| Shotgun Lipidomics (Direct Infusion MS) | Analyzes the total lipid extract by direct infusion into the mass spectrometer without prior chromatographic separation.[6] | Rapid analysis time. Provides a global snapshot of the lipidome. | Ion suppression effects can lead to underestimation of low-abundance species.[11] Difficulty in distinguishing isobaric and isomeric species. | Lower reproducibility for complex mixtures compared to LC-MS due to matrix effects. Results can be difficult to compare across different instrument platforms. |
Key Experimental Protocols for Reproducible Findings
Adherence to detailed and standardized protocols is essential for generating reproducible data in OxPL research. Below are key considerations for a typical workflow involving the analysis of OxPLs from biological samples.
1. Sample Collection and Storage:
-
Collect samples (e.g., plasma, tissues) and immediately add an antioxidant cocktail containing BHT to prevent ex vivo oxidation.
-
Snap-freeze samples in liquid nitrogen and store them at -80°C until analysis.
2. Lipid Extraction:
-
Perform lipid extraction using a modified Folch or Bligh-Dyer method in the presence of BHT.[13]
-
All procedures should be carried out on ice and with pre-chilled solvents to minimize degradation.
3. Sample Preparation for Mass Spectrometry:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
-
Include a suite of internal standards, including at least one for each phospholipid class, to allow for accurate quantification and to correct for variations in extraction efficiency and instrument response.[12]
4. LC-MS Analysis:
-
Utilize a well-characterized reversed-phase or HILIC chromatography method to achieve optimal separation of OxPL species.[10][11]
-
Employ a high-resolution mass spectrometer for accurate mass measurements and tandem MS (MS/MS) for structural elucidation.[8]
-
Develop a standardized data acquisition method with defined parameters for fragmentation and analysis.
5. Data Analysis:
-
Use specialized software for lipid identification and quantification based on accurate mass, retention time, and MS/MS fragmentation patterns.
-
Normalize data to the appropriate internal standards and express concentrations relative to a relevant biological measure (e.g., protein concentration, tissue weight).
Visualizing Oxidized Phospholipid Signaling
Oxidized phospholipids exert their biological effects by activating a variety of intracellular signaling pathways.[1][14][15] The diagram below illustrates a simplified, representative signaling cascade initiated by the binding of OxPLs to a scavenger receptor like CD36, a common pathway implicated in inflammatory responses.[2][14]
Caption: Simplified signaling pathway of OxPL-mediated inflammation via the CD36 receptor.
By implementing standardized protocols and being mindful of the critical variables outlined in this guide, researchers can significantly improve the reproducibility of their experimental findings with oxidized phospholipids, thereby accelerating progress in this vital area of biomedical research.
References
- 1. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidized Phospholipids: Biomarker for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. portlandpress.com [portlandpress.com]
- 7. A Method for Analysis of Oxidized Phospholipids from Biological Samples Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Lipidomics Coming of Age: Advances in Analysis of Oxidized Phospholipids in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidised phospholipids as biomarkers in human disease [smw.ch]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Frontiers | Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury [frontiersin.org]
Comparative Analysis of PON-PC and Lysophosphatidylcholine (LPC) on Immune Cell Function
A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential effects of the oxidized phospholipid PON-PC and the bioactive lipid lysophosphatidylcholine (B164491) (LPC) on immune cells. This report provides a comparative summary of their quantitative effects, detailed experimental methodologies, and visual representations of their signaling pathways.
This guide offers an objective comparison of the immunomodulatory properties of 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycerophosphocholine (this compound), a component of oxidized low-density lipoprotein (oxLDL), and lysophosphatidylcholine (LPC), a product of phosphatidylcholine hydrolysis. Understanding the distinct ways these lipid molecules influence immune cell behavior is crucial for the development of novel therapeutics targeting inflammatory and autoimmune diseases.
Quantitative Effects on Immune Cells: A Comparative Summary
The following table summarizes the quantitative effects of this compound and LPC on key functions of immune cells, primarily focusing on macrophages. The data is compiled from various studies to provide a comparative overview.
| Target Cell | Parameter Measured | This compound Effect | LPC Effect |
| Primary Mouse Alveolar Macrophages | TNF-α Production | Decreased at 40 µM | Generally reported to increase pro-inflammatory cytokine production.[1] |
| Primary Mouse Alveolar Macrophages | Nitric Oxide (NO) Production | Decreased at 40 µM | Can induce NO production in macrophages, often in the presence of other stimuli like LPS.[2][3] |
| RAW 264.7 Macrophages | Bactericidal Activity | Reduced at 40 µM | Can enhance phagocytic activity. |
| Monocytes/Macrophages | Chemotaxis (Migration) | Data not available | Potent chemoattractant. |
| T Lymphocytes | Activation and Proliferation | Data not available | Can enhance T-cell activation and proliferation. |
| B Lymphocytes | Antibody Production | Data not available | Can induce enhanced antibody production.[4] |
| Neutrophils | Effector Responses | Data not available | Can inhibit neutrophil effector responses. |
| Eosinophils | Migration and Adhesion | Data not available | Can increase cell migration and adhesion. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and LPC effects on immune cells.
Macrophage Culture and Stimulation for Cytokine and Nitric Oxide Measurement
This protocol is adapted for the murine macrophage cell line RAW 264.7.
1. Cell Culture:
-
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.[5]
2. Preparation of Lipid Solutions:
-
This compound: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and stored at -20°C. Prior to use, the solvent is evaporated under a stream of nitrogen, and the lipid is resuspended in culture medium and sonicated for 10 minutes.
-
LPC: A stock solution of LPC (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine) is prepared in ethanol (B145695) and stored at -20°C. Before use, the ethanol is evaporated, and the LPC is resuspended in culture medium and sonicated.
3. Cell Stimulation:
-
The culture medium is removed from the adherent RAW 264.7 cells.
-
Cells are washed with phosphate-buffered saline (PBS).
-
Fresh culture medium containing the desired concentrations of this compound or LPC is added to the wells. For some experiments, co-stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) may be performed to assess the modulatory effects of the lipids on inflammatory responses.[6]
-
Control wells receive medium with the vehicle used to dissolve the lipids.
4. Measurement of TNF-α Production:
-
After a specified incubation period (e.g., 4-24 hours), the cell culture supernatants are collected.
-
The concentration of TNF-α in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[7]
5. Measurement of Nitric Oxide (NO) Production:
-
NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant.
-
After the incubation period, an aliquot of the supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[2][5]
-
The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound and LPC in immune cells.
This compound Signaling in Macrophages
This compound, as an oxidized phospholipid, is recognized by scavenger receptors and Toll-like receptors (TLRs), particularly TLR4. Its signaling can lead to the modulation of inflammatory responses.
Caption: this compound signaling cascade in macrophages.
LPC Signaling in Immune Cells
LPC exerts its effects through various receptors, including the G protein-coupled receptor G2A and Toll-like receptors. It can also act via a Platelet-Activating Factor (PAF) receptor-dependent mechanism.
Caption: LPC signaling pathways in immune cells.
Experimental Workflow for Comparing this compound and LPC Effects
The following diagram outlines a typical experimental workflow for a comparative study of this compound and LPC on macrophage activation.
Caption: Workflow for macrophage stimulation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitric oxide production by a murine macrophage cell line (RAW264.7) stimulated with lipopolysaccharide from Actinobacillus actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G2A signaling dampens colitic inflammation via production of IFNγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A logic-based diagram of signalling pathways central to macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword of Lipid Oxidation: A Functional Comparison of PON-PC and Other Truncated Oxidized Phospholipids
For researchers, scientists, and drug development professionals, understanding the nuanced roles of oxidized phospholipids (B1166683) (oxPLs) is critical. While often associated with pathological processes, the specific functions of these molecules can vary dramatically depending on their structure. This guide provides an in-depth functional comparison of 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PON-PC) and other key truncated oxPLs, supported by experimental data and detailed protocols.
Truncated oxidized phospholipids are byproducts of oxidative stress, where the fatty acid at the sn-2 position of a glycerophospholipid is cleaved, resulting in a shortened, oxygenated acyl chain. These molecules are not merely inert biomarkers of cellular damage; they are potent signaling molecules that can modulate a range of physiological and pathological responses, particularly in the context of inflammation and vascular biology.[1] This guide focuses on the functional differences between several prominent truncated oxPLs: this compound, 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), 1-palmitoyl-2-(5-keto-6-octene-dioyl)-sn-glycero-3-phosphocholine (KOdiA-PC), and 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAzPC).
Disruption of Endothelial Barrier Integrity
A primary and well-documented effect of truncated oxPLs is their ability to compromise the integrity of the vascular endothelium, a critical factor in the pathogenesis of inflammatory diseases such as atherosclerosis and acute lung injury.[2][3] The disruption of the endothelial barrier is commonly quantified by measuring the transendothelial electrical resistance (TER), where a decrease in TER signifies increased permeability.[4]
Experimental data consistently demonstrates that this compound, along with other truncated oxPLs, induces a dose-dependent decrease in endothelial barrier function.[5] In studies using human pulmonary artery endothelial cells (HPAECs), treatment with various truncated oxPLs led to a significant decline in TER.
| Truncated oxPL | Concentration Range (µg/mL) | Effect on Endothelial Barrier Function (TER) | Reference |
| This compound | 2-60 | Dose-dependent decrease | [5] |
| POVPC | 2-60 | Dose-dependent decrease | [5][6] |
| PGPC | 2-60 | Dose-dependent decrease | [5][6] |
| KOdiA-PC | 2-60 | Dose-dependent decrease | [5] |
| PAzPC | 2-60 | Dose-dependent decrease | [5] |
| Lyso-PC | 2-20 | Potent dose-dependent decrease | [5][6] |
Pro-inflammatory Signaling
Truncated oxPLs are potent inflammatory mediators, activating endothelial cells and immune cells to produce a variety of pro-inflammatory cytokines and adhesion molecules.[7] This activation is often mediated through scavenger receptors, most notably CD36.[8]
The binding of truncated oxPLs to CD36 can initiate a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[1] This, in turn, upregulates the production of cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), and adhesion molecules like ICAM-1 and VCAM-1, which promote the recruitment of leukocytes to the site of inflammation.[1]
Interestingly, the pro-inflammatory signaling induced by truncated oxPLs appears to be distinct from that of some full-length oxPLs, which may involve Toll-like receptors (TLRs) 2 and 4.[1] Studies have shown that the effects of truncated oxPLs on endothelial cells are often independent of TLR2 and TLR4.[1]
| Truncated oxPL | Effect on NF-κB Activation | Pro-inflammatory Cytokine Induction | Reference |
| This compound | Augments HKSA-induced activation | Augments HKSA-induced IL-6 and IL-8 secretion | [9] |
| POVPC | Induces activation | Induces IL-8 expression | [7] |
| PGPC | Induces activation | Induces IL-8 expression | [7] |
| KOdiA-PC | Augments HKSA-induced activation | Augments HKSA-induced IL-6 and IL-8 secretion | [9] |
| PAzPC | Augments HKSA-induced activation | Augments HKSA-induced IL-6 and IL-8 secretion | [9] |
Signaling Pathways and Experimental Workflows
The biological activities of truncated oxPLs are orchestrated through specific signaling pathways. The following diagrams illustrate the key signaling cascade initiated by truncated oxPLs through the CD36 receptor and a typical experimental workflow for assessing their impact on endothelial barrier function.
Experimental Protocols
Quantification of Truncated oxPLs by LC-MS/MS
Objective: To accurately quantify the levels of this compound and other truncated oxPLs in biological samples.
Methodology:
-
Lipid Extraction:
-
Homogenize tissue samples or use plasma/serum.
-
Perform a lipid extraction using a suitable method such as Bligh-Dyer or Folch extraction with a chloroform/methanol (B129727)/water solvent system.
-
Include an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Dry the organic phase containing the lipids under a stream of nitrogen.
-
Reconstitute the dried lipids in a solvent compatible with LC-MS analysis.[10]
-
-
Liquid Chromatography (LC) Separation:
-
Employ a reverse-phase C18 column for separation.
-
Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and methanol with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Mass Spectrometry (MS) Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) for specific detection.
-
For phosphocholine-containing lipids, use a precursor ion scan for m/z 184.1.
-
For quantification, use Multiple Reaction Monitoring (MRM) by selecting the specific precursor ion (the parent mass of the truncated oxPL) and a specific product ion (e.g., m/z 184.1).
-
Use an internal standard (e.g., a non-naturally occurring phospholipid) for accurate quantification.[10]
-
Assessment of Endothelial Barrier Function using Transendothelial Electrical Resistance (TER)
Objective: To measure the integrity of endothelial cell monolayers in response to treatment with truncated oxPLs.
Methodology:
-
Cell Culture:
-
Seed endothelial cells (e.g., HPAECs or HUVECs) onto porous Transwell® inserts.
-
Culture the cells until a confluent monolayer is formed, which is indicated by a stable and high TER reading.[4]
-
-
Treatment:
-
Once the monolayer is established, add the truncated oxPLs (e.g., this compound) at various concentrations to the apical (upper) chamber.
-
Include a vehicle control (the solvent used to dissolve the lipids) in parallel.
-
-
TER Measurement:
-
Use a voltohmmeter with "chopstick" electrodes.
-
Place one electrode in the apical chamber and the other in the basolateral (lower) chamber.
-
Record the resistance at specified time points after treatment.
-
Measure the resistance of a blank insert (without cells) to subtract from the readings of the inserts with cells.[11]
-
-
Data Analysis:
-
Calculate the net resistance by subtracting the resistance of the blank insert from the total resistance.
-
Normalize the resistance to the surface area of the insert (Ω x cm²).
-
Express the results as a percentage of the initial resistance before treatment to determine the change in barrier function over time.[11]
-
Conclusion
The functional comparison of this compound with other truncated oxPLs reveals a class of molecules with potent pro-inflammatory and barrier-disrupting properties. While their specific potencies may vary, this compound, POVPC, PGPC, KOdiA-PC, and PAzPC all contribute to endothelial dysfunction, a key event in the progression of numerous inflammatory diseases. Their signaling through the CD36 receptor highlights a potential therapeutic target for mitigating the detrimental effects of oxidative stress. The provided experimental protocols offer a robust framework for researchers to further investigate the complex roles of these lipids in health and disease.
References
- 1. Making Mountains out of Mole Hills: The Role of CD36 in Oxidized Phospholipid-driven Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipid oxidation generates potent anti-inflammatory lipid mediators that mimic structurally related pro-resolving eicosanoids by activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury [frontiersin.org]
- 4. cellqart.com [cellqart.com]
- 5. Elevated truncated oxidized phospholipids as a factor exacerbating ALI in the aging lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmented oxidation products define barrier disruptive endothelial cell response to OxPAPC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of plasma proteins binding oxidized phospholipids using pull-down proteomics and OxLDL masking assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of PON-PC Induced Cellular Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular responses induced by 1-palmitoyl-2-(9'-oxo-nonanoyl)-glycero-3-phosphocholine (PON-PC), also known as PON-GPC, with other structurally related oxidized phospholipids (B1166683). The information presented is supported by experimental data to delineate the specific effects of this compound and aid in its evaluation for research and drug development purposes.
Comparative Analysis of Cellular Responses to Oxidized Phospholipids
Oxidized phospholipids (OxPLs) are a diverse group of molecules generated from the oxidation of cellular membrane phospholipids. They are implicated in a variety of physiological and pathological processes, particularly in the modulation of inflammatory responses. This section compares the effects of this compound with two other well-studied truncated oxidized phospholipids, 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC), on macrophage function.
| Cellular Response | This compound (PON-GPC) | POVPC | PGPC |
| TNF-α Production in Macrophages | Attenuates LPS+IFN-γ induced production. | Induces pro-inflammatory responses, but can also inhibit LPS-induced inflammation. Effects appear to be context-dependent. | Induces pro-inflammatory responses, but can also inhibit LPS-induced inflammation. Effects appear to be context-dependent. |
| Nitric Oxide (NO) Production in Macrophages | Attenuates LPS+IFN-γ induced production. | No direct comparative data available. | No direct comparative data available. |
| Bactericidal Activity of Macrophages | Reduces bactericidal activity of RAW264.7 cells. | No direct comparative data available. | No direct comparative data available. |
| p38 MAPK Phosphorylation in Macrophages | Attenuates LPS+IFN-γ induced phosphorylation. | Can activate p38 MAPK signaling. | Can activate p38 MAPK signaling. |
| Interaction with Cellular Receptors | Specific receptor interactions are not fully elucidated. | Binds to the PAF receptor on human macrophages. | Interacts with cellular proteins and can translocate into the cytosol. |
Note: The quantitative effects of these lipids can vary depending on the cell type, concentration, and experimental conditions. The data presented here is a summary of reported effects and may not be from direct comparative studies.
Signaling Pathways
The cellular effects of this compound and other oxidized phospholipids are mediated through complex signaling pathways. A key pathway affected by this compound in macrophages involves the mitogen-activated protein kinase (MAPK) cascade, specifically the p38 MAPK pathway.
Caption: this compound signaling pathway in macrophages.
Experimental Workflows
To facilitate the replication and validation of the findings cited in this guide, detailed experimental protocols are provided below.
Measurement of TNF-α Production in Macrophages
This workflow outlines the key steps for quantifying the effect of this compound on TNF-α secretion from macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for TNF-α ELISA.
Western Blot Analysis of p38 MAPK Phosphorylation
This workflow details the procedure for assessing the phosphorylation status of p38 MAPK in macrophages treated with this compound.
Caption: Western blot workflow for p38 MAPK.
Experimental Protocols
Protocol 1: Measurement of TNF-α Production in Macrophage Cell Culture
1. Cell Culture and Treatment: a. Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. b. The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control (ethanol). Pre-incubate for 2 hours. c. Stimulate the cells with a combination of lipopolysaccharide (LPS) (100 ng/mL) and interferon-gamma (IFN-γ) (10 ng/mL) to induce TNF-α production. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator. e. After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells. f. Carefully collect the supernatant for TNF-α measurement.
2. ELISA for TNF-α: a. Coat a 96-well ELISA plate with a capture antibody specific for mouse TNF-α overnight at 4°C. b. Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20). c. Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature. d. Wash the plate three times with wash buffer. e. Add 100 µL of the collected cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature. f. Wash the plate three times with wash buffer. g. Add a biotinylated detection antibody specific for mouse TNF-α and incubate for 1 hour at room temperature. h. Wash the plate three times with wash buffer. i. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark. j. Wash the plate five times with wash buffer. k. Add TMB substrate solution and incubate until a color develops (approximately 15-20 minutes). l. Stop the reaction by adding a stop solution (e.g., 2N H2SO4). m. Read the absorbance at 450 nm using a microplate reader. n. Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
1. Cell Lysis and Protein Quantification: a. Seed RAW 264.7 macrophages in 6-well plates and grow to 80-90% confluency. b. Pre-treat the cells with this compound (e.g., 40 µM) for 2 hours. c. Stimulate the cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for 15-30 minutes. d. Wash the cells twice with ice-cold PBS. e. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. f. Scrape the cells and collect the lysate in a microcentrifuge tube. g. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. h. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer: a. Mix equal amounts of protein (20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting: a. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Detect the chemiluminescent signal using an ECL detection reagent and an imaging system. g. To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total p38 MAPK. h. Quantify the band intensities using densitometry software and express the level of p-p38 as a ratio to total p38.
This guide provides a foundational understanding of the specific cellular responses induced by this compound in comparison to other oxidized phospholipids. The detailed protocols and pathway diagrams are intended to support further research into the nuanced roles of these bioactive lipids in health and disease.
A Comparative Guide to Internal Standards for Accurate Quantification of PON-PC
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phosphatidylcholines (PCs), particularly those containing polyunsaturated fatty acids (PUFAs) esterified to the glycerol (B35011) backbone, such as palmitoyl-oleoyl-phosphatidylcholine (PON-PC), is crucial for understanding their roles in various physiological and pathological processes. The inherent complexity of the lipidome and the potential for analytical variability necessitate the use of appropriate internal standards (IS) to ensure data quality. This guide provides an objective comparison of commonly used internal standards for the accurate quantification of this compound, supported by experimental data and detailed methodologies.
Data Presentation: Comparison of Internal Standard Performance
The selection of an internal standard is a critical step in developing a robust quantitative lipidomics method. The ideal IS should mimic the physicochemical properties of the analyte of interest to compensate for variations during sample preparation and analysis. Here, we compare the performance of the two most common types of internal standards used for this compound quantification: stable isotope-labeled (SIL) lipids and odd-chain lipids.
| Internal Standard Type | Principle | Advantages | Disadvantages | Quantitative Performance |
| Stable Isotope-Labeled (SIL) Lipids | ||||
| ¹³C-Labeled this compound | Incorporation of ¹³C atoms into the this compound molecule. | - Gold Standard: Considered the most accurate IS as it is chemically identical to the endogenous analyte.[1][2] - Co-elution: Elutes at the same retention time as the unlabeled analyte, ensuring identical ionization and matrix effects.[1] - High Stability: The carbon-carbon bond is highly stable, preventing isotopic exchange.[1] | - Cost: Can be expensive to synthesize. - Availability: May not be commercially available for all specific this compound species. | Accuracy & Precision: Excellent, with bias typically < 5% and coefficient of variation (CV) < 10%.[2] Linearity: Wide linear dynamic range. |
| Deuterated (²H) this compound | Replacement of hydrogen atoms with deuterium. | - Good Mimicry: Closely resembles the endogenous analyte. - More Readily Available: Generally less expensive and more commercially available than ¹³C-labeled standards. | - Chromatographic Shift: Can exhibit a slight retention time shift compared to the native analyte, potentially leading to differential matrix effects.[3] - Isotopic Exchange: Potential for deuterium-hydrogen exchange under certain conditions. | Accuracy & Precision: Good, but can be compromised by chromatographic shifts, potentially leading to higher variability (CV > 15%) in complex matrices.[3] Linearity: Good, but may be narrower than with ¹³C-labeled standards. |
| Odd-Chain Lipids | ||||
| e.g., PC(17:0/17:1) | A phosphatidylcholine with fatty acid chains containing an odd number of carbon atoms, which are not naturally abundant in most biological systems. | - Cost-Effective: Generally less expensive than SIL standards. - Commercially Available: A variety of odd-chain PC standards are available. | - Different Physicochemical Properties: May not perfectly mimic the extraction and ionization behavior of even-chained this compound. - Potential for Endogenous Presence: Although rare, some odd-chain fatty acids can be present endogenously. | Accuracy & Precision: Can provide good relative quantification, but may have lower accuracy for absolute quantification compared to SIL standards. CVs can be higher, especially with complex matrices. Linearity: Generally good, but the response factor may differ from the analyte of interest. |
Experimental Protocols
Accurate quantification of this compound is highly dependent on a well-controlled and validated experimental workflow. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis.
Lipid Extraction from Plasma
This protocol is adapted from a methyl-tert-butyl ether (MTBE) based extraction method, which has shown high efficiency for a broad range of lipids.[4]
Materials:
-
Plasma sample
-
Methanol (B129727) (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, LC-MS grade
-
Internal Standard (e.g., ¹³C-labeled this compound) solution of known concentration in methanol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Add 200 µL of methanol containing the ¹³C-labeled this compound internal standard.
-
Vortex the mixture vigorously for 30 seconds.
-
Add 750 µL of MTBE.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 188 µL of LC-MS grade water to induce phase separation.
-
Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
This protocol outlines typical parameters for the separation and detection of this compound using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]⁺ of the specific this compound species (e.g., for PC 16:0/18:1, m/z 760.6)
-
Product Ion: m/z 184.1 (characteristic phosphocholine (B91661) headgroup fragment)
-
Collision Energy: Optimized for the specific this compound species (typically 25-40 eV)
-
Internal Standard MRM Transition: [M+H]⁺ of the ¹³C-labeled this compound to m/z 184.1
Mandatory Visualization
Experimental Workflow for this compound Quantification
Caption: A typical experimental workflow for the quantification of this compound in plasma samples.
Signaling Pathway: Role of PON1 in Mitigating Oxidative Stress on Phosphatidylcholine
Paraoxonase 1 (PON1) is an enzyme primarily associated with High-Density Lipoprotein (HDL) and plays a crucial role in protecting against lipid peroxidation.[5][6] Oxidative stress can lead to the oxidation of phosphatidylcholines, forming pro-inflammatory oxidized phospholipids (B1166683) (OxPLs). PON1 can hydrolyze these OxPLs, mitigating their damaging effects.[1][7]
Caption: The role of HDL-associated PON1 in the hydrolysis of oxidized phosphatidylcholine.
References
- 1. Paraoxonase-1 as a Regulator of Glucose and Lipid Homeostasis: Impact on the Onset and Progression of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Role of Paraoxonase-1 and Chemokine Ligand 2 (C-C motif) in Metabolic Alterations Linked to Inflammation and Disease. A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paraoxonase 1 and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Polyphenols in Modulating PON1 Activity Regarding Endothelial Dysfunction and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Protective Mechanisms of PON1: A Comparative Analysis in Endothelial and Macrophage Models
A comprehensive examination of Paraoxonase-1 (PON1) activity reveals its multifaceted protective effects against atherosclerosis, primarily through its action on phosphorylcholine (B1220837) (PC)-containing lipids. This guide provides a cross-validation of PON1's impact in two key cell models central to the development of vascular disease: human umbilical vein endothelial cells (HUVECs) and murine macrophage-like RAW 264.7 cells. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing the underlying molecular pathways, we offer researchers, scientists, and drug development professionals a clear comparison of PON1's efficacy in these distinct cellular environments.
Paraoxonase-1 (PON1) is an HDL-associated enzyme renowned for its ability to hydrolyze oxidized lipids, thereby mitigating inflammation and oxidative stress. Its protective role is largely attributed to its enzymatic activity on various forms of phosphorylcholine-containing lipids, including oxidized phospholipids (B1166683) and the pro-inflammatory mediator, platelet-activating factor (PAF)[1][2][3][4][5]. In the context of atherosclerosis, both endothelial cells lining the blood vessels and macrophages that infiltrate the vessel wall are critical players. Understanding how PON1 modulates the function of these cells is paramount for developing targeted therapeutics.
Quantitative Comparison of PON1 Effects
The following tables summarize the key quantitative effects of PON1 observed in HUVECs and RAW 264.7 macrophages, compiled from multiple studies. While direct comparative studies are limited, this cross-study analysis provides valuable insights into the cell-specific actions of PON1.
Table 1: Effects of PON1 on Endothelial Cells (HUVEC)
| Parameter Measured | Treatment | Observed Effect | Quantitative Data | Reference |
| Monocyte Chemotaxis | Oxidized HDL vs. Oxidized HDL + Purified PON1 | Reduction in monocyte chemotaxis | P<0.001 | [6] |
| Monocyte Adhesion | Oxidized HDL vs. Oxidized HDL + Purified PON1 | Reduction in monocyte binding | P<0.001 | [6] |
| Metabolic Alterations | Oxidized LDL vs. Oxidized LDL + HDL from PON1-deficient mice | Partial prevention of apoptosis and alterations in carbohydrate and phospholipid metabolism | - | [7] |
Table 2: Effects of PON1 on Macrophages (RAW 264.7 and Primary Macrophages)
| Parameter Measured | Cell Model | Treatment | Observed Effect | Quantitative Data | Reference |
| Cholesterol Biosynthesis | Mouse Peritoneal Macrophages (MPM) | Incubation with human PON1 (7.5 arylesterase U/mL) | Dose-dependent inhibition of cholesterol biosynthesis | Up to 84% inhibition | [8] |
| Cholesterol Efflux | J774 A.1 Macrophage Cell Line | HDL from human PON1-transgenic mice vs. HDL from PON1-knockout mice | Increased cholesterol efflux | 60% increase | [9] |
| Cellular Oxidative Stress | MPM from PON1-knockout mice | Transfection with human PON1 | Reduction in total peroxide levels | 47% reduction | [10] |
| Superoxide (B77818) Anion Release | MPM from PON1-knockout mice | Transfection with human PON1 | Decreased capacity to release superoxide anions | 69% decrease | [10] |
| LDL Oxidation | MPM from PON1-transgenic mice vs. control mice | - | Decreased capacity to oxidize LDL | 47% decrease | [10] |
| Inflammatory Cytokine Secretion | THP-1 monocytic cell-line | Recombinant PON1 | Inhibition of monocyte-to-macrophage differentiation markers (CD11b and CD36) | Up to 68% and 56% inhibition, respectively | [11] |
Experimental Protocols
Endothelial Cell Assays (HUVEC)
-
Monocyte Chemotaxis and Adhesion Assay: Human umbilical vein endothelial cells (HUVECs) are incubated with oxidized high-density lipoprotein (HDL) in the presence or absence of purified PON1. Subsequently, human monocytes are added, and the number of migrated and adhered monocytes is quantified using microscopy and cell counting techniques. Statistical significance is determined using appropriate tests (e.g., P-values)[6].
-
Metabolomic Analysis: HUVECs are exposed to native low-density lipoprotein (LDL), oxidized LDL, or oxidized LDL in combination with HDL from wild-type or PON1-deficient mice. Cellular metabolites are then extracted and analyzed using techniques like mass spectrometry to identify alterations in metabolic pathways, such as carbohydrate and phospholipid metabolism, and to assess apoptosis levels[7].
Macrophage Assays (RAW 264.7 and Primary Macrophages)
-
Cholesterol Biosynthesis Assay: Mouse peritoneal macrophages (MPMs) are incubated with varying concentrations of human PON1. The rate of cholesterol biosynthesis is measured by quantifying the incorporation of a radiolabeled precursor, such as [14C]-acetate, into cellular cholesterol[8].
-
Cholesterol Efflux Assay: Macrophage cell lines (e.g., J774 A.1) or primary macrophages are loaded with radiolabeled cholesterol. The cells are then incubated with HDL isolated from PON1-transgenic or PON1-knockout mice. The amount of radiolabeled cholesterol released into the medium is measured to determine the efficiency of cholesterol efflux[9].
-
Oxidative Stress Assays: MPMs from PON1-knockout mice are transfected with human PON1. Cellular oxidative stress is assessed by measuring total peroxide levels using fluorescent probes. The capacity of macrophages to release superoxide anions and to oxidize LDL is also quantified using established biochemical assays[10].
-
Monocyte-to-Macrophage Differentiation Assay: A monocytic cell line like THP-1 is induced to differentiate into macrophages using agents like phorbol-12-myristate-13-acetate (PMA) in the presence or absence of recombinant PON1. The expression of differentiation markers such as CD11b and CD36 is then measured by flow cytometry[11].
Visualizing the Molecular Mechanisms
PON1 Signaling in Endothelial Cells
The following diagram illustrates the proposed signaling pathway of PON1 in HUVECs, highlighting its role in mitigating endothelial activation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Hydrolysis of platelet-activating factor by human serum paraoxonase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Hydrolysis of platelet-activating factor by human serum paraoxonase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Paraoxonase-1 Inhibits Oxidized Low-Density Lipoprotein-Induced Metabolic Alterations and Apoptosis in Endothelial Cells: A Nondirected Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Paraoxonase 1 (PON1) enhances HDL-mediated macrophage cholesterol efflux via the ABCA1 transporter in association with increased HDL binding to the cells: a possible role for lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paraoxonase 1 (PON1) attenuates macrophage oxidative status: studies in PON1 transfected cells and in PON1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Commercial PON-PC: A Comparative Overview
For researchers in drug development and life sciences, selecting the right reagents is a critical first step to ensure the validity and reproducibility of experimental results. Palmitoyl-oleoyl-phosphatidylcholine (PON-PC), a bioactive oxidized phospholipid, is implicated in various physiological and pathological processes, making it a molecule of significant interest. This guide provides a comparative overview of this compound from different commercial suppliers, focusing on key performance parameters and offering standardized experimental protocols to empower researchers to make informed decisions.
Commercial Suppliers of this compound
Several reputable suppliers offer this compound for research purposes. The following table summarizes the product offerings from leading vendors.
| Supplier | Product Name | Catalog Number | Purity Specification | Formulation | Storage |
| Cayman Chemical | This compound | 9000463 | ≥95%[1] | Solid[2] | -20°C[2] |
| Avanti Polar Lipids | 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphorylcholine (POVPC) | 870606P | >99% (TLC) | Powder | -20°C |
| Larodan | Phosphatidylcholine (PC) products | Varies | >98% for synthetic products | Varies | Freezer |
| Echelon Biosciences | Phosphatidylcholine (PC) Beads | P-B0PC | Not specified | Agarose beads | 4°C (Do not freeze)[3] |
Key Performance Parameters & Experimental Evaluation
While suppliers provide basic specifications, a comprehensive evaluation of this compound performance requires standardized experimental testing. Key parameters to consider include purity and identity, stability, biological activity, lot-to-lot consistency, and the absence of contaminants like endotoxins.
Experimental Protocols
Below are detailed methodologies for assessing the critical performance attributes of this compound from different suppliers.
1. Purity and Identity Confirmation by LC-MS/MS
This protocol allows for the precise identification and quantification of this compound, as well as the detection of potential impurities.
a. Sample Preparation:
-
Reconstitute the solid this compound from each supplier in a suitable organic solvent (e.g., ethanol) to a stock concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution in the initial mobile phase.
b. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separating phospholipids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) is commonly used.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of the specific precursor-to-product ion transition for this compound.
-
Data Analysis: Integrate the peak areas for the this compound transition and compare the purity across samples. The identity is confirmed by the specific mass transition.
-
2. Assessment of Biological Activity: Inhibition of TNF-α Secretion in Macrophages
This cellular assay evaluates the functional potency of this compound in a biologically relevant context. This compound has been shown to decrease the production of TNF-α in macrophages.[4]
a. Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
Seed the cells in 96-well plates at a density that allows for optimal response.
b. Experimental Procedure:
-
Pre-treat the macrophage cells with varying concentrations of this compound from each supplier for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Include appropriate controls: untreated cells, cells treated with LPS only, and a vehicle control.
-
Incubate for a defined period (e.g., 4-6 hours).
c. TNF-α Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
d. Data Analysis:
-
Calculate the percentage inhibition of TNF-α secretion for each concentration of this compound from each supplier.
-
Compare the half-maximal inhibitory concentration (IC50) values to determine the relative potency.
3. Endotoxin (B1171834) Contamination Testing
Endotoxins, which are lipopolysaccharides from Gram-negative bacteria, can elicit strong immune responses and interfere with in vitro assays.[2] Therefore, it is crucial to ensure that this compound preparations are free from significant endotoxin contamination.
a. Method:
-
Use a commercially available Limulus Amebocyte Lysate (LAL) assay kit (e.g., gel-clot, chromogenic, or turbidimetric).[2]
-
Follow the manufacturer's protocol for sample preparation and analysis. Given that lipids can interfere with the LAL assay, a dilution or extraction step may be necessary.[5][6]
b. Data Analysis:
-
Quantify the endotoxin levels in Endotoxin Units per milligram (EU/mg) of this compound.
-
Compare the endotoxin levels across suppliers to ensure they are below an acceptable threshold for the intended application.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of this compound activity, the following diagrams are provided.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 3. What are some stability tests to ensure that your newly built PC is running fine? | Overclock.net [overclock.net]
- 4. caymanchem.com [caymanchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. gerpac.eu [gerpac.eu]
The Pro-Inflammatory Powerhouse: Unpacking the Activity of PON-PC in Minimally Modified LDL
A Comparative Guide for Researchers in Atherosclerosis and Drug Development
Minimally modified low-density lipoprotein (mmLDL) is a key instigator in the inflammatory cascade that drives atherosclerosis. While the entire particle is pro-atherogenic, its biological activity is not uniform across its molecular constituents. This guide provides a comparative analysis of the pro-inflammatory activity of 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PON-PC), a prominent oxidized phospholipid in mmLDL, relative to other key components: lysophosphatidylcholine (B164491) (lyso-PC) and the modified apolipoprotein B (ApoB). Understanding the distinct and overlapping roles of these molecules is critical for the development of targeted therapeutics to combat cardiovascular disease.
Quantitative Comparison of Pro-Inflammatory Activities
The biological activity of mmLDL components is often assessed by their ability to induce monocyte recruitment and pro-inflammatory cytokine production in endothelial cells, key events in the initiation of atherosclerotic lesions. While direct, side-by-side quantitative comparisons in a single study are limited, the existing literature provides strong evidence for the potent pro-inflammatory capacity of oxidized phospholipids (B1166683) like this compound.
| Component | Key Pro-Inflammatory Activities | Observations and Inferences on Potency |
| This compound (and other oxidized phospholipids) | - Potent inducer of monocyte chemotaxis. - Stimulates the expression of adhesion molecules (e.g., VCAM-1) on endothelial cells. - Induces the secretion of pro-inflammatory cytokines and chemokines (e.g., IL-8, MCP-1) by endothelial cells. | The biological activity of mmLDL is largely attributed to its lipid fraction, with oxidized phospholipids being the primary active components. Their effects are often mediated through specific signaling pathways, such as those involving the platelet-activating factor (PAF) receptor. The diversity of oxidized phospholipids contributes to a broad range of inflammatory responses. For example, some oxidized phospholipids containing an ω-aldehyde group, like POVPC (a related compound to this compound), selectively increase monocyte binding, whereas those with an ω-carboxyl group, like PGPC, can induce both monocyte and neutrophil binding and upregulate E-selectin and VCAM-1 expression.[1] |
| Lysophosphatidylcholine (Lyso-PC) | - A well-established monocyte chemoattractant.[2][3][4] - Induces the expression of VCAM-1 and ICAM-1 on arterial endothelial cells.[5] | Lyso-PC is a significant contributor to the pro-inflammatory nature of mmLDL. Its ability to attract monocytes is a crucial step in the formation of foam cells. Studies have shown that synthetic lyso-PC exhibits chemotactic activity comparable to the lyso-PC fraction derived from oxidized LDL, highlighting its direct role.[4] While highly active, its overall contribution relative to the diverse and potent family of oxidized phospholipids like this compound is a subject of ongoing investigation. |
| Modified Apolipoprotein B (ApoB) | - Fragmentation and modification of ApoB can expose new epitopes that trigger inflammatory responses. - Can contribute to the binding of mmLDL to receptors on immune cells. | While the primary drivers of the initial inflammatory response of mmLDL are considered to be the oxidized phospholipids, modifications to the ApoB protein are crucial for the recognition and uptake of more extensively oxidized LDL by scavenger receptors on macrophages, leading to foam cell formation.[6][7] The proteolytic degradation of ApoB can generate fragments that may have their own distinct biological activities.[6] The retention of ApoB-containing lipoproteins in the arterial intima is a critical initiating event in atherosclerosis.[7][8] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of mmLDL components. Below are representative protocols for key in vitro assays.
Monocyte Chemotaxis Assay (Boyden Chamber)
This assay quantifies the chemotactic potential of a substance by measuring the migration of monocytes across a porous membrane towards a chemoattractant.
Materials:
-
Boyden chambers or multi-well chemotaxis plates (e.g., 48-well) with polycarbonate membranes (typically 5-8 µm pore size)
-
Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes
-
RPMI 1640 medium supplemented with 0.1% BSA
-
Chemoattractants: this compound, Lyso-PC (dissolved in an appropriate solvent like ethanol (B145695) and then diluted in media), and a positive control (e.g., MCP-1)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Culture THP-1 cells and differentiate them into a macrophage-like state if desired (e.g., with PMA).
-
Label the monocytes with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled monocytes in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
In the lower wells of the Boyden chamber, add the different concentrations of the chemoattractants (this compound, Lyso-PC, MCP-1) diluted in RPMI 1640 with 0.1% BSA. Use medium alone as a negative control.
-
Place the porous membrane over the lower wells.
-
Add 50 µL of the labeled monocyte suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the non-migrated cells from the top of the membrane by scraping or washing.
-
Quantify the migrated cells on the underside of the membrane by measuring the fluorescence of the Calcein-AM-labeled cells using a fluorescence plate reader.
-
Express the results as a chemotactic index (fold increase in migration over the negative control).
Endothelial Cell Cytokine Expression (ELISA for IL-8)
This protocol measures the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) from endothelial cells in response to stimulation by mmLDL components.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Multi-well culture plates (e.g., 24-well)
-
Test substances: this compound, Lyso-PC (prepared as described above)
-
Positive control: Tumor Necrosis Factor-alpha (TNF-α)
-
Human IL-8 ELISA kit
-
Microplate reader
Procedure:
-
Seed HUVECs in 24-well plates and grow to confluence.
-
Starve the cells in a low-serum medium for 2-4 hours before treatment.
-
Treat the HUVEC monolayers with various concentrations of this compound, Lyso-PC, or TNF-α for a specified time (e.g., 4-24 hours). Include a vehicle control.
-
After incubation, collect the cell culture supernatants.
-
Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.[9][10][11][12][13] This typically involves:
-
Coating a 96-well plate with a capture antibody for human IL-8.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow IL-8 to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.
-
-
Calculate the concentration of IL-8 in each sample by comparing the absorbance to a standard curve.
Endothelial Cell Adhesion Molecule Expression (Flow Cytometry for VCAM-1)
This method quantifies the surface expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Endothelial cell growth medium
-
Multi-well culture plates (e.g., 12-well)
-
Test substances: this compound, Lyso-PC
-
Positive control: TNF-α
-
Fluorescently-conjugated anti-human VCAM-1 antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Culture HAECs in 12-well plates until confluent.
-
Treat the cells with the test substances or TNF-α for an appropriate duration (e.g., 6-12 hours).
-
Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Incubate the cells with the fluorescently-conjugated anti-VCAM-1 antibody or the isotype control on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) of VCAM-1 expression and compare it to the control and stimulated samples.
Signaling Pathways and Experimental Workflows
The pro-inflammatory effects of mmLDL components are mediated by complex signaling cascades within endothelial cells and monocytes.
Caption: Signaling pathways activated by mmLDL components in endothelial cells, leading to monocyte recruitment.
Caption: Experimental workflow for comparing the biological activity of mmLDL components.
References
- 1. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the monocyte chemotactic response to lysophosphatidylcholine: role of lysophospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine- and MCP-1-induced chemotaxis of monocytes requires potassium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine: a chemotactic factor for human monocytes and its potential role in atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine, a component of atherogenic lipoproteins, induces mononuclear leukocyte adhesion molecules in cultured human and rabbit arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified Lipoproteins Induce Arterial Wall Inflammation During Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apolipoprotein B-containing lipoproteins and atherosclerotic cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ApoB-100 Lipoprotein Complex Formation with Intima Proteoglycans as a Cause of Atherosclerosis and Its Possible Ex Vivo Evaluation as a Disease Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mabtech.com [mabtech.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. file.elabscience.com [file.elabscience.com]
Validating PON-PC as a Ligand for Pattern Recognition Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PON-PC) as a ligand for specific pattern recognition receptors (PRRs). We present a comprehensive analysis of its performance against alternative ligands, supported by experimental data and detailed protocols to aid in the design and interpretation of immunological studies.
This compound, an oxidized phospholipid (oxPL), has emerged as a significant damage-associated molecular pattern (DAMP) recognized by the innate immune system. Its validation as a ligand for specific PRRs is crucial for understanding its role in inflammatory diseases and for the development of targeted therapeutics. This guide focuses on the interaction of this compound with Toll-like Receptor 2 (TLR2), Toll-like Receptor 4 (TLR4), the scavenger receptor CD36, and the NLRP3 inflammasome.
Comparative Analysis of Ligand-Receptor Interactions
To provide a clear comparison, the following tables summarize the quantitative data on the interaction of this compound and its well-established alternative ligands with their respective PRRs.
| Receptor | Ligand | Parameter | Value | Reference |
| TLR2 | This compound | EC50 (NF-κB activation) | Data not available | |
| Pam2CSK4 | EC50 (NF-κB activation) | 67 pM | [1] | |
| TLR4 | This compound | IC50 (LPS-induced activation) | Data not available | |
| Lipopolysaccharide (LPS) | EC50 (Activation) | ~100 ng/mL - 1 µg/mL | [2][3] | |
| CD36 | This compound | Kd (Binding affinity) | Data not available | |
| Oxidized Low-Density Lipoprotein (oxLDL) | Kd (Binding affinity) | 2-3 nM | [4][5][6] | |
| NLRP3 Inflammasome | This compound | Dose-response (Activation) | Data not available | |
| ATP | EC50 (Activation) | 2.5-5 mM | [7] | |
| Nigericin | Effective Concentration (Activation) | 0.5-10 µM | [8] |
Note: While direct quantitative data for this compound is limited in the currently available literature, the established values for alternative ligands provide a benchmark for future experimental validation.
Signaling Pathways and Experimental Workflows
Understanding the downstream consequences of ligand binding is critical. The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows for validating ligand-receptor interactions.
Toll-like Receptor 2 (TLR2) Signaling Pathway
Caption: TLR2 signaling pathway initiated by this compound or Pam2CSK4.
Toll-like Receptor 4 (TLR4) Signaling Inhibition Workflow
Caption: Workflow for assessing this compound's inhibition of TLR4 signaling.
CD36 Binding and Signaling
Caption: CD36 signaling pathway upon binding of this compound or oxLDL.
NLRP3 Inflammasome Activation
Caption: Two-signal model of NLRP3 inflammasome activation.
Detailed Experimental Protocols
To facilitate the validation of this compound as a PRR ligand, we provide detailed methodologies for key experiments.
TLR2 Activation Assay (NF-κB Reporter Assay)
Objective: To quantify the activation of TLR2 signaling by this compound compared to a known agonist like Pam2CSK4.
Materials:
-
HEK293 cells stably co-transfected with human TLR2, TLR6, and an NF-κB-inducible reporter gene (e.g., SEAP or luciferase).
-
Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin).
-
This compound and Pam2CSK4.
-
Reporter assay detection reagents (e.g., QUANTI-Blue™ for SEAP or luciferase assay substrate).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and Pam2CSK4 in cell culture medium.
-
Remove the old medium from the cells and add 180 µL of fresh medium.
-
Add 20 µL of the ligand dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measure the reporter gene activity according to the manufacturer's instructions.
-
Plot the dose-response curves and calculate the EC50 values for each ligand.
TLR4 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on LPS-induced TLR4 activation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1).
-
Cell culture medium (RPMI 1640 with 10% FBS, penicillin/streptomycin).
-
This compound and Lipopolysaccharide (LPS) from E. coli.
-
ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6).
-
96-well cell culture plates.
-
ELISA plate reader.
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the this compound dilutions for 1-2 hours.
-
Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of the chosen cytokine in the supernatants using an ELISA kit.
-
Plot the inhibition curve and calculate the IC50 value for this compound.
CD36 Competitive Binding Assay
Objective: To determine the binding affinity of this compound to CD36 by competing with a radiolabeled or fluorescently labeled ligand.
Materials:
-
Cells overexpressing CD36 (e.g., HEK293-CD36).
-
Binding buffer (e.g., PBS with 1% BSA).
-
Radiolabeled or fluorescently labeled oxidized LDL (125I-oxLDL or DiI-oxLDL).
-
This compound.
-
Unlabeled oxLDL (for determining non-specific binding).
-
Gamma counter or fluorescence plate reader/microscope.
Procedure:
-
Seed CD36-expressing cells in a suitable plate format.
-
Prepare serial dilutions of this compound and a high concentration of unlabeled oxLDL in binding buffer.
-
Wash the cells with cold binding buffer.
-
Add the this compound dilutions or unlabeled oxLDL to the cells, followed by the addition of a fixed concentration of labeled oxLDL.
-
Incubate on ice for 2-4 hours to allow binding to reach equilibrium.
-
Wash the cells extensively with cold binding buffer to remove unbound ligand.
-
Lyse the cells and measure the amount of bound labeled ligand using a gamma counter or visualize and quantify using a fluorescence microscope.
-
Calculate the specific binding at each concentration of this compound and determine the Ki (inhibition constant).
NLRP3 Inflammasome Activation Assay (IL-1β ELISA)
Objective: To assess the ability of this compound to activate the NLRP3 inflammasome.
Materials:
-
Primary bone marrow-derived macrophages (BMDMs) or THP-1 cells.
-
Cell culture medium (RPMI 1640 with 10% FBS, penicillin/streptomycin).
-
LPS (for priming).
-
This compound, ATP, and Nigericin.
-
ELISA kit for mature IL-1β.
-
24-well cell culture plates.
-
ELISA plate reader.
Procedure:
-
Priming (Signal 1): Seed BMDMs or PMA-differentiated THP-1 cells in a 24-well plate. Prime the cells with LPS (e.g., 200 ng/mL for BMDMs, 50 ng/mL for THP-1) for 3-4 hours.
-
Activation (Signal 2): Wash the cells to remove LPS. Add fresh medium containing different concentrations of this compound, ATP, or nigericin.
-
Incubate for the appropriate time (e.g., 30-60 minutes for ATP and nigericin; time for this compound may need to be optimized).
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.
-
Analyze the dose-dependent activation of the NLRP3 inflammasome by this compound in comparison to ATP and nigericin.
Conclusion
This compound is a recognized ligand for several key pattern recognition receptors involved in innate immunity and inflammation. While its interactions with TLR2, TLR4, CD36, and the NLRP3 inflammasome are established, further quantitative studies are required to precisely define its potency and affinity in comparison to other well-characterized ligands. The experimental protocols provided in this guide offer a framework for researchers to conduct these validation studies, which will be instrumental in elucidating the specific roles of this compound in health and disease and in exploring its potential as a therapeutic target.
References
- 1. An efficient and scalable synthesis of potent TLR2 agonistic PAM2CSK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Activation of Human TLR4 by E. coli and S. flexneri 2a Lipopolysaccharide: Combined Effects of Lipid A Acylation State and TLR4 Polymorphisms on Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD36 Binds Oxidized Low Density Lipoprotein (LDL) in a Mechanism Dependent upon Fatty Acid Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CD36 is a receptor for oxidized low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | ATP release and purinergic signaling in NLRP3 inflammasome activation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: PON-PC and Other Oxysterols in Cellular Signaling and Inflammation
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid mediators is paramount. This guide provides a side-by-side comparison of 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PON-PC), an oxidized phospholipid, and other prominent oxysterols, focusing on their differential effects on inflammatory signaling and nuclear receptor activation. This objective analysis is supported by experimental data to aid in the evaluation of these molecules for therapeutic development.
Distinguishing this compound from Classical Oxysterols
While often discussed in the context of lipid oxidation, it is crucial to distinguish this compound from classical oxysterols. Oxysterols are oxidized derivatives of cholesterol, formed either enzymatically or through auto-oxidation.[1] In contrast, this compound is an oxidized phospholipid, specifically a truncated form of 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC).[2] This fundamental structural difference dictates their distinct biological activities and mechanisms of action.
Comparative Analysis of Biological Effects
The following tables summarize the quantitative effects of this compound and key oxysterols—25-hydroxycholesterol (25-HC) and 27-hydroxycholesterol (B1664032) (27-HC)—on macrophage-mediated inflammation and nuclear receptor activation.
Table 1: Effect on TNF-α Production in Macrophages
| Compound | Cell Type | Treatment Conditions | Effect on TNF-α Production | Reference |
| This compound | Primary mouse alveolar macrophages | 40 µM this compound | Decreased production | [2] |
| 25-HC | Mouse bone marrow-derived macrophages (LPS-stimulated) | 1 µg/mL 25-HC | Suppressed mRNA and protein expression | |
| 27-HC | Human promonocytic U937 cells | 6 µM 27-HC for up to 8 hours | Enhanced release | [1][2] |
Table 2: Activation of Nuclear Receptors (LXR and RORγ)
| Compound | Receptor | Assay Type | EC50 / Ki Value | Reference |
| 25-HC | LXRα | Radioligand binding assay | Ki = 110 nM | [3] |
| 25-HC | LXRβ | Radioligand binding assay | Ki = 130 nM | [3] |
| 27-HC | RORγ | Cell-based reporter assay | EC50 ~ 1 µM | [4] |
| 24(S)-HC | LXRα | Cell-based reporter assay | EC50 = 7 µM | [5] |
| 24(S)-HC | LXRβ | Cell-based reporter assay | EC50 = 1.5 µM | [5] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and oxysterols stem from their engagement with distinct signaling pathways.
This compound: Inhibition of the NF-κB Pathway
This compound has been shown to attenuate inflammatory responses in macrophages by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of pro-inflammatory gene expression, including TNF-α. The proposed mechanism involves the inhibition of the phosphorylation and subsequent degradation of IκBα, which retains the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and transcription of target genes.
Oxysterols: A Complex Web of Nuclear Receptor and Inflammatory Signaling
Oxysterols such as 25-HC and 27-HC exert their effects through a more complex interplay of signaling pathways.
25-Hydroxycholesterol (25-HC): 25-HC is a known agonist for Liver X Receptors (LXRs).[6][7][8] Activation of LXRs can have both anti-inflammatory and metabolic effects. The LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter of target genes, regulating their transcription. Additionally, 25-HC has been shown to modulate the NF-κB pathway, although its effects can be context-dependent, sometimes promoting and sometimes inhibiting inflammation.
27-Hydroxycholesterol (27-HC): 27-HC is a multifaceted signaling molecule. It is an agonist for both LXRs and Estrogen Receptors (ERs), and has also been shown to activate pro-inflammatory pathways through Toll-like receptor 4 (TLR4) and subsequent NF-κB activation.[1][2] This dual role highlights the complexity of oxysterol signaling in different cellular contexts.
Detailed Experimental Protocols
For robust and reproducible research, detailed methodologies are essential. The following are outlines for key experiments cited in this guide.
Measurement of TNF-α Production in Macrophage Supernatant by ELISA
This protocol describes the quantification of TNF-α secreted by macrophages in response to various stimuli.
1. Cell Culture and Treatment:
-
Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.
-
The following day, replace the medium with fresh medium containing the test compounds (this compound, 25-HC, 27-HC) at desired concentrations.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (100 ng/mL), for a specified time (e.g., 24 hours). Include unstimulated and vehicle-treated controls.
2. Supernatant Collection:
-
After the incubation period, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell layer.
3. ELISA Procedure:
-
Use a commercially available TNF-α ELISA kit and follow the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with a capture antibody specific for TNF-α.
-
Block non-specific binding sites.
-
Add diluted supernatants and a standard curve of recombinant TNF-α to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash, add streptavidin-horseradish peroxidase (HRP).
-
Add a TMB substrate solution and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the TNF-α standards.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.
Luciferase Reporter Assay for LXR or RORγ Activation
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.[9]
1. Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T or HepG2) in a 24-well plate.
-
Co-transfect the cells with three plasmids:
-
An expression vector for the full-length nuclear receptor (LXR or RORγ).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the specific nuclear receptor (LXRE or RORE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
2. Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control.
3. Luciferase Activity Measurement:
-
After 24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
For agonists, plot the fold change against the compound concentration and determine the EC50 value. For antagonists, perform the assay in the presence of a known agonist and determine the IC50 value.
NF-κB p65 Nuclear Translocation Assay
This immunofluorescence-based assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[1][2][6][7]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or macrophages) on glass coverslips in a 24-well plate.
-
Treat the cells with the test compounds for a specified pre-incubation time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a short period (e.g., 30 minutes).
2. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
3. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells for each condition using image analysis software.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.
Conclusion
This guide highlights the critical distinctions between the oxidized phospholipid this compound and classical oxysterols. While both are products of lipid oxidation, their structures, biological targets, and signaling mechanisms differ significantly. This compound demonstrates anti-inflammatory properties through the inhibition of the NF-κB pathway. In contrast, oxysterols like 25-HC and 27-HC exhibit a complex range of activities, including the modulation of nuclear receptors LXR and RORγ, as well as pro-inflammatory signaling pathways. A thorough understanding of these differences is crucial for the targeted development of novel therapeutics for inflammatory and metabolic diseases.
References
- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Origin and ontogeny of lung macrophages: from mice to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific Phosphorylation of the p65 Protein Subunit Mediates Selective Gene Expression by Differential NF-κB and RNA Polymerase II Promoter Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alveolar Macrophage–mediated Killing of Pneumocystis carinii f. sp. muris Involves Molecular Recognition by the Dectin-1 β-Glucan Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
Safety Operating Guide
Navigating the Disposal of PON-PC: A Guide for Laboratory Professionals
Prudent handling and disposal of specialized chemicals are paramount to ensuring a safe and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PON-PC), a key oxidized phospholipid in research.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with the appropriate safety measures. Although a detailed Safety Data Sheet (SDS) with comprehensive hazard information is not publicly accessible, the nature of laboratory chemicals necessitates a cautious approach.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to shield against potential splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Step-by-Step Disposal Procedure
The disposal of this compound should be treated with the same rigor as any other laboratory chemical waste. The following steps outline a general yet robust procedure:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for chemical disposal protocols. Always consult your EHS officer or the relevant institutional guidelines before disposing of any chemical waste.
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's guidelines. It should be collected in a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (this compound)". Include the approximate quantity and date of disposal.
-
Waste Collection: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory, awaiting pickup by your institution's hazardous waste management service.
-
Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date. This is crucial for regulatory compliance and laboratory inventory management.
Understanding this compound: A Summary of Available Data
While comprehensive hazard data is limited, the following table summarizes the known properties of this compound based on available product information.[1]
| Property | Description |
| Chemical Name | 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine |
| Synonyms | This compound, PC(16:0/9:0-CHO) |
| Chemical Nature | An oxidized phospholipid containing a truncated 9-carbon fatty acyl chain terminating in an aldehyde at the sn-2 position.[1] |
| Known Biological Role | A component of oxidized LDL formed by the oxidation of palmitoyl (B13399708) oleoyl (B10858665) phosphatidylcholine (POPC). It can also be formed via a reaction with ozone in pulmonary surfactant.[1] |
| Usage Warning | The product is not for human or veterinary use.[1] |
| Disposal Information | No specific disposal information is provided in the available documentation. Therefore, it should be handled as a standard chemical waste according to institutional protocols. |
General Laboratory Chemical Waste Disposal Workflow
The following diagram illustrates a standard workflow for the disposal of chemical waste in a laboratory setting. This process ensures that waste is handled safely and in accordance with regulatory requirements from the point of generation to its final disposal.
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby fostering a secure and compliant research environment.
References
Essential Safety and Handling of PON-PC for Laboratory Professionals
An immediate guide to the safe handling, use, and disposal of 1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PON-PC) in a research setting.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal, fostering a secure research environment.
Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or Latex Gloves | To prevent direct skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from potential splashes. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If creating aerosols or dust, a fume hood should be used. |
Operational Plan: Step-by-Step Handling Workflow
Proper handling of this compound is critical for both experimental success and personal safety. The following workflow outlines the key steps from receiving to storage and use.
Caption: Figure 1. A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Any disposable lab supplies that come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, clearly labeled waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not pour solutions down the drain unless permitted by local regulations and institutional guidelines.
-
Sharps: Any needles or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
2. Decontamination:
-
Glassware: Reusable glassware should be decontaminated by washing thoroughly with an appropriate laboratory detergent and rinsing with water.
-
Work Surfaces: Benchtops and other surfaces should be wiped down with a suitable disinfectant or cleaning agent after work is completed.
3. Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
By adhering to these safety and logistical protocols, researchers can confidently and safely handle this compound, contributing to a secure and productive laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
